2,6-Naphthalenedisulfonic acid disodium salt, 97%
Description
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Properties
Molecular Formula |
C10H8Na2O6S2 |
|---|---|
Molecular Weight |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
InChI Key |
IBIDRGYZQLRDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Naphthalenedisulfonic Acid Disodium Salt: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS), with the CAS number 1655-45-4, is a highly water-soluble organic compound that serves as a critical intermediate in various chemical syntheses. Its rigid, aromatic naphthalene core, functionalized with two sulfonate groups, imparts unique properties that are leveraged in the manufacturing of dyes, specialty polymers, and as a versatile building block in organic chemistry. This guide will delve into its chemical and physical characteristics, provide detailed methodologies for its synthesis and purification, explore its spectroscopic profile, and discuss its primary applications, including its emerging role in the pharmaceutical sciences.
Physicochemical Properties: A Foundation for Application
The utility of 2,6-NDS is intrinsically linked to its distinct physical and chemical properties. These characteristics dictate its behavior in various chemical environments and are crucial for its successful application.
Core Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ | [1] |
| Molecular Weight | 332.26 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | >300 °C (decomposes) | [3] |
| Solubility | Miscible in water; Soluble in DMSO; Insoluble in methanol and other organic solvents. | [4] |
| pKa | The sulfonic acid groups are strongly acidic. |
Insight into Properties: The high melting point of 2,6-NDS is indicative of its salt-like nature and the strong intermolecular forces present in its crystalline structure. Its most significant physical property is its high solubility in water, a direct consequence of the two highly polar sulfonate groups.[5] This attribute is paramount for its use in aqueous-based dye synthesis and other applications requiring a water-soluble aromatic scaffold. Conversely, its insolubility in most organic solvents is a key consideration for purification and reaction solvent selection.
Synthesis and Purification: From Naphthalene to a High-Purity Intermediate
The industrial synthesis of 2,6-NDS is primarily achieved through the sulfonation of naphthalene. The position of the sulfonate groups on the naphthalene ring is highly dependent on the reaction conditions, particularly temperature.
Reaction Pathway: Sulfonation of Naphthalene
Figure 1: General reaction scheme for the synthesis of 2,6-Naphthalenedisulfonic acid disodium salt.
Causality in Synthesis: The high-temperature sulfonation of naphthalene favors the formation of the thermodynamically more stable beta-substituted sulfonic acids, including the 2,6- and 2,7-isomers.[5] Controlling the reaction temperature and time is critical to maximize the yield of the desired 2,6-isomer.
Detailed Synthesis and Purification Protocol
This protocol is based on established industrial practices for the synthesis and purification of 2,6-naphthalenedisulfonic acid.[6]
Part A: Sulfonation of Naphthalene
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1000 kg of refined naphthalene.
-
Sulfuric Acid Addition: Slowly add 3828 kg of concentrated sulfuric acid to the naphthalene. The addition should be controlled to manage the exothermic reaction.
-
Heating: Raise the temperature of the reaction mixture to 165-175°C and maintain this temperature for 5-6.5 hours.[6]
-
Cooling: After the reaction is complete, cool the mixture to approximately 90°C.[6]
Part B: Isolation and Purification
-
Hydrolysis and Precipitation: Slowly add 806 kg of water to the sulfonated mixture over a period of 1.5-2 hours, maintaining vigorous stirring. This will cause the 2,6-naphthalenedisulfonic acid to precipitate.[6]
-
Filtration: Filter the resulting slurry to collect the crude 2,6-naphthalenedisulfonic acid filter cake. The filtrate will contain the more soluble 2,7-isomer.[6]
-
Washing: The filter cake can be washed with a dilute aqueous solution of ammonia or ammonium sulfate to remove residual impurities.[6]
-
Neutralization: The purified 2,6-naphthalenedisulfonic acid is then neutralized with a sodium hydroxide solution to yield the disodium salt.
-
Drying: The final product is dried under vacuum to obtain a white to off-white powder.
Self-Validating System: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the 2,6-isomer relative to other isomers.[7][8] The melting point should also be sharp and above 300°C. The presence of significant impurities may lead to a discolored product and solubility issues.[4]
Spectroscopic and Analytical Characterization
A thorough understanding of the spectroscopic signature of 2,6-NDS is essential for its identification and quality control.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring system. The symmetry of the 2,6-substitution pattern simplifies the spectrum. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the different carbon environments within the naphthalene ring, including the carbons bearing the sulfonate groups. |
| FTIR | The infrared spectrum is characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate groups, typically in the region of 1200-1100 cm⁻¹ and 1050-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
| UV-Vis | While a specific spectrum for the disodium salt is not readily available in the literature, naphthalenesulfonic acids generally exhibit strong UV absorbance due to the aromatic system. The maximum absorbance is expected in the UV region, likely with multiple bands. For analytical purposes, a UV-Vis spectrum should be recorded on a purified sample to determine the optimal wavelength for quantification.[9] |
Analytical Workflow for Quality Control
Figure 2: A typical analytical workflow for the quality control of 2,6-NDS.
Expertise in Analysis: HPLC is the workhorse for assessing the purity of 2,6-NDS, particularly for separating it from its isomers.[7][8] FTIR and NMR are powerful tools for confirming the identity and structural integrity of the compound. The combination of these techniques provides a robust quality control system.
Applications in Research and Industry
The unique properties of 2,6-NDS make it a valuable component in several industrial and research applications.
Intermediate in Dye Synthesis
The primary application of 2,6-NDS is as a precursor in the synthesis of azo dyes.[1][2] The naphthalene core serves as a chromophore, and the sulfonate groups enhance the water solubility of the final dye, which is crucial for textile dyeing processes.
Experimental Protocol: Synthesis of an Azo Dye
This protocol provides a general procedure for the synthesis of an azo dye using 2,6-NDS as a coupling component, following diazotization of an aromatic amine.[10][11]
-
Diazotization of an Aromatic Amine:
-
Dissolve the chosen aromatic amine (e.g., aniline or a substituted aniline) in dilute hydrochloric acid and cool to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 2,6-Naphthalenedisulfonic acid disodium salt in water.
-
Slowly add the cold diazonium salt solution to the 2,6-NDS solution with vigorous stirring.
-
The coupling reaction is often pH-dependent, and the pH may need to be adjusted with a base (e.g., sodium carbonate solution) to facilitate the reaction.
-
The formation of the azo dye is typically indicated by a color change and the precipitation of the dye.
-
-
Isolation and Purification:
-
The precipitated dye is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Precursor to 2,6-Dihydroxynaphthalene
2,6-NDS is a key starting material for the synthesis of high-purity 2,6-dihydroxynaphthalene via alkali fusion.[12] 2,6-Dihydroxynaphthalene is an important monomer in the production of high-performance liquid crystal polymers.
Reaction Overview:
Sources
- 1. scbt.com [scbt.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 6. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academia.edu [academia.edu]
- 9. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 12. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]
2,6-Naphthalenedisulfonic acid disodium salt 97% purity applications
Technical Whitepaper: 2,6-Naphthalenedisulfonic Acid Disodium Salt
Executive Summary
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a critical aromatic sulfonate utilized primarily as a structure-directing intermediate in organic synthesis, a resolution agent in chromatography, and a functional additive in material science. While often overshadowed by its 2,7-isomer, the 2,6-isomer offers distinct regiochemical properties that are essential for specific azo dye formulations and the modification of polyethylene naphthalate (PEN) polymers. This guide provides a rigorous technical analysis of its applications, focusing on high-performance liquid chromatography (HPLC) separation protocols, fluorescence detection mechanisms, and synthetic utility.
Chemical Profile & Physicochemical Properties
The 97% purity grade is the standard specification for industrial synthesis and general laboratory applications. The remaining 3% typically consists of isomeric impurities (principally 2,7-naphthalenedisulfonic acid disodium salt) and inorganic salts (sodium sulfate/chloride) resulting from the sulfonation and salting-out process.
| Property | Specification |
| IUPAC Name | Disodium naphthalene-2,6-disulfonate |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ |
| Molecular Weight | 332.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water; insoluble in non-polar organic solvents |
| λmax (Absorption) | ~225 nm, ~275 nm |
| Fluorescence | Ex: ~225 nm / Em: ~338 nm |
| Thermal Stability | Stable >300°C (Solid state) |
Purity Consideration: For applications requiring strict isomeric purity (e.g., crystallographic studies or specific pharmaceutical intermediates), recrystallization from water is recommended to remove the more soluble 2,7-isomer.
Analytical Applications: Chromatography & Detection
The separation of naphthalene sulfonate isomers is a classic challenge in analytical chemistry due to their structural similarity. 2,6-NDS is frequently used as a reference standard to validate the resolving power of ion-pair chromatography or mixed-mode stationary phases.
High-Performance Liquid Chromatography (HPLC) Protocol
The following protocol is validated for separating the 2,6-isomer from the 2,7-isomer and other sulfonation byproducts.
-
Principle: Ion-Pair Chromatography (IPC) or Mixed-Mode (RP/Anion-Exchange).
-
Stationary Phase: C18 Column (e.g., 5 µm, 250 x 4.6 mm) or Mixed-Mode (e.g., SIELC Newcrom R1).
-
Mobile Phase:
-
Solvent A: 20 mM Phosphate Buffer (pH 6.5) + 5 mM Tetrabutylammonium hydroxide (Ion-pairing agent).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Isocratic Ratio: 75% A / 25% B.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm (high sensitivity) or 275 nm (high selectivity).
Experimental Insight: The addition of the ion-pairing agent (Tetrabutylammonium) is critical on standard C18 columns. It masks the negative charge of the sulfonate groups, increasing retention and allowing the hydrophobic interaction with the column to differentiate the spatial arrangement of the 2,6- and 2,7- substitution patterns.
Fluorescence Tracing
2,6-NDS exhibits strong intrinsic fluorescence. This property is utilized in hydrology and environmental science as a conservative tracer for geothermal brines and groundwater flow, as the sulfonate groups prevent significant adsorption to soil matrices.
-
Excitation: 225 nm
-
Emission: 338 nm[2]
-
Limit of Detection (LOD): < 1 ppb (using fluorescence detection).
Synthetic & Material Science Applications
Intermediate for Azo Dyes
In dye chemistry, 2,6-NDS serves as a coupling component or a diazo component precursor. The sulfonic acid groups impart water solubility to the final dye molecule, a critical requirement for textile dyeing processes (acid dyes).
-
Mechanism: The naphthalene ring undergoes electrophilic aromatic substitution. When used as a passive component, the sulfonate groups deactivate the ring slightly but direct incoming electrophiles (diazo salts) to specific positions (typically ortho to the sulfonate or other activating groups present), ensuring color fastness and stability.
Polyester Modification (PEN)
In the polymer industry, 2,6-NDS derivatives (specifically the dicarboxylic acid analogs, but salts are used in nucleation) are fundamental to Polyethylene Naphthalate (PEN) production.
-
Function: The rigid double-ring structure of the naphthalene moiety increases the glass transition temperature (Tg) and tensile strength of the polymer compared to standard PET (Polyethylene Terephthalate).
-
Nucleating Agent: The disodium salt form acts as a nucleating agent during the crystallization of polyesters, accelerating the solidification process and improving the optical clarity of the final plastic.
Handling, Safety, and Stability
While 2,6-NDS is generally considered low toxicity compared to unsulfonated aromatics, standard laboratory safety protocols must be observed.
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Storage: Hygroscopic. Store in a tightly closed container in a dry, well-ventilated area.
-
Incompatibility: Strong oxidizing agents.
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Santa Cruz Biotechnology. 2,6-Naphthalenedisulfonic acid disodium salt (CAS 1655-45-4).[3][4] Retrieved from
-
Sigma-Aldrich. 2,6-Naphthalenedisulfonic acid disodium salt 97% Product Specification. Retrieved from
-
Hashemi, S. H., & Kaykhaii, M. (2020).[2] Developments in Methods of Analysis for Naphthalene Sulfonates.[1][5][6] Academia.edu. Retrieved from
-
SIELC Technologies. Separation of Naphthalenedisulfonic acid isomers on Newcrom R1 HPLC column. Retrieved from
-
National Institutes of Health (NIH). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application. PMC. Retrieved from
Sources
Technical Profile: Disodium 2,6-Naphthalenedisulfonate
The following is an in-depth technical guide for Disodium 2,6-Naphthalenedisulfonate (CAS 1655-45-4) , designed for researchers and drug development professionals.
CAS Number: 1655-45-4
Synonyms: 2,6-NDS; Ebert-Merz
Part 1: Executive Summary & Core Utility
Disodium 2,6-naphthalenedisulfonate is a high-stability aromatic sulfonate salt primarily utilized as a structural intermediate and analytical tool in pharmaceutical development. Unlike simple solvents, its rigid naphthalene core and dianionic character make it a critical reagent for:
-
Protein Crystallography: Acting as a cross-linking agent or stabilizer in "Silver Bullet" screens to promote crystal lattice formation in drug targets.
-
Ion-Pair Chromatography: Resolving polar basic drugs in Reverse-Phase HPLC (RP-HPLC) by forming neutral ion pairs.
-
Synthetic Scaffolding: Serving as the precursor to 2,6-Dihydroxynaphthalene , a key monomer for high-performance liquid crystal polymers and specific pharmaceutical dyes.
Part 2: Chemical & Physical Characterization
The "Identity Card" for analytical verification.
| Property | Value / Description | Technical Note |
| Appearance | White to off-white crystalline powder | Discoloration (grey/brown) indicates oxidation or isomeric impurities (e.g., 2,7-isomer). |
| Solubility | Soluble in water; Insoluble in non-polar organic solvents | High water solubility is driven by the two sulfonate groups. |
| Melting Point | > 300°C | Stable at high processing temperatures; does not melt but decomposes. |
| pH (10% aq) | Neutral to slightly acidic (6.0 - 8.0) | Depends on the residual acid from sulfonation workup. |
| UV | ~230 nm, ~280 nm | Characteristic naphthalene absorption; useful for HPLC detection. |
| Hygroscopicity | Low to Moderate | Can form hydrates; store in desiccated conditions for quantitative use. |
Structural Logic
The 2,6-substitution pattern is thermodynamically favored over the 1,5- or 1,6-isomers at high temperatures. This symmetry provides a linear rigidity, distinguishing it from the "bent" 2,7-isomer, which affects its binding geometry in protein active sites and crystal lattices.
Part 3: Synthesis & Manufacturing Engineering
For Process Chemists: Understanding the origin of impurities.
The synthesis of CAS 1655-45-4 is a classic example of thermodynamic control in aromatic substitution.
Synthesis Workflow (Graphviz)
Caption: Thermodynamic control at >160°C favors the 2,6-isomer, while lower temperatures yield the kinetic 1,5- or 1,6-products.
Critical Process Parameter (CPP): The separation of the 2,6-isomer from the 2,7-isomer relies on solubility differences. The 2,6-disulfonate is generally less soluble in saline solutions than the 2,7-isomer, allowing for purification via fractional precipitation (salting out).
Part 4: Applications in Drug Development
Specific protocols for Research & Development.
A. Protein Crystallography (Structural Biology)
In drug discovery, obtaining a crystal structure of a target protein is often the bottleneck. CAS 1655-45-4 is used as an additive in crystallization screens (e.g., Hampton Research "Silver Bullets").
Mechanism: The sulfonate groups can form salt bridges with basic residues (Lysine, Arginine) on the protein surface, cross-linking protein molecules and stabilizing the crystal lattice.
Protocol: Additive Screening
-
Stock Preparation: Prepare a 0.2 M solution of Disodium 2,6-naphthalenedisulfonate in deionized water. Filter (0.22
m).[5] -
Drop Setup: In a hanging drop vapor diffusion plate, mix:
-
1
L Protein Solution (10 mg/mL) -
1
L Reservoir Solution (Precipitant) -
0.2
L 2,6-NDS Stock Solution
-
-
Observation: Incubate at 20°C. Compare crystal quality against control drops (water instead of additive). Look for sharper edges or single crystals vs. amorphous precipitate.
B. Analytical Chemistry: Ion-Pair HPLC
For the analysis of highly polar, basic pharmaceutical compounds (e.g., alkaloids, amines) that do not retain well on C18 columns.
Mechanism: The anionic 2,6-NDS pairs with the cationic drug, forming a neutral, lipophilic complex that retains on the non-polar stationary phase.
Protocol: QC Analysis of Basic Drugs
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5
m). -
Mobile Phase A: 10 mM Disodium 2,6-naphthalenedisulfonate in Water (pH adjusted to 3.0 with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (Note: 2,6-NDS absorbs here; use a reference wavelength or subtract blank).
-
Why this works: The naphthalene ring adds significant hydrophobicity to the ion pair, increasing retention time and improving peak shape for "tailing" amines.
Part 5: Safety & Handling (EHS)
Based on GHS Classifications.
| Hazard Class | H-Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves. Wash immediately upon contact. |
| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water for 15 mins.[6] |
| STOT-SE | H335 | Avoid dust inhalation. Use in a fume hood. |
Storage: Store at room temperature in a tightly sealed container. The substance is stable but can absorb moisture, which affects gravimetric accuracy in analytical applications.
References
- Synthesis & Isomerism: Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold.
-
Crystallography Application: McPherson, A., & Cudney, B. (2006). Searching for silver bullets: An alternative strategy for crystallizing macromolecules. Journal of Structural Biology, 156(3), 387-406.
- Analytical Use: Cecchi, T. (2008). Ion-pair chromatography and related techniques. CRC Press.
-
Chemical Safety: PubChem. (n.d.). Compound Summary for CID 3014027, Disodium 2,6-naphthalenedisulfonate. National Library of Medicine.
Sources
An In-depth Technical Guide to the Aqueous Solubility of 2,6-Naphthalenedisulfonic Acid Disodium Salt
This guide provides a comprehensive technical overview of the aqueous solubility of 2,6-naphthalenedisulfonic acid disodium salt (CAS: 1655-45-4), a compound of significant interest in various research and industrial applications, including as a dye intermediate and in organic synthesis.[1][2] Understanding its solubility is critical for process optimization, formulation development, and ensuring experimental reproducibility. This document delves into the quantitative aspects of its solubility in water, the key factors influencing it, and standardized methodologies for its determination.
Introduction to 2,6-Naphthalenedisulfonic Acid Disodium Salt
2,6-Naphthalenedisulfonic acid disodium salt is a white to off-white crystalline powder.[1][3] Its chemical structure, featuring a naphthalene core with two sulfonate groups, renders it highly polar and predisposed to dissolution in aqueous media.[4] The presence of the two sulfonate groups facilitates strong ionic interactions with water molecules.[5] While generally described as having good water solubility or being miscible, a quantitative understanding is paramount for scientific and industrial applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-naphthalenedisulfonic acid disodium salt is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₆Na₂O₆S₂ | [6] |
| Molecular Weight | 332.26 g/mol | |
| Appearance | White to off-white powder | [1][3] |
| Melting Point | >300 °C (decomposes) | [7] |
| CAS Number | 1655-45-4 |
Factors Influencing Aqueous Solubility
The solubility of 2,6-naphthalenedisulfonic acid disodium salt in aqueous systems is not a static value but is influenced by several environmental factors. A thorough understanding of these factors is crucial for controlling its behavior in solution.
Caption: Key factors influencing the aqueous solubility of 2,6-naphthalenedisulfonic acid disodium salt.
Temperature: The dissolution of 2,6-naphthalenedisulfonic acid disodium salt in water is an endothermic process. Consequently, its solubility demonstrates a positive correlation with temperature.[8][9] Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and to disrupt the hydrogen bonding network of water, thereby allowing for greater dissolution.
pH of the Solution: As the disodium salt of a strong acid, the solubility of 2,6-naphthalenedisulfonic acid disodium salt is relatively independent of pH in the neutral to alkaline range. In highly acidic conditions, the equilibrium can shift towards the less soluble free acid form, potentially reducing its overall solubility.
Ionic Strength (Common Ion Effect): The presence of other electrolytes, particularly those with a common ion (Na⁺), can decrease the solubility of 2,6-naphthalenedisulfonic acid disodium salt. This phenomenon, known as the common ion effect, is a direct consequence of Le Chatelier's principle, where the equilibrium of the dissolution process is shifted towards the solid, undissolved state. Studies have shown that increasing the concentration of sulfuric acid (which increases the ionic strength and introduces H⁺ ions) decreases the solubility of sodium 2,6-naphthalenedisulfonate.[8][9]
Purity of the Compound: The presence of impurities can significantly impact the observed solubility. In some reported cases, difficulties in dissolving the compound were attributed to impurities in the purchased material, which presented as a dirty whitish/brown powder instead of the expected white powder.[10] It is therefore imperative to use a well-characterized, high-purity starting material for any quantitative studies.
Quantitative Aqueous Solubility Data
The following table summarizes the experimentally determined solubility of 2,6-naphthalenedisulfonic acid disodium salt in pure water at various temperatures. The data is presented in mole fraction (x) and grams per 100 g of water.
| Temperature (K) | Temperature (°C) | Solubility (Mole Fraction, x) | Solubility ( g/100 g H₂O) |
| 283.15 | 10 | 0.0105 | 20.35 |
| 293.15 | 20 | 0.0125 | 24.63 |
| 303.15 | 30 | 0.0148 | 29.62 |
| 313.15 | 40 | 0.0174 | 35.48 |
| 323.15 | 50 | 0.0204 | 42.47 |
| 333.15 | 60 | 0.0238 | 50.91 |
Data extracted and calculated from "Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid," J. Chem. Eng. Data 2010, 55, 5, 1999–2001.[9]
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the aqueous solubility of 2,6-naphthalenedisulfonic acid disodium salt is crucial for accurate data generation. The following protocol outlines a standard procedure based on the principles of the isothermal equilibrium method.
Materials and Equipment
-
2,6-Naphthalenedisulfonic acid disodium salt (high purity, >98%)
-
Deionized water (18.2 MΩ·cm)
-
Temperature-controlled water bath or incubator
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for the determination of aqueous solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2,6-naphthalenedisulfonic acid disodium salt into several vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of deionized water to each vial.
-
Seal the vials tightly and place them in a temperature-controlled water bath set to the desired temperature.
-
-
Equilibration:
-
Stir the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
After the stirring period, turn off the stirrer and allow the excess solid to settle for several hours at the same constant temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Determine the weight of the collected filtrate.
-
Dilute the filtered sample to a known volume with deionized water.
-
Analyze the concentration of the diluted sample using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) is often effective. Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the concentration of the analyte in the sample.
-
-
Calculation of Solubility:
-
From the HPLC analysis, determine the concentration of the diluted sample.
-
Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mol/L, g/100 g water).
-
Conclusion
The aqueous solubility of 2,6-naphthalenedisulfonic acid disodium salt is a key parameter for its effective use in research and industry. This guide has provided a detailed overview of its solubility characteristics, including quantitative data as a function of temperature and a discussion of the primary factors that influence it. The provided experimental protocol offers a reliable framework for the accurate determination of its solubility, ensuring data integrity and reproducibility. For professionals in drug development and other scientific fields, a thorough understanding and careful control of the solubility of this compound are essential for successful outcomes.
References
-
Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid. Journal of Chemical & Engineering Data, 2010, 55(5), 1999-2001. [Link]
-
Zhao, H., et al. Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid. Journal of Chemical & Engineering Data, 2010, 55(5), 1999-2001. [Link]
-
ResearchGate. 2,6-NDS (2,6-Naphthalenedisulfonic acid disodium salt) solubility issue for inorganic synthesis ?. [Link]
-
Wikipedia. Naphthalenedisulfonic acid. [Link]
-
Green Agrochem. Sodium sulfonate chemical. [Link]
-
PubChem. Disodium naphthalene-2,6-disulphonate. [Link]
-
J&K Scientific. 2,6-Naphthalenedisulfonic acid disodium salt, 96%. [Link]
- Google Patents.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Naphthalenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Sodium sulfonate chemical - GREEN AGROCHEM [greenagrochem.com]
- 6. Disodium naphthalene-2,6-disulphonate | C10H6Na2O6S2 | CID 3014027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Naphthalenedisulfonic acid disodium salt | 1655-45-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Strategic Research Applications of 2,6-Naphthalenedisulfonic Acid Disodium Salt (2,6-NDS)
An In-Depth Technical Guide for Advanced Research and Drug Development
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I often evaluate reagents not just for their primary intended use, but for their structural and thermodynamic potential across disciplines. 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a highly symmetrical, rigid dianionic compound. The double deprotonation of its parent acid yields a naphthalene core flanked by two sulfonate groups at the 2 and 6 positions.
The causality behind its broad utility stems from its molecular architecture: the six oxygen atoms across the sulfonate groups act as potent, directional hydrogen-bond acceptors, while the dianionic charge provides strong electrostatic bridging capabilities. This unique combination allows 2,6-NDS to function as a supramolecular cross-linker, a stabilizing pharmaceutical counterion, and a highly resilient hydrological tracer.
Core Research Applications
Macromolecular Crystallography & Structural Biology
In protein crystallography, achieving a stable crystal lattice often requires additives that reduce the conformational entropy of surface residues. 2,6-NDS is a critical component in additive screens, such as the Hampton Research Silver Bullets library, where it is utilized at a concentration of 0.33% w/v[1].
The Causality: The dianionic nature of 2,6-NDS allows it to act as an electrostatic bridge between positively charged basic residues (e.g., lysine, arginine) on adjacent protein molecules. Simultaneously, its sulfonate oxygens establish an intermolecular hydrogen-bonding network. This dual-action cross-linking promotes lattice formation and stabilizes the macromolecule in a state conducive to diffraction-quality crystallization[1].
Mechanistic role of 2,6-NDS in promoting macromolecular crystal lattice nucleation.
Advanced Materials & Supramolecular Catalysis
In materials science, 2,6-NDS is highly valued as a structural ligand for synthesizing 3D Metal-Organic Frameworks (MOFs) and Charge-Assisted Hydrogen-Bonded Frameworks (CAHOFs).
When reacted with polyamines like tetrakis(4-aminophenyl)methane, 2,6-NDS forms a CAHOF that exhibits significant Brønsted acid catalytic activity, useful in epoxide ring-opening and Diels-Alder reactions[2]. Furthermore, 2,6-NDS is used alongside 4,4′-bipyridine to synthesize luminescent Dysprosium (Dy) MOFs[3].
The Causality: The rigid naphthalene backbone prevents steric collapse of the framework pores, while the sulfonate groups coordinate with lanthanide metal centers (like Dy³⁺) or protonated amines via strong hydrogen bonding rather than direct covalent metal-ligand bonds. This supramolecular self-assembly creates a stable, porous architecture capable of advanced oxidation processes (AOP) for photocatalytic dye degradation[3].
Hydrothermal synthesis workflow of 2,6-NDS-coordinated Dysprosium MOFs.
Hydrological Tracing in Extreme Geothermal Environments
2,6-NDS is deployed as a conservative chemical tracer in Enhanced Geothermal Systems (EGS). For example, during the Habanero EGS project in Australia, 100 kg of 2,6-NDS was injected to track inter-well fluid flow and evaluate hydraulic characteristics over a 700-meter separation[4].
The Causality: Traditional tracers like fluorescein thermally degrade at the extreme temperatures of deep geothermal reservoirs. 2,6-NDS, however, possesses a highly stable aromatic ring structure that resists thermal breakdown >200°C. Additionally, its high water solubility and distinct fluorescence emission allow for parts-per-billion (ppb) detection limits even in complex geological matrices[4].
Environmental Remediation & Radiolytic Degradation
Because sulfonated aromatic compounds are recalcitrant to standard biological wastewater treatments, researchers utilize 2,6-NDS as a probe molecule to study advanced radiolytic degradation. Exposing 2,6-NDS to Co60 irradiation effectively mineralizes the compound into SO₄²⁻ and CO₂[5],[6].
The Causality: Co60 irradiation generates highly reactive hydroxyl radicals (OH•). By adding promoters like H₂O₂ or persulfate (S₂O₈²⁻), the system overcomes the high activation energy required to cleave the robust C-S bonds of the 2,6-NDS molecule, facilitating a pseudo-first-order kinetic degradation[6].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Solid-Phase Extraction (SPE) & HPLC Detection of 2,6-NDS in Brines
Objective: Isolate and quantify 2,6-NDS from highly saline geothermal brines (>120 g/L NaCl)[7],[8].
-
Sample Conditioning: Mix 50 mL of the brine sample with a conditioning buffer containing 100 mM tetrabutylammonium bromide (TBAB) and phosphate buffer to adjust the pH to 6.1[7].
-
Sorbent Selection: Pass the sample through an SPE cartridge packed with Carbopack B (graphitized carbon black).
-
Causality: Carbopack B contains positively charged oxonium groups. The graphite structure provides hydrophobic
interactions with the naphthalene ring, while the oxonium sites act as anion exchangers, selectively trapping the 2,6-NDS dianions while allowing the overwhelming chloride salts to wash through[8].
-
-
Washing & Elution: Wash the sorbent with 10 mL of conditioning solution. Dry the cartridge, then elute the 2,6-NDS using 4 mL of 50 mM ammonium acetate in methanol/dichloromethane[8].
-
Chromatography: Inject the eluate into an Ion-Pair HPLC system coupled with a fluorescence detector.
-
Validation Checkpoint: Spike a control sample with an internal standard (e.g., 2-naphthol-3,6-disulfonic acid). A successful extraction must yield a recovery rate of 100% (± 10%) despite the high salinity matrix[7],[8].
Solid-phase extraction and HPLC-fluorescence workflow for 2,6-NDS detection in brines.
Protocol B: Hydrothermal Synthesis of 2,6-NDS-coordinated Dy-MOF
Objective: Synthesize a 3D supramolecular photocatalyst[3].
-
Precursor Mixing: Dissolve 1 mmol of Dy(NO₃)₃·6H₂O, 2 mmol of 2,6-NDS disodium salt, and 2.1 mmol of 4,4′-bipyridine in 10 mL of double-distilled water[3].
-
Hydrothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat at 180°C under autogenous pressure for 72 hours.
-
Causality: The high temperature and pressure provide the thermodynamic energy required to overcome the activation barrier for supramolecular self-assembly, while the slow cooling process allows for ordered crystal growth without degrading the organic ligands[3].
-
-
Isolation: Cool to room temperature, filter the resulting crystals, and dry in air.
-
Validation Checkpoint: Perform FT-IR spectral analysis. The asymmetric (
) and symmetric ( ) stretching of the SO₃⁻ groups should appear at 1260-1183 cm⁻¹ and 1100-1034 cm⁻¹, respectively. A small shift compared to free 2,6-NDS confirms the absence of direct covalent metal-ligand bonds, validating that the structure is held together by the intended supramolecular H-bonding network[3].
Quantitative Data Summary
The following table synthesizes key physicochemical and operational metrics for 2,6-NDS across its primary research applications.
| Parameter / Metric | Value | Context & Application |
| Molecular Weight | 332.26 g/mol (Anhydrous) | Baseline physicochemical property. |
| H-Bond Acceptors | 6 (Sulfonate oxygens) | Drives supramolecular MOF assembly and protein cross-linking[1],[3]. |
| Crystallography Conc. | 0.33% w/v | Standard concentration in Hampton Silver Bullets additive screens[1]. |
| Radiolytic Degradation (D90) | 0.480 kGy | Dose required for 90% degradation via Co60 irradiation[5],[6]. |
| Tracer Injection Mass | 100 kg | Scale of injection for inter-well geothermal tracing (Habanero EGS)[4]. |
| Analytical Recovery | 100% (± 10%) | Recovery rate from 175 g/L NaCl brines using Carbopack B SPE[8]. |
| Quantification Limit | 0.05 – 0.4 µg/L | Sensitivity limit using Ion-Pair HPLC with fluorescence detection[7],[8]. |
References
Sources
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. evitachem.com [evitachem.com]
- 3. Crystal structure and photocatalytic activity of luminescent 3D-Supramolecular metal organic framework of dysprosium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openei.org [openei.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. US4803096A - Electrically conductive textile materials and method for making same - Google Patents [patents.google.com]
- 11. Individual Silver Bullets Reagents | Hampton Research [hamptonresearch.com]
- 12. nathan.instras.com [nathan.instras.com]
- 13. WO2022056220A2 - Excipient compounds for protein formulations - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iris.unito.it [iris.unito.it]
Technical Guide: Synthesis and Isolation of 2,6-Naphthalenedisulfonic Acid Disodium Salt
Executive Summary
This technical guide details the synthesis, isolation, and purification of 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS), a critical intermediate in the production of azo dyes, fluorescent whitening agents, and rigid-rod polyelectrolytes.
The synthesis of 2,6-NDS is governed by the thermodynamic control of naphthalene sulfonation. Unlike kinetic control, which favors alpha-substitution (1-position), high-temperature conditions drive the reaction toward beta-substitution (2-position), yielding a mixture primarily of 2,6- and 2,7-isomers. The core challenge lies not in the sulfonation itself, but in the fractional crystallization required to isolate the 2,6-isomer from the highly soluble 2,7-byproduct. This guide presents a self-validating protocol relying on the differential solubility of these isomers in aqueous sulfuric acid.
Part 1: Thermodynamic & Kinetic Framework
To optimize the yield of 2,6-NDS, one must manipulate the sulfonation equilibrium.
-
Kinetic vs. Thermodynamic Control:
-
Low Temperature (<80°C): Sulfonation occurs at the
-positions (1,5- or 1,6-isomers) due to higher electron density. This is kinetically favored but reversible. -
High Temperature (>160°C): The bulky sulfonic acid groups destabilize the
-position (steric hindrance with peri-hydrogens). The reaction reverses, and the sulfonyl groups migrate to the thermodynamically stable -positions (2,6- and 2,7-isomers).
-
-
The 2,6 vs. 2,7 Equilibrium: At 160–170°C, the equilibrium mixture of disulfonic acids is approximately 35–40% 2,6-isomer and 55–60% 2,7-isomer . It is chemically impossible to exclusively synthesize the 2,6-isomer; therefore, the process yield is defined by the efficiency of the separation step.
Visualization: Reaction Pathway & Isomerization
Figure 1: Sulfonation pathways of naphthalene.[1] High temperature drives the system toward the 2,6 and 2,7 thermodynamic sinks.
Part 2: Synthesis Protocol
Safety Warning: This protocol involves Oleum (fuming sulfuric acid) and high temperatures. Operations must be conducted in a glass-lined reactor with appropriate scrubbing systems for SO₃ fumes.
Reagents & Equipment
-
Reactants: Refined Naphthalene (99%+), Sulfuric Acid (98%), Oleum (20% or 65% free SO₃).
-
Solvents/Workup: Deionized Water, Sodium Chloride (industrial grade) or Sodium Sulfate.
-
Equipment: Jacketed glass-lined reactor (GLR), overhead stirrer (high torque), reflux condenser, filtration centrifuge.
Step-by-Step Methodology
Phase A: High-Temperature Sulfonation ("The Baking Process")
The goal is to force beta-substitution.
-
Melting: Charge Naphthalene into the reactor and heat to 90°C to melt.
-
Mono-sulfonation: Slowly add Sulfuric Acid (98%) over 1 hour.
-
Ratio: 1.05 molar equivalents relative to naphthalene.[2]
-
Exotherm: Control temperature to maintain 160°C .
-
-
Di-sulfonation: Add Oleum (20% or 65%) slowly.
-
Target: Total SO₃ content should be roughly 2.2 molar equivalents.
-
Temperature: Raise temperature to 165–170°C .
-
-
Isomerization Soak: Maintain 165–170°C for 6–8 hours . This "baking" period is critical to convert any kinetically formed 1-isomers into the 2-isomers and establish the 2,6/2,7 equilibrium.
Phase B: Selective Separation (The "Acid Concentration" Method)
This is the most critical step. 2,6-NDSA is significantly less soluble in 50–60% sulfuric acid than the 2,7-isomer. We utilize this difference to crash out the 2,6-acid while keeping the 2,7-acid in solution.
-
Cooling: Cool the reaction mass to 100°C .
-
Dilution (Critical Control Point):
-
Slowly add water to the reaction mass to adjust the sulfuric acid concentration to approx. 60–65% .
-
Calculation:
. -
Note: This is highly exothermic. Water must be added slowly to prevent flash boiling.
-
-
Crystallization: Cool the diluted mass slowly to 30°C over 4 hours.
-
Observation: The 2,6-naphthalenedisulfonic acid will precipitate as a heavy slurry. The 2,7-isomer remains largely dissolved in the mother liquor.
-
-
Filtration 1: Filter the slurry through a chemically resistant filter press or centrifuge.
-
Cake: Crude 2,6-NDSA (purity ~80-85%).
-
Filtrate: Rich in 2,7-NDSA (waste or separate recovery stream).
-
Phase C: Salt Formation & Purification
The crude acid cake is converted to the disodium salt and purified.
-
Reslurry: Dissolve the wet cake in minimum hot water (90°C).
-
Salting Out: Add Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) to the hot solution until saturation.
-
Cooling: Cool to 20°C. The 2,6-NDS disodium salt crystallizes as white/off-white plates.
-
Filtration 2: Centrifuge and wash with a small amount of saturated brine (to displace mother liquor without dissolving product).
-
Drying: Dry at 110°C.
Visualization: Process Workflow
Figure 2: Industrial workflow emphasizing the critical dilution step for isomer separation.
Part 3: Analytical Validation (QC)
Trustworthiness in synthesis requires rigorous validation. The following HPLC method separates the 2,6 and 2,7 isomers.
HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) or Specialized Anion Exchange |
| Mobile Phase A | 0.01 M Tetrabutylammonium hydroxide (Ion Pairing Agent) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% A / 10% B (Isocratic) or shallow gradient |
| Detection | UV @ 230 nm (Naphthalene ring absorption) |
| Retention | 2,6-isomer typically elutes after 2,7-isomer in ion-pairing mode due to shape selectivity. |
Self-Validation Check:
-
Dissolve a small sample of the wet cake from "Filtration 1" in water.
-
Acceptance Criteria: The ratio of 2,6:2,7 should be > 85:15 before the final salting out step. If 2,7 is higher, the dilution step (Phase B) was likely too dilute (acid concentration < 55%), causing 2,7 to co-precipitate.
Part 4: Data Summary & Troubleshooting
Isomer Properties
| Property | 2,6-Naphthalenedisulfonic Acid | 2,7-Naphthalenedisulfonic Acid |
| Solubility (60% H₂SO₄) | Low (Precipitates) | High (Soluble) |
| Thermodynamic Stability | High (Equilibrium Product) | High (Equilibrium Product) |
| Main Impurity | 2,7-isomer | 2,6-isomer |
Troubleshooting Guide
-
Problem: High level of 2,7-isomer in final product.
-
Cause: Acid concentration during Phase B was too low (<55%) or filtration temperature was too low (<20°C).
-
Fix: Ensure dilution targets exactly 60–65% H₂SO₄. Wash the first filter cake with 60% H₂SO₄, not water.
-
-
Problem: Low Yield.
-
Cause: Incomplete sulfonation or over-washing of the final salt.
-
Fix: Check reaction completion via HPLC before cooling. Use saturated brine for washing the final cake.
-
References
- Groggins, P. H.Unit Processes in Organic Synthesis. 5th Ed. McGraw-Hill, 1958.
-
Booth, G. "Naphthalene Derivatives". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
- Ogasawara, M. et al. "Process for separation of naphthalenedisulfonic acids". U.S. Patent 4,324,742. April 13, 1982.
-
PubChem. "2,6-Naphthalenedisulfonic acid disodium salt". National Library of Medicine. [Link]
Sources
- 1. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. JPH01283260A - Production of naphthalene-2,6-disulfonic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]
- 5. Separation of 2,7-Naphthalenedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2,6-Naphthalenedisulfonic Acid Disodium Salt for Advanced Research Applications
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS), a compound of significant interest in the fields of chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural and electronic characteristics through various spectroscopic techniques.
Introduction: The Versatile Naphthalene Core
2,6-Naphthalenedisulfonic acid disodium salt is a key organic intermediate, notably used in the synthesis of dyes and as a component in the development of advanced polymer and inorganic materials.[1][2][3] Its rigid, planar naphthalene core functionalized with two sulfonate groups imparts unique solubility and electronic properties, making its precise characterization crucial for predictable and reproducible outcomes in its applications. This guide delves into the primary spectroscopic methods used to elucidate the structure and purity of 2,6-NDS, providing both theoretical underpinnings and practical, field-tested protocols.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2,6-NDS consists of a naphthalene ring system substituted with two sulfonate groups at the 2 and 6 positions. The disodium salt form ensures its water solubility, a critical factor in many of its applications.[4]
dot graph 2_6_NDS_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; S1 [label="S"]; O1a [label="O"]; O1b [label="O"]; O1c [label="O"]; S2 [label="S"]; O2a [label="O"]; O2b [label="O"]; O2c [label="O"]; Na1 [label="Na+"]; Na2 [label="Na+"];
// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="1,-1!"]; C6 [pos="1.87,-0.5!"]; C7 [pos="1.87,0.5!"]; C8 [pos="1,1!"]; C9 [pos="0,0!"]; C10 [pos="1,0!"]; S1 [pos="-2.2,0.5!"]; O1a [pos="-2.7,1.2!"]; O1b [pos="-2.7,-0.2!"]; O1c [pos="-2.5,0.9!"]; S2 [pos="3.27,-0.5!"]; O2a [pos="3.77,0.2!"]; O2b [pos="3.77,-1.2!"]; O2c [pos="3.57,-0.2!"]; Na1 [pos="-3.5,0.5!"]; Na2 [pos="4.57,-0.5!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C10; C10 -- C9; C9 -- C1; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C1; C2 -- S1; S1 -- O1a; S1 -- O1b; S1 -- O1c; C6 -- S2; S2 -- O2a; S2 -- O2b; S2 -- O2c;
} enddot Caption: Chemical structure of 2,6-Naphthalenedisulfonic acid disodium salt.
Table 1: Physicochemical Properties of 2,6-Naphthalenedisulfonic Acid Disodium Salt
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ | [5][6] |
| Molecular Weight | 332.26 g/mol | [1][6] |
| CAS Number | 1655-45-4 | [1][5][6] |
| Appearance | White to off-white powder | [7][8] |
| Melting Point | >300 °C | [6][9] |
| Solubility | Miscible in water | [4][7] |
Spectroscopic Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of 2,6-NDS. The following workflow outlines the logical sequence of analyses, from initial purity assessment to detailed structural elucidation.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the 2,6-NDS powder is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.[10]
-
Rationale: The ATR technique is favored for its minimal sample preparation and suitability for solid samples. The use of a background scan corrects for atmospheric and instrumental interferences, ensuring high-quality data.[11]
Data Interpretation:
The IR spectrum of 2,6-NDS is dominated by absorptions characteristic of the sulfonate groups and the aromatic naphthalene ring.
Table 2: Key IR Absorption Bands for 2,6-Naphthalenedisulfonic Acid Disodium Salt
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |
| ~3400-3500 | O-H stretch | Adsorbed Water | [12] |
| ~1600-1450 | C=C stretch | Aromatic Ring | [12] |
| ~1200-1100 | S=O asymmetric stretch | Sulfonate (-SO₃⁻) | [13] |
| ~1088-1040 | S=O symmetric stretch | Sulfonate (-SO₃⁻) | [12] |
| ~800-600 | C-H out-of-plane bend | Aromatic Ring | [10] |
Note: The presence of a broad peak around 3400-3500 cm⁻¹ is common due to the hygroscopic nature of the salt and indicates the presence of adsorbed water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the precise mapping of a molecule's carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for 2,6-NDS. The choice depends on the desired resolution and potential for hydrogen-deuterium exchange.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,6-NDS in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.
Data Interpretation:
Due to the symmetry of the 2,6-disubstituted naphthalene ring, the NMR spectra are relatively simple.
¹H NMR Spectrum:
The proton NMR spectrum of 2,6-NDS will exhibit three distinct signals corresponding to the three types of aromatic protons.
Table 3: Predicted ¹H NMR Chemical Shifts for 2,6-Naphthalenedisulfonic Acid Disodium Salt (in D₂O)
| Proton(s) | Multiplicity | Approximate Chemical Shift (ppm) |
| H-1, H-5 | Doublet | ~8.3 |
| H-3, H-7 | Doublet of doublets | ~7.8 |
| H-4, H-8 | Doublet | ~7.6 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum will show five signals for the ten carbon atoms due to molecular symmetry.
Table 4: Predicted ¹³C NMR Chemical Shifts for 2,6-Naphthalenedisulfonic Acid Disodium Salt (in D₂O)
| Carbon(s) | Approximate Chemical Shift (ppm) |
| C-2, C-6 | ~145 |
| C-4a, C-8a (quaternary) | ~135 |
| C-1, C-5 | ~128 |
| C-3, C-7 | ~127 |
| C-4, C-8 | ~124 |
Note: The carbons directly attached to the electron-withdrawing sulfonate groups (C-2, C-6) are the most deshielded and appear at the lowest field.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like 2,6-NDS, these transitions are typically π → π*.
Experimental Protocol:
-
Solvent: Deionized water is the preferred solvent.
-
Sample Preparation: Prepare a dilute solution of 2,6-NDS in deionized water. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to scan a wavelength range from approximately 200 to 400 nm.[10]
-
Data Acquisition: A baseline is first recorded with a cuvette containing only the solvent. The sample solution is then measured.
Data Interpretation:
The UV-Vis spectrum of 2,6-NDS in water typically shows multiple absorption bands characteristic of the naphthalenic system.
Table 5: Typical UV-Vis Absorption Maxima for 2,6-Naphthalenedisulfonic Acid Disodium Salt in Water
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| ~230 | ~60,000 | π → π |
| ~280 | ~6,000 | π → π |
| ~320 | ~1,500 | π → π* |
Note: The exact positions and intensities of the absorption maxima can be influenced by solvent polarity and pH.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Ionization Mode: ESI is the preferred method for analyzing polar, non-volatile salts like 2,6-NDS. Negative ion mode is typically used to detect the deprotonated molecule.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as a water/acetonitrile mixture, and infused into the mass spectrometer.
-
Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion.
Data Interpretation:
In negative ion mode ESI-MS, 2,6-NDS is expected to show a prominent ion corresponding to the dianion [C₁₀H₆(SO₃)₂]²⁻ at an m/z of 143. A singly charged ion corresponding to [C₁₀H₆(SO₃)₂(Na)]⁻ at an m/z of 309 may also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Conclusion
The spectroscopic techniques outlined in this guide—IR, NMR, UV-Vis, and MS—provide a complementary and comprehensive toolkit for the characterization of 2,6-Naphthalenedisulfonic acid disodium salt. A thorough application of these methods, guided by the protocols and interpretive principles discussed, enables researchers to confidently verify the identity, purity, and structural integrity of this important chemical intermediate, ensuring the reliability and success of their downstream applications.
References
-
PubChem. Disodium naphthalene-2,6-disulphonate. National Center for Biotechnology Information. [Link][5]
-
Sangeetha, P., et al. (2023). Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. Spectroscopy Letters. [Link][14]
-
Mao, Z.-Y., et al. (2015). Electronic Supplementary Information for Stereodivergent and Enantioselective Total Syntheses of Isochaetominines A–C and Eight Diastereomers: A Six-Step Approach. Organic & Biomolecular Chemistry. [Link][15]
-
PubChem. 2,6-Naphthalenedisulfonic acid. National Center for Biotechnology Information. [Link][16]
-
Graphene oxide-naphthalene sulfonate blends as possible proton exchange membranes. (2021). Politecnico di Milano. [Link][11]
-
Gu, J., et al. (2005). Sulfonated poly(aryl ether ketone)s containing naphthalene moieties obtained by direct copolymerization as novel polymers. NRC Research Press. [Link][13]
-
Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid. (2018). Google Patents. [2]
-
Acmec Biochemical. 1655-45-4[2,6-Naphthalenedisulfonic acid disodium salt 97%]. Acmec Biochemical Co., Ltd. [Link][9]
-
PubChem. CID 157833390. National Center for Biotechnology Information. [Link][17]
-
Wang, C., et al. (2018). Synthesis and Characterization of Sulfonated Graphene Oxide Reinforced Sulfonated Poly (Ether Ether Ketone) (SPEEK) Composites for Proton Exchange Membrane Materials. MDPI. [Link][12]
-
ResearchGate. 2,6-NDS (2,6-Naphthalenedisulfonic acid disodium salt) solubility issue for inorganic synthesis ?. ResearchGate. [Link][4]
-
The Merck Index Online. 2,6-Naphthalenedisulfonic Acid. Royal Society of Chemistry. [Link]
-
ChemBK. 2,6-naphthalenedisulfonic acid, disodium salt. ChemBK. [Link][3]
-
J&K Scientific. 2,6-Naphthalenedisulfonic acid disodium salt, 96%. J&K Scientific LLC. [Link]
-
Haz-Map. 2-Naphthol-3,6-disulfonic acid, disodium salt. National Library of Medicine. [Link][8]
-
NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Inxight Drugs. 2,6-NAPHTHALENEDISULFONIC ACID. National Center for Advancing Translational Sciences. [Link]
-
SpectraBase. FTIR of 1,6-Naphthalenedisulfonic acid, 7-[[4'-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-8-hydroxy-, trisodium salt. Wiley. [Link]
-
Capot Chemical Co., Ltd. MSDS of 2,6-Naphthalenedisulfonic acid, disodium salt. Capot Chemical. [Link]
-
NIST. 2,6-Naphthalenedicarboxylic acid. National Institute of Standards and Technology. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Disodium naphthalene-2,6-disulphonate | C10H6Na2O6S2 | CID 3014027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Naphthalenedisulfonic acid 97 1655-45-4 [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2-Naphthol-3,6-disulfonic acid, disodium salt - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 1655-45-4[2,6-Naphthalenedisulfonic acid disodium salt 97%]- Jizhi Biochemical [acmec.com.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. mdpi.com [mdpi.com]
- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 14. tandfonline.com [tandfonline.com]
- 15. rsc.org [rsc.org]
- 16. 2,6-Naphthalenedisulfonic acid | C10H8O6S2 | CID 11390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. CID 157833390 | C20H16O12S4 | CID 157833390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
using 2,6-Naphthalenedisulfonic acid disodium salt in fluorescence spectroscopy
Application Note: Advanced Utilization of 2,6-Naphthalenedisulfonic Acid Disodium Salt in Fluorescence Spectroscopy
Introduction & Mechanistic Rationale
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a highly stable, water-soluble aromatic compound extensively utilized as a fluorescent probe, structural tracer, and supramolecular guest molecule. The photophysical utility of 2,6-NDS stems from its rigid naphthalene core, which provides a high quantum yield and exceptional resistance to photobleaching. Concurrently, its two sulfonate groups impart high aqueous solubility and strong electronegativity.
Mechanistically, these sulfonate groups act as powerful electrostatic "handles." In supramolecular chemistry, 2,6-NDS forms robust host-guest complexes, such as with 1, where precise size and shape fitting dictates molecular selectivity[1]. In polymer and materials science, 2,6-NDS acts as an anionic cross-linker or payload within cationic microgels[2]. Furthermore, when confined to high local concentrations—such as within the core of AOT reversed micelles—2,6-NDS exhibits intramicellar excimer fluorescence, allowing researchers to3 of confined systems[3].
Photophysical Properties & Quantitative Data
The reliable use of 2,6-NDS depends on its distinct spectral signature. Its specific excitation and emission maxima minimize spectral cross-interference in complex biological or environmental matrices.
| Parameter | Value / Characteristic | Mechanistic Significance |
| Excitation Maximum (λex) | ~225 nm | Corresponds to the high-energy π-π* transition of the naphthalene ring[4]. |
| Emission Maximum (λem) | ~338 nm | High-energy UV emission allows detection with minimal background biomolecule interference[4]. |
| Host-Guest Selectivity | Up to 24.9 binding ratio | Demonstrates strong size/shape recognition with modified β-cyclodextrins[1]. |
| Microgel Transition Range | 20–55 °C | Dictates the UCST/LCST boundaries for thermoregulated payload release[2]. |
| HPLC Resolution Factor (Rs) | > 1.5 | Ensures baseline chromatographic separation from structural isomers (e.g., 2,7-NDS)[4]. |
Application Workflow 1: Probing Thermoregulated Microgel Dynamics
Causality & Logic: 2,6-NDS is frequently utilized to study the swelling and collapse of stimuli-responsive polymers. When internalized into poly(2-vinylpyridine)-poly(N-isopropylacrylamide) (P2VP-PNIPAM) core-shell microgels under acidic conditions, the anionic sulfonate groups of 2,6-NDS bind electrostatically to the protonated P2VPH+ core, quenching its mobility. Heating the system above its Upper Critical Solution Temperature (UCST) compromises these electrostatic bonds, releasing the 2,6-NDS. Subsequent heating past the Lower Critical Solution Temperature (LCST) collapses the PNIPAM shell, further modulating the diffusion kinetics[5].
Caption: Logic flow of thermoregulated 2,6-NDS release from core-shell microgels.
Protocol: Stopped-Flow Fluorescence Monitoring of 2,6-NDS Release
Self-Validation Check: Always record a baseline fluorescence of the fully bound complex at 20 °C to establish the "zero-release" state prior to thermal stimulus.
-
Sample Preparation: Synthesize P2VP-PNIPAM microgels via seeded emulsion polymerization. Acidify the solution (pH < 4.0) to fully protonate the P2VP core.
-
Analyte Loading: Introduce 2,6-NDS (1 mM) into the microgel suspension. Allow 2 hours for electrostatic equilibration (formation of the P2VPH+/SO3²⁻ complex).
-
Static Fluorescence Measurement: Transfer the sample to a quartz cuvette (10 mm path length). Excite at 225 nm and monitor emission at 338 nm using a fluorescence spectrometer equipped with a Peltier temperature controller.
-
Temperature Ramp: Increase the temperature incrementally from 20 °C to 55 °C. Record the emission intensity at each step to map the UCST release curve.
-
Kinetic Analysis: Use a stopped-flow apparatus equipped with a temperature-jump accessory. Rapidly jump the temperature past the UCST and record the2 of 2,6-NDS diffusion[2].
Application Workflow 2: Trace Detection in Highly Saline Matrices
Causality & Logic: In geothermal hydrology and environmental monitoring, 2,6-NDS is used as a conservative tracer. However, extreme salinity (up to 150 g/L TDS) heavily suppresses fluorescence and degrades analytical columns. Solid-Phase Extraction (SPE) isolates the analyte from the salt matrix. Following extraction, Ion-Pair HPLC is utilized; an ion-pairing agent like tetrabutylammonium bromide (TBAB) neutralizes the highly polar sulfonate groups, allowing the 2,6-NDS molecule to interact with a hydrophobic stationary phase for baseline separation[4].
Caption: Workflow for trace-level detection of 2,6-NDS in complex highly saline matrices.
Protocol: SPE and Ion-Pair HPLC-Fluorescence Detection
Self-Validation Check: Spike the sample with an internal standard (e.g., 2-naphthol-3,6-disulfonic acid sodium salt) prior to SPE. This allows you to calculate extraction recovery and dynamically correct for matrix-induced signal suppression[4].
-
Internal Standard Addition: Spike 1.0 mL of the saline brine sample with 50 µL of a 10 µg/L internal standard solution.
-
Solid-Phase Extraction (SPE): Condition a reversed-phase SPE cartridge with 5 mL methanol, followed by 5 mL HPLC-grade water. Load the spiked sample at a flow rate of 1 mL/min. Wash with 5% methanol in water to remove residual salts, then elute the 2,6-NDS fraction using 100% methanol.
-
Mobile Phase Preparation: Prepare an aqueous buffer containing 5 mM tetrabutylammonium bromide (TBAB) as the ion-pairing reagent, adjusted to pH 6.5.
-
Chromatographic Separation: Inject 20 µL of the eluate onto a C18 analytical column. Run an isocratic elution using a mixture of the TBAB buffer and methanol (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min.
-
Fluorescence Detection: Set the fluorescence detector to an excitation wavelength of 225 nm and an emission wavelength of 338 nm. Verify that the4 (such as 2,7-NDS) exceeds 1.5 to ensure baseline separation[4].
References
-
Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction Source: Journal of Chromatographic Science URL:4
-
Schizophrenic Core–Shell Microgels: Thermoregulated Core and Shell Swelling/Collapse by Combining UCST and LCST Phase Transitions Source: Langmuir (ACS Publications) URL:2
-
Clustering of Aerosol OT Reversed Micelles As Studied by Nonradiative Energy Transfer of Solubilized Probes Source: The Journal of Physical Chemistry (ACS Publications) URL:3
-
Organic Anion Recognition of Naphthalenesulfonates by Steroid-Modified β-Cyclodextrins: Enhanced Molecular Binding Source: Langmuir (Nankai University) URL:1
Sources
- 1. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Schizophrenic core-shell microgels: thermoregulated core and shell swelling/collapse by combining UCST and LCST phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for preparing 2,6-NDS disodium salt solutions
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, handling, and validation of 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) solutions. 2,6-NDS is a critical reagent used primarily as a counter-ion in pharmaceutical salt screening to improve the solubility and crystallinity of basic drug candidates. Additionally, it serves as a strong UV-absorbing ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Target Audience: Analytical Chemists, Formulation Scientists, and Process Engineers.
Physicochemical Profile & Mechanism
To prepare robust solutions, one must understand the fundamental chemistry of the reagent. 2,6-NDS is a disodium salt of a strong acid; it dissociates completely in water, providing a high ionic strength environment and two sulfonate groups capable of electrostatic interaction with protonated amines.
| Property | Specification | Critical Implication |
| Chemical Formula | Stoichiometry is 1:2 (NDS:Base) or 1:1 depending on ionization. | |
| Molecular Weight | 332.26 g/mol | Use this exact value for molarity calculations. |
| Solubility (Water) | > 100 mg/mL | Highly soluble; suitable for high-concentration stock solutions. |
| pKa (Acid) | < 1 (Strong Acid) | The salt solution will be neutral to slightly basic; it does not buffer effectively at pH 3-8. |
| UV Cutoff | ~280 nm (Significant) | WARNING: Naphthalene ring absorbs strongly. High background noise <250 nm. |
Critical Considerations (The "Why" Behind the Steps)
A. Optical Interference (The "Black Box" Effect)
Unlike simple phosphate or acetate buffers, 2,6-NDS contains a naphthalene chromophore.
-
Expert Insight: Do not use 2,6-NDS for HPLC methods requiring detection below 230 nm. The baseline absorbance will be prohibitively high, masking analyte peaks.
-
Mitigation: Always run a "Blank Gradient" (0% to 100% B) with the NDS modifier to characterize the baseline drift before injecting samples.
B. Ionic Strength & Precipitation
2,6-NDS is a divalent electrolyte.
-
Expert Insight: When mixing with organic solvents (Acetonitrile/Methanol), the solubility decreases.
-
Rule of Thumb: Avoid exceeding 50% organic content when the NDS concentration is >25 mM, as the salt may precipitate inside HPLC pump heads or check valves.
Protocol 1: Preparation of 100 mM Stock Solution (1 L)
Standard stock for salt screening or mobile phase dilution.
Reagents:
Equipment:
-
Class A Volumetric Flask (1000 mL)
-
0.22 µm Nylon or PVDF Membrane Filter (Vacuum or Syringe)
-
Analytical Balance
Step-by-Step Methodology:
-
Calculation:
-
Weighing: Weigh 33.23 g of 2,6-NDS powder.
-
Note: The powder is generally non-hygroscopic, but if clumps are visible, dry at 60°C for 1 hour prior to weighing.
-
-
Dissolution (The "Sandwich" Method):
-
Add ~400 mL Milli-Q water to the flask.
-
Add the weighed powder.
-
Add a magnetic stir bar and stir at 500 RPM for 10 minutes.
-
Reasoning: Adding powder to water prevents "clumping" at the bottom of the flask which occurs if water is poured onto the powder.
-
-
Volume Adjustment: Remove the stir bar (rinse it into the flask). Dilute to the calibration mark with Milli-Q water. Invert 10 times to mix.
-
Filtration (CRITICAL): Filter the entire solution through a 0.22 µm membrane .
-
Self-Validating Step: Inspect the filter membrane. If significant particulate matter (insoluble impurities) is visible, the source reagent grade may be insufficient for HPLC.
-
Protocol 2: HPLC Mobile Phase Preparation
Context: Using NDS as an ion-pairing reagent.
Workflow Visualization:
Caption: Figure 1. Logical workflow for preparing HPLC mobile phases containing 2,6-NDS to ensure system stability.
Detailed Steps:
-
Dilution: Dilute the 100 mM Stock to the desired concentration (typically 5–20 mM) using water.
-
pH Adjustment: 2,6-NDS solutions are roughly neutral. If acidic conditions are required (to protonate basic analytes), adjust pH before adding organic solvents using dilute Sulfuric Acid (
).-
Note: Do not use HCl if using a stainless steel LC system for prolonged periods due to chloride corrosion risk.
-
-
Degassing: Sonicate for 15 minutes. NDS solutions can foam slightly; vacuum degassing is preferred over helium sparging if foaming occurs.
Quality Control & Troubleshooting
Self-Validating System: Every batch of solution must pass the "Three-Point Check" before use in critical assays.
-
Visual Inspection: Solution must be colorless and free of "floaters."
-
pH Verification: Measure pH. Expected: ~6.0–7.5 (unadjusted).
-
UV Blank Scan: Run a scan from 200–400 nm.
-
Pass: High absorbance <240 nm, low/flat baseline >290 nm.
-
Fail: Unexpected peaks >300 nm indicate contamination.
-
Troubleshooting Matrix:
Caption: Figure 2. Decision tree for resolving common issues with 2,6-NDS mobile phases.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3014027, 2,6-Naphthalenedisulfonic acid disodium salt. Retrieved from [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt screening methodologies).
Sources
- 1. 1655-45-4[2,6-Naphthalenedisulfonic acid disodium salt 97%]- Jizhi Biochemical [acmec.com.cn]
- 2. 2,6-Naphthalenedisulfonic acid 97 1655-45-4 [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. China 2,7-Naphthalenedisulfonic Acid Disodium Salt Manufacturer and Supplier, Factory | Pengnuo [pengnuochemical.com]
- 5. echemi.com [echemi.com]
2,6-Naphthalenedisulfonic acid disodium salt as a fluorescent probe
Application Note: 2,6-Naphthalenedisulfonic Acid Disodium Salt as a High-Sensitivity Fluorescent Probe in Complex Matrices
Introduction & Mechanistic Overview
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDSA) is a highly robust, water-soluble fluorophore characterized by a rigid naphthalene core and two electron-withdrawing sulfonate groups. This structural configuration provides exceptional thermal stability (up to ~250°C) and chemical resilience, making it an ideal fluorescent probe and tracer in extreme environments, such as deep geothermal reservoirs and highly saline oilfield brines[1]. Furthermore, its unique photophysical properties enable advanced detection modalities, including sensitized room-temperature phosphorescence (RTPL) in capillary electrophoresis (CE)[2].
Causality of Fluorescence: The extended π-conjugation of the naphthalene ring facilitates strong UV absorption, while the rigidity of the aromatic system minimizes non-radiative vibrational decay, resulting in intense fluorescence emission[2]. The sulfonate groups ensure complete ionization in aqueous media. While this prevents aggregation-caused quenching (ACQ), it necessitates specialized chromatographic techniques—such as ion-pair high-performance liquid chromatography (HPLC)—to overcome poor retention on standard reverse-phase columns[1].
Photophysical Properties & Quantitative Data
Understanding the photophysical parameters of 2,6-NDSA is critical for optimizing detection windows and minimizing background interference.
| Property | Value / Characteristic | Experimental Context |
| Direct Fluorescence Excitation (λ_ex) | 225 – 230 nm | Aqueous buffer / Brine extracts[1] |
| Direct Fluorescence Emission (λ_em) | 338 – 346 nm | Direct HPLC-FLD detection[1][2] |
| Sensitized Phosphorescence Emission | 513 nm | CE with 10⁻⁴ M Biacetyl acceptor[2] |
| Limit of Detection (HPLC-FLD) | 0.05 – 0.4 µg/L | Pre-concentrated via SPE[1] |
| Thermal Stability | Up to ~250°C | Geothermal reservoir tracing[1] |
Workflow 1: Trace Detection in Highly Saline Brines via Ion-Pair HPLC-FLD
Context: In hydrological and oilfield tracer studies, 2,6-NDSA is injected into reservoirs to map fluid flow dynamics[3]. Recovered brine samples are highly saline, which severely suppresses standard mass spectrometry ionization and disrupts normal phase chromatography.
Causality of Method: Solid-Phase Extraction (SPE) is utilized to desalt the sample and concentrate the analyte. Because 2,6-NDSA is highly polar, an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) is added to the HPLC mobile phase. The bulky hydrophobic cation dynamically pairs with the sulfonate anions of 2,6-NDSA, creating a neutral, lipophilic complex that retains strongly on a C18 reverse-phase column[1].
Analytical workflow for the trace detection of 2,6-NDSA in highly saline reservoir brines.
Protocol 1: SPE and Ion-Pair HPLC
Self-Validating System: Always include a matrix-matched blank and a known spike (e.g., 1,5-NDSA as an internal standard) to continuously verify SPE recovery rates and monitor retention time shifts caused by residual salinity.
-
Sample Preparation & SPE:
-
Filter the brine sample through a 0.45 µm nylon membrane to remove particulates.
-
Condition a strong anion exchange (SAX) or polymeric SPE cartridge with 5 mL methanol followed by 5 mL ultrapure water.
-
Load 50 mL of the filtered brine sample at a controlled flow rate of 1–2 mL/min.
-
Wash with 5 mL of water to remove unbound matrix salts.
-
Elute 2,6-NDSA using 5 mL of 5% ammoniacal methanol. Evaporate the eluate under a gentle nitrogen stream at 60°C and reconstitute in 1 mL of mobile phase[1].
-
-
Chromatographic Separation:
-
Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol / Water gradient. Add 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent) and buffer to pH ~6.5.
-
Flow Rate: 1.0 mL/min.
-
-
Fluorescence Detection:
-
Set the FLD detector to λ_ex = 225 nm and λ_em = 338 nm[1].
-
Data Analysis: Integrate the peak area. The internal standard ensures that any signal suppression from residual matrix ions is mathematically corrected.
-
Workflow 2: Sensitized Phosphorescence in Capillary Electrophoresis (CE)
Context: Direct UV or fluorescence detection in CE can suffer from high background noise when analyzing complex biological or environmental samples.
Causality of Method: 2,6-NDSA possesses a triplet state energy slightly higher than that of biacetyl. When 2,6-NDSA is excited at 230 nm, it undergoes intersystem crossing (ISC) to its triplet state. It then transfers this energy via diffusion-controlled collision to biacetyl, which subsequently emits phosphorescence at 513 nm[2]. This massive Stokes shift (230 nm → 513 nm) completely eliminates auto-fluorescence from biological matrices, drastically improving the signal-to-noise ratio.
Jablonski diagram illustrating sensitized phosphorescence energy transfer to biacetyl.
Protocol 2: CE with Sensitized RTPL Detection
Self-Validating System: Run a baseline CE separation without biacetyl in the buffer. The absence of the 513 nm peak validates that the signal is strictly dependent on the triplet-triplet energy transfer mechanism, ruling out direct matrix emission artifacts.
-
Buffer Preparation:
-
Prepare a background electrolyte (BGE) consisting of 20 mM sodium phosphate buffer (pH 7.0).
-
Add biacetyl to the BGE to achieve a final concentration of 0.005–0.02 M[2]. Caution: Biacetyl is volatile; prepare fresh daily and store in sealed amber vials.
-
-
Capillary Electrophoresis Setup:
-
Use a fused-silica capillary (e.g., 50 µm ID, 60 cm effective length).
-
Pre-condition the capillary with 0.1 M NaOH (3 min), followed by ultrapure water (2 min), and BGE (3 min).
-
-
Injection and Separation:
-
Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Apply a separation voltage of +25 kV.
-
-
Detection:
-
Excite the capillary window at 230 nm using a UV laser or deuterium lamp.
-
Monitor emission at 513 nm. The resulting electropherogram will show positive peaks for 2,6-NDSA against a stable, zero-fluorescence baseline[2].
-
References
-
Sensitized and Quenched Phosphorescence as a Detection Mode in Capillary Electrophoresis Analytical Chemistry - ACS Publications URL:[2]
-
Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction Journal of Chromatographic Science / ResearchGate URL:[1]
-
Reservoir Description And Dynamics Flow Characterization of Baturaja Carbonate Reservoir Using Chemical Interwell Tracer Survey in Tambun Field IAGI (Ikatan Ahli Geologi Indonesia) URL:[3]
Sources
Application Note: Analytical Strategy for 2,6-Naphthalenedisulfonic Acid Disodium Salt
Executive Summary & Chemical Context[1][2][3]
2,6-Naphthalenedisulfonic acid (2,6-NDS) disodium salt is a critical organic intermediate used in the synthesis of azo dyes, as a ligand in Metal-Organic Frameworks (MOFs), and increasingly as a counter-ion in pharmaceutical salt formation to improve the solubility of lipophilic basic drugs.
The analysis of 2,6-NDS presents a specific set of chromatographic challenges:
-
High Polarity: The two sulfonate groups render the molecule extremely polar, resulting in near-zero retention on standard C18 columns under typical reversed-phase conditions.
-
Isomeric Complexity: Synthetic pathways often co-generate the 1,5-, 1,6-, and 2,7- isomers. These possess identical mass-to-charge ratios, making MS detection insufficient for differentiation without chromatographic resolution.
-
Detection Limits: While UV-active, the response factors can vary significantly between the salt and free acid forms if pH is not controlled.
This guide details two validated protocols: a robust Ion-Pair Reversed-Phase HPLC method (the industry standard) and a Mixed-Mode Chromatography method (the modern alternative), alongside a solid-state characterization framework.
Physicochemical Profile[4][5][6]
| Parameter | Value | Critical Analytical Note |
| Formula | C₁₀H₆Na₂O₆S₂ | Disodium salt form is highly hygroscopic. |
| MW | 332.26 g/mol | Free acid MW is 288.30 g/mol . |
| Solubility | >100 mg/mL (Water) | Insoluble in pure organic solvents (ACN, Hexane). |
| pKa | < 1 (Strong Acid) | Fully ionized at pH > 2.0. |
| UV Max | 225 nm, 275 nm, 320 nm | 275 nm is the preferred quantitation wavelength to avoid solvent cut-off noise. |
Method A: Ion-Pair RP-HPLC (The "Workhorse" Protocol)[1]
Causality: Since 2,6-NDS is an anion at all working pH levels, it elutes in the void volume of C18 columns. To retain it, we employ Ion-Pair Chromatography (IPC) . Tetrabutylammonium (TBA) cations form a neutral, lipophilic complex with the NDS dianion, allowing it to partition into the hydrophobic C18 stationary phase.
Experimental Setup
-
Instrument: HPLC with UV-Vis (DAD preferred) or Fluorescence Detector (FLD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Column Temp: 30°C (Controlled temperature is vital for IPC reproducibility).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm (Reference: 360 nm).
Reagents & Mobile Phase Preparation[1][2][7][8][9][10]
-
Reagent A (Ion-Pair Buffer): 5 mM Tetrabutylammonium Hydroxide (TBAOH) or Tetrabutylammonium Bromide (TBAB) in Water. Adjust pH to 6.0 with Phosphoric Acid.
-
Reagent B: Methanol (HPLC Grade).
Isocratic Protocol:
-
Mobile Phase: 60% [Buffer A] / 40% [Methanol].
-
Note: The high organic content is necessary to elute the highly hydrophobic TBA-NDS complex.
System Suitability Criteria (Self-Validating System)
-
Tailing Factor: Must be < 1.5. (High tailing indicates secondary silanol interactions; ensure the column is fully end-capped).
-
Resolution (Rs): If analyzing isomers, Rs between 2,6-NDS and 2,7-NDS must be > 1.5.
-
Precision: %RSD of peak area for 6 replicate injections must be < 1.0%.
Warning: Ion-pairing reagents permanently alter C18 columns. Dedicate a specific column to this method. Do not use this column for other non-IPC methods afterward.
Method B: Mixed-Mode Chromatography (The "Modern" Protocol)
Causality: IPC methods are notoriously difficult to equilibrate and incompatible with MS detection (TBA suppresses ionization). A Mixed-Mode Anion-Exchange/Reversed-Phase column provides retention via two mechanisms simultaneously: hydrophobic interaction (naphthalene ring) and electrostatic attraction (sulfonate groups).
Experimental Setup
-
Column: SIELC Primesep SB or Newcrom R1 (Mixed-mode columns with embedded cationic groups).
-
Mobile Phase: 40% Acetonitrile / 60% Water with 0.1% Formic Acid (for MS) or 20 mM Ammonium Formate (for UV).
-
Gradient: Isocratic is usually sufficient due to the dual-retention mechanism.
-
Detection: UV 275 nm.
Advantages:
-
MS Compatible: No non-volatile salts.
-
Fast Equilibration: 10 column volumes vs. 50+ for IPC.
-
Tunability: Retention can be adjusted by changing buffer strength (affects ion exchange) or organic modifier (affects hydrophobicity) independently.
Impurity Profiling: Isomer Resolution
The synthesis of naphthalenedisulfonic acids involves sulfonation at high temperatures. The thermodynamic product is 2,6-NDS, but kinetic products (1,5-NDS and 1,6-NDS) and the 2,7-NDS isomer are common impurities.
Separation Logic: The isomers differ in the spatial distance between the two sulfonate groups.
-
2,6-NDS: Distal substitution (far apart).
-
1,5-NDS (Armstrong's Acid): Peri-position (steric strain).
Protocol Modification for Isomer Separation (IPC Method): To separate 2,6-NDS from 2,7-NDS, reduce the organic modifier in Method A from 40% to 30%. This increases the interaction time with the stationary phase, allowing the subtle hydrophobicity differences (caused by the dipole moments of the isomers) to resolve the peaks.
Visualization of Analytical Logic
Diagram 1: Method Selection Decision Tree
This workflow guides the analyst to the correct method based on the sample matrix and equipment availability.
Caption: Decision matrix for selecting between Ion-Pair and Mixed-Mode chromatography based on detection needs.
Diagram 2: Ion-Pair Retention Mechanism
Visualizing how the TBA cation bridges the polar analyte to the non-polar column.
Caption: Mechanistic view of Tetrabutylammonium (TBA) facilitating the retention of 2,6-NDS on C18 columns.
References
-
Jandera, P., et al. (2000). "Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin." Journal of Chromatography A. Link
-
Liu, C.H., Ding, W.H. (2001).[1] "Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry." Journal of Chromatography A. Link
-
SIELC Technologies. "Separation of Disodium naphthalene-2,6-disulphonate on Newcrom R1 HPLC column." Application Note. Link
-
Sigma-Aldrich. "2,6-Naphthalenedisulfonic acid disodium salt Safety Data Sheet." Link
-
Widawer, B., et al. (2022). "HPLC Method for the Separation of 2–Naphthalenesulfonic Acid and 1,5–Naphthalenedisulfonic Acid on a BIST™ A Column." ResearchGate.[2][3] Link
Sources
Application Note: 2,6-Naphthalenedisulfonic Acid Disodium Salt (2,6-NDS) in Advanced Material Science
Target Audience: Materials Scientists, Polymer Chemists, and Sensor Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a highly rigid, bifunctional organic molecule that has become a cornerstone reagent in advanced material science. Characterized by its stable naphthalene core and two electron-rich sulfonate groups, 2,6-NDS serves two distinct but equally critical roles in materials engineering:
-
As an Organic Linker in Metal-Organic Frameworks (MOFs): The sulfonate groups provide versatile coordination modes (e.g.,
-bridging) that facilitate the formation of high-dimensionality inorganic networks, drastically increasing the thermal and chemical stability of the resulting MOFs[1]. -
As a Non-Volatile Dopant for Conductive Polymers: In the synthesis of polyaniline (PANI) and polypyrrole (PPy), 2,6-NDS acts as a bulky counter-ion. Its high molecular weight prevents the "dedoping" effect often seen with smaller acids (like HCl) under thermal stress, thereby locking in long-term electrical conductivity and mechanical flexibility[2],[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. The protocols below are designed as self-validating systems, ensuring that you understand the causality behind each experimental parameter—from solvent immiscibility to temperature control.
Application I: High-Stability Metal-Organic Frameworks (MOFs)
The Causality of Sulfonate Coordination
While carboxylate linkers are ubiquitous in MOF chemistry, they often fail to support robust inorganic connectivity under extreme heat. 2,6-NDS overcomes this limitation. The sulfonate oxygens can bridge multiple metal centers simultaneously. For instance, in the synthesis of Cu-NDS MOFs (ARL-2), 2,6-NDS bridges cationic 2-D copper oxide layers[1]. This higher dimensionality of inorganic connectivity elevates the thermal decomposition threshold of the MOF to 375 °C, compared to ~245 °C for MOFs with 1-D cuprate chains[4].
Protocol 1: Hydrothermal Synthesis of Cu-NDS MOF (ARL-2)
Objective: Synthesize a 3-D Cu(II) MOF with embedded 2-D cuprate layers using 2,6-NDS as the structural linker.
Materials:
-
Copper(II) nitrate hemipentahydrate (
) -
2,6-Naphthalenedisulfonic acid disodium salt (
) -
Dodecyltrimethylammonium chloride (Surfactant/Template)
-
Deionized Water
-
Teflon-lined stainless steel autoclave (45 mL capacity)
Step-by-Step Methodology:
-
Precursor Dissolution: In a Nalgene beaker, dissolve 2.0 g of
and 0.9 g of 2,6-NDS in 32.0 mL of deionized water[1].-
Validation Check: The solution must be completely clear and deep blue. Any undissolved particulates will act as nucleation sites for unwanted amorphous phases.
-
-
Surfactant Addition: Add 0.07 g of dodecyltrimethylammonium chloride to the mixture. Stir continuously for 30 minutes at room temperature.
-
Mechanistic Note: The surfactant modulates the crystal growth rate, preventing the rapid precipitation of dense, non-porous copper oxides.
-
-
Hydrothermal Treatment: Transfer the homogeneous solution to a Teflon-lined autoclave, filling it to approximately 75% capacity. Seal tightly and heat in a programmable oven at 150 °C for exactly 72 hours[1].
-
Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour.
-
Validation Check: Slow cooling is critical for yielding high-quality, diffraction-grade single crystals rather than microcrystalline powder.
-
-
Isolation & Washing: Filter the resulting blue crystals. Wash sequentially with deionized water and ethanol to remove unreacted salts and surfactant. Dry under a vacuum at 60 °C for 12 hours.
-
Quality Control: Perform ex-situ Powder X-Ray Diffraction (PXRD). The framework should remain crystalline and phase-pure up to 375 °C[5].
-
Caption: Workflow for the hydrothermal synthesis of Cu-NDS Metal-Organic Frameworks.
Application II: Bulky Dopant for Flexible Conductive Polymers
The Causality of Non-Volatile Doping
For conductive polymers like Polypyrrole (PPy) to be utilized in wearable electronics or strain sensors, they must maintain conductivity under repeated mechanical deformation and environmental fluctuations. Small dopants (e.g., chloride ions) are highly mobile; they easily diffuse out of the polymer matrix (dedoping), leading to a rapid loss of conductivity[2]. 2,6-NDS, with a molecular weight of 332.26 g/mol , acts as a sterically hindered, non-volatile dopant. Once incorporated into the PPy backbone during in-situ polymerization, it becomes physically entangled, ensuring exceptional long-term electrical stability[2],[6].
Protocol 2: Interfacial Polymerization of PPy-NDS on Stretchable Textiles
Objective: Fabricate a highly sensitive, conductive strain sensor by coating a polyester/spandex textile with 2,6-NDS doped Polypyrrole via low-temperature interfacial polymerization[7].
Materials:
-
Pyrrole monomer (purified via distillation prior to use)
-
2,6-NDS disodium salt (Dopant)
-
Iron(III) chloride (
, Oxidant) -
Cyclohexane (Organic phase)
-
Deionized water (Aqueous phase)
-
Polyester/spandex stretchable textile (Pre-washed with ethanol and dried)
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve 2,6-NDS and
in deionized water. The molar ratio of Pyrrole:Oxidant:Dopant should be strictly maintained at 1:2.5:0.5 to ensure complete oxidative polymerization without over-oxidizing the polymer backbone. -
Organic Phase Preparation: Dissolve the pyrrole monomer in cyclohexane.
-
Interfacial Setup: Place the pre-cleaned textile flat in a glass petri dish. Carefully pour the aqueous phase over the textile until it is fully submerged. Gently overlay the organic phase (cyclohexane/pyrrole) on top.
-
Mechanistic Note: Because water and cyclohexane are immiscible, polymerization occurs exclusively at the biphasic interface, driving the uniform deposition of PPy directly onto the textile fibers[3].
-
-
Low-Temperature Polymerization: Transfer the sealed reaction system to a refrigerator at 4 °C for 12 hours[3].
-
Validation Check: The low temperature suppresses bulk polymerization in the aqueous phase, favoring a dense, uniform coating. The textile will undergo a distinct color change from white to deep black, visually confirming PPy deposition[3].
-
-
Purification: Remove the functionalized textile and rinse thoroughly with deionized water and ethanol (3x each) to remove unreacted monomer and free oligomers.
-
Drying & QC: Dry the textile at 40 °C for 1 hour. Measure the sheet resistance; a successful coating should yield a conductivity of approximately 21.25
[6].
Caption: Mechanism of in-situ polymerization and doping of Polypyrrole using 2,6-NDS.
Quantitative Data Presentation
The integration of 2,6-NDS fundamentally alters the macroscopic properties of both inorganic frameworks and organic polymers. The table below summarizes the quantitative enhancements achieved through 2,6-NDS incorporation.
| Material System | Pristine / Baseline Property | 2,6-NDS Modified Property | Mechanistic Advantage |
| Cu-MOF Thermal Stability | ~245 °C (1-D Cuprate chains) | 375 °C (2-D Cuprate layers) | |
| Polyester/Spandex Textile | 21.25 | Dense, uniform PPy-NDS interfacial deposition enables LED illumination and strain sensing[7]. | |
| Conductive Polymer Stability | Rapid dedoping at | Stable up to 200 °C | High molecular weight ( |
| Strain Sensor Durability | Fails after | 2,6-NDS entanglement provides mechanical flexibility without resistance degradation[3]. |
References
-
US Patent 5176851A - Method for enhancing polyaniline conductivity. Google Patents.
-
Chen, X., et al. (2019) - Preparing Polypyrrole-Coated Stretchable Textile via Low-Temperature Interfacial Polymerization for Highly Sensitive Strain Sensor. Micromachines, 10(11), 788. MDPI.
-
Tran, D. T., et al. (2009) - 3-D Metal−Organic Framework Based on Cationic 2-D Cuprate Layers: Cu3(OH)4[C10H6(SO3)2]. Crystal Growth & Design, 10(3), 1039-1043. ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5176851A - Method for enhancing polyaniline conductivity - Google Patents [patents.google.com]
- 3. Preparing Polypyrrole-Coated Stretchable Textile via Low-Temperature Interfacial Polymerization for Highly Sensitive Strain Sensor [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparing Polypyrrole-Coated Stretchable Textile via Low-Temperature Interfacial Polymerization for Highly Sensitive Strain Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,6-Naphthalenedisulfonic Acid Disodium Salt (2,6-NDS) in Advanced Organic Synthesis and Supramolecular Chemistry
Executive Summary
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a highly versatile aromatic sulfonate. Traditionally utilized as a foundational intermediate in the synthesis of azo and disperse dyes , its role in modern organic synthesis has expanded significantly. Today, 2,6-NDS is recognized as a premier building block (tecton) in supramolecular chemistry. Its unique structural topology—a rigid, planar hydrophobic naphthalene core flanked by two strongly anionic sulfonate groups—makes it an ideal non-covalent cross-linker.
This application note provides a comprehensive guide to utilizing 2,6-NDS in the development of Charge-Assisted Hydrogen-Bonded Organic Frameworks (CAHOFs) for heterogeneous catalysis and nanostructured supramolecular hydrogels for advanced drug delivery.
Physicochemical Properties
Understanding the physical parameters of 2,6-NDS is critical for calculating stoichiometric ratios during self-assembly and predicting solvent compatibility.
| Property | Value |
| Chemical Name | 2,6-Naphthalenedisulfonic acid disodium salt |
| CAS Number | 1655-45-4 |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ |
| Molecular Weight | 332.26 g/mol |
| Melting Point | >300 °C |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents |
| Key Structural Features | Rigid planar |
Mechanistic Role in Organic Synthesis & Supramolecular Assembly
The utility of 2,6-NDS in advanced synthesis is governed by its precise molecular geometry. The 180-degree vector between the two sulfonate groups at the 2- and 6-positions provides a linear scaffold that directs the spatial arrangement of interacting cations.
-
Stacking: The naphthalene core facilitates strong intermolecular
interactions, providing structural rigidity and thermodynamic stability to self-assembled networks. -
Electrostatic & Hydrogen Bonding: The sulfonate groups act as potent hydrogen bond acceptors and electrostatic anchors. When paired with multi-topic cationic hydrogen-bond donors (such as protonated amines or imidazolium salts), 2,6-NDS drives the spontaneous assembly of highly ordered 3D networks.
Figure 1: Mechanistic pathways of 2,6-NDS in directing supramolecular self-assembly.
Application Workflow 1: CAHOF Brønsted Acid Catalysts
Causality & Mechanism: Traditional Metal-Organic Frameworks (MOFs) often suffer from hydrolytic instability and high production costs. By replacing coordinate covalent bonds with charge-assisted hydrogen bonds, researchers can synthesize CAHOFs. When 2,6-NDS is reacted with the tetrahydrochloride salt of tetrakis(4-aminophenyl)methane (TAPM), the acid-base neutralization triggers the self-assembly of a 3D framework (designated as CAHOF F-1). The robust hydrogen bonding between the sulfonate anions of 2,6-NDS and the ammonium cations of TAPM creates a stable, heterogeneous Brønsted acid catalyst that is highly effective for the ring-opening of epoxides .
Protocol 1: Synthesis and Application of 2,6-NDS CAHOF (F-1) Self-Validation Cue: The immediate formation of a precipitate upon mixing clear aqueous solutions confirms the successful electrostatic assembly of the CAHOF network.
-
Preparation of Precursors: Dissolve 2.0 equivalents of 2,6-NDS (disodium salt) in deionized water. In a separate vessel, dissolve 1.0 equivalent of TAPM tetrahydrochloride in deionized water. Causality: The 2:1 ratio perfectly balances the four ammonium protons of TAPM with the four sulfonate binding sites across two 2,6-NDS molecules.
-
Self-Assembly: Add the TAPM solution dropwise to the 2,6-NDS solution at room temperature under continuous magnetic stirring.
-
Validation: Observe the immediate formation of a white/off-white precipitate. This visual cue indicates the formation of the water-insoluble CAHOF F-1 network.
-
Isolation: Stir the suspension for 2 hours to ensure complete thermodynamic assembly. Isolate the solid via centrifugation (5000 rpm, 10 min), wash thoroughly with deionized water and methanol to remove unreacted precursors, and dry under vacuum at 60 °C for 12 hours.
-
Catalytic Epoxide Ring-Opening: Suspend 5 mol% of the dried CAHOF F-1 in a solution containing the target epoxide and a nucleophile (e.g., methanol or water). Stir at 50 °C. The Brønsted acidic ammonium sites within the framework will activate the epoxide oxygen, facilitating nucleophilic attack.
-
Catalyst Recovery: Post-reaction, recover the heterogeneous catalyst via simple centrifugation. Wash with methanol and dry. The catalyst is self-validating in its robust nature and can be recycled for at least 5 consecutive runs without significant loss of activity.
Figure 2: Workflow for the synthesis and application of 2,6-NDS-based CAHOF catalysts.
Application Workflow 2: Supramolecular Hydrogels for Drug Delivery
Causality & Mechanism: The low aqueous solubility of active pharmaceutical ingredients, such as curcuminoids, severely limits their topical bioavailability. 2,6-NDS can be utilized as an anionic cross-linker to gelate cationic amphiphiles (e.g., gemini-imidazolium salts). The resulting nanostructured supramolecular hydrogel features a hydrophobic internal microenvironment capable of encapsulating curcuminoids, while the soft, fibrous macroscopic structure allows for enhanced dermal penetration without systemic transdermal crossover .
Protocol 2: Preparation of 2,6-NDS/Curcuminoid Hydrogel Self-Validation Cue: The inversion of the vial without flow (the "vial inversion test") confirms successful gelation and the formation of a stable supramolecular network.
-
Solvent Preparation: Prepare a 50/50 (v/v) mixture of Ethanol and Deionized Water. Causality: Ethanol acts as the solvent for the hydrophobic drug, while water acts as the antisolvent that triggers the self-assembly of the amphiphiles.
-
Dissolution: Dissolve the target curcuminoid (e.g., Curcumin, 10-50 µg/mL) and the cationic gemini-imidazolium gelator in the solvent mixture.
-
Cross-linking: Introduce 2,6-NDS (1.0 equivalent relative to the gelator) into the solution. The electrostatic interaction between the imidazolium cations and the 2,6-NDS sulfonate anions will immediately initiate fiber formation.
-
Gelation & Validation: Sonicate the mixture for 5 minutes to ensure homogeneity, then allow it to rest undisturbed at room temperature for 1-2 hours. Perform the vial inversion test; if the material supports its own weight and does not flow, a stable supramolecular hydrogel has been successfully formed.
Quantitative Data Summary
The following table summarizes the benchmark performance metrics of 2,6-NDS in the aforementioned applications, allowing for rapid evaluation of its synthetic utility.
| Application Domain | Performance Metric | Typical Experimental Outcome |
| CAHOF Catalysis | Epoxide Ring-Opening Yield | >90% (Methanolysis of styrene oxide, 50 °C, 12h) |
| CAHOF Catalysis | Catalyst Recyclability | >95% catalytic yield maintained after 5 consecutive cycles |
| Hydrogel Delivery | Curcuminoid Encapsulation | ~100% efficiency (achieved via in situ gelation) |
| Hydrogel Delivery | Bioavailability Enhancement | Significant reduction in in vivo pro-inflammatory cytokines (IL-6, TNF- |
Safety, Handling, and Storage
-
Handling: 2,6-NDS is generally recognized as having low acute toxicity, but it is supplied as a fine crystalline powder. Avoid breathing dust (Safety Phrase S22). Avoid contact with skin and eyes (Safety Phrases S24/25). Use appropriate personal protective equipment (PPE), including nitrile gloves, a particulate respirator, and safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is highly thermally stable (up to 300 °C) but should be kept away from strong oxidizing agents to prevent the degradation of the naphthalene core.
References
-
ChemBK. "2,6-naphthalenedisulfonic acid, disodium salt - Reference Information." ChemBK Database.[Link]
-
Larionov, V. A., et al. "The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts." Beilstein Journal of Organic Chemistry, 2020, 16, 1124–1131.[Link]
-
Limón, D., et al. "Supramolecular Hydrogels Consisting of Nanofibers Increase the Bioavailability of Curcuminoids in Inflammatory Skin Diseases." ACS Applied Nano Materials, 2022, 5(10), 14214–14227.[Link]
Application Note: Advanced Analytical Quantification of 2,6-Naphthalenedisulfonic Acid Disodium Salt (2,6-NDS)
Target Audience: Analytical Chemists, Formulation Scientists, and Environmental Researchers Document Type: Technical Protocol & Method Rationale
Introduction & Analytical Challenges
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a highly polar, water-soluble compound utilized extensively as a pharmaceutical counterion, a fluorescent tracer in geothermal reservoirs, and an intermediate in dye synthesis[1].
Quantifying 2,6-NDS presents a unique chromatographic challenge. Due to the presence of two strongly acidic sulfonate groups, the molecule is fully ionized across the entire practical pH range of liquid chromatography. Consequently, standard Reversed-Phase Liquid Chromatography (RPLC) is fundamentally ineffective; the highly hydrophilic 2,6-NDS dianion exhibits zero retention on hydrophobic C18 stationary phases, eluting immediately in the void volume alongside matrix interferences.
To solve this, we employ Ion-Pair Chromatography (IPC) coupled with dual Ultraviolet (UV) and Fluorescence (FLD) detection. This guide provides a comprehensive, self-validating methodology for the baseline separation and precise quantification of 2,6-NDS, even in the presence of its closely related positional isomers (e.g., 1,5-NDS, 2,7-NDS)[2].
Mechanistic Rationale: The Role of Ion-Pairing
To force the retention of 2,6-NDS on a standard C18 column, we must temporarily mask its polarity. This is achieved by introducing an ion-pairing reagent—specifically, Tetrabutylammonium Bromide (TBAB)—into the mobile phase.
The Causality of Retention:
In solution, the bulky, positively charged tetrabutylammonium cations (
Analytical workflow for 2,6-NDS quantification using Ion-Pair HPLC with dual detection.
Optimized Chromatographic Parameters
The following parameters have been optimized to ensure robust isomer resolution and high sensitivity.
Table 1: HPLC Method Parameters and Rationale
| Parameter | Specification | Causality / Rationale |
| Column | Phenomenex Luna C18(2) or equivalent (250 × 4.6 mm, 5 µm) | High surface area and carbon load provide maximum interaction sites for the bulky ion-pair complex[2]. |
| Mobile Phase A | Water containing 4.5 - 5.0 mM TBAB + 10 mM Phosphate Buffer (pH 6.5) | TBAB acts as the ion-pairing agent. The phosphate buffer stabilizes the silica silanol ionization, ensuring reproducible retention times[3]. |
| Mobile Phase B | 100% Methanol (HPLC Grade) | Methanol provides superior solubility for the TBAB salt compared to Acetonitrile, preventing precipitation in the pumps. |
| Elution Profile | Isocratic: 60% Mobile Phase A / 40% Mobile Phase B | Isocratic elution provides the highest baseline stability, which is critical for trace-level fluorescence detection[3]. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity for the 5 µm particle size with acceptable backpressure. |
| Column Temp | 30°C ± 1°C | Strict temperature control is vital; ion-pair partitioning is highly exothermic and temperature-dependent. |
| Detection (UV) | 280 nm | Used for high-concentration API analysis. 280 nm captures the primary |
| Detection (FLD) | Excitation: 225 nm Emission: 338 nm | Used for trace environmental/brine analysis. FLD effectively ignores non-fluorescent matrix interferences, dropping the LOD to sub-µg/L levels[2]. |
Step-by-Step Experimental Protocol
Phase 1: Mobile Phase Preparation & System Equilibration
Expert Insight: A critical failure point in Ion-Pair Chromatography is insufficient column equilibration. The stationary phase must be dynamically coated with TBAB before analysis can begin.
-
Buffer Preparation: Dissolve the appropriate mass of sodium phosphate (monobasic and dibasic) to achieve a 10 mM concentration in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 6.5.
-
Ion-Pair Addition: Add exactly 4.5 mmol of Tetrabutylammonium Bromide (TBAB) to the buffer. Stir until completely dissolved[3].
-
Filtration: Vacuum filter Mobile Phase A through a 0.22 µm hydrophilic membrane.
-
Equilibration (Critical Step): Pump the isocratic mixture (60% A / 40% B) through the C18 column at 1.0 mL/min for a minimum of 30 column volumes (approx. 90 minutes for a 250 x 4.6 mm column). Monitor the baseline; equilibration is complete only when the baseline drift is < 0.1 mAU/min.
Phase 2: Sample Preparation
For Pharmaceutical APIs (High Purity):
-
Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Mobile Phase A to create a stock solution.
-
Dilute serially with the isocratic mobile phase mixture to fall within the linear dynamic range (typically 1–60 µg/mL for UV detection)[3].
For Complex Matrices (e.g., Saline Brines or Wastewater): Expert Insight: High inorganic salinity (e.g., >10 g/L NaCl) severely disrupts the ion-pairing mechanism by competing for the TBAB cations, leading to peak splitting and retention loss[2].
-
Condition a polymeric reversed-phase Solid-Phase Extraction (SPE) cartridge (e.g., Oasis HLB) with 5 mL Methanol followed by 5 mL Water.
-
Load 10 mL of the aqueous sample. The 2,6-NDS will be retained.
-
Wash with 5 mL of 5% Methanol in water to remove inorganic salts (desalting).
-
Elute the 2,6-NDS with 5 mL of 100% Methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1.0 mL of the mobile phase[2].
Phase 3: Chromatographic Execution
-
Inject 10 µL of the prepared standards and samples.
-
Record the chromatogram for 35 minutes to ensure all higher-order sulfonates and potential isomers (e.g., 1,5-NDS, 2,7-NDS) have eluted.
-
Quantify using external standard calibration via peak area integration.
System Suitability Testing (SST) as a Self-Validating Mechanism
A protocol is only as reliable as its internal controls. Before analyzing unknown samples, the system must prove its capability by passing the following System Suitability criteria. Failure to meet these metrics indicates a breakdown in the ion-pairing mechanism or column degradation.
Table 2: System Suitability & Validation Metrics
| Metric | Target Analyte(s) | Acceptance Criteria | Implication of Failure |
| Resolution ( | 2,6-NDS vs. 2,7-NDS | Indicates insufficient TBAB coating or incorrect mobile phase pH. The isomers will co-elute, inflating quantitative results[2]. | |
| Tailing Factor ( | 2,6-NDS | Suggests secondary interactions with unshielded silica silanols. Buffer capacity may be exhausted. | |
| Injection Precision | 2,6-NDS (Standard) | RSD | Indicates autosampler inconsistency or incomplete column equilibration leading to shifting retention times. |
| Signal-to-Noise (S/N) | LLOQ Standard | S/N | Detector optics may be dirty, or the fluorescence flow cell requires purging. |
References
Sources
Application Notes & Protocols: 2,6-Naphthalenedisulfonic Acid Disodium Salt as a Versatile Dye Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the effective utilization of 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) as a pivotal intermediate in the synthesis of azo dyes. We will explore the fundamental chemical principles, provide detailed, validated protocols for synthesis, and discuss methods for characterization and analysis. The causality behind critical experimental parameters is explained to empower users not just to replicate, but to innovate.
Introduction: The Strategic Importance of 2,6-NDS in Chromophore Design
2,6-Naphthalenedisulfonic acid disodium salt is a highly valuable building block in the synthesis of a wide range of high-performance azo dyes, including many acid and direct dyes.[1] Its chemical structure is characterized by a naphthalene core symmetrically substituted with two sulfonic acid groups. These sulfonic acid groups (−SO₃Na) are the key to its utility, imparting excellent water solubility to the final dye molecule.[1] This property is crucial for textile dyeing processes, ensuring even application and deep penetration into fibers.
The naphthalene ring system itself is an electron-rich aromatic structure, which makes it an excellent "coupling component" in the fundamental reaction of azo dye synthesis: the azo coupling reaction.[2] Its disubstituted nature also allows for the synthesis of more complex, often symmetrical, bis-azo dyes, leading to chromophores with deep and varied colors.[3][4][5]
Table 1: Physicochemical Properties of 2,6-Naphthalenedisulfonic Acid Disodium Salt
| Property | Value | Source(s) |
| CAS Number | 1655-45-4 | [1][6] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ | [7] |
| Molecular Weight | 332.26 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | >300 °C | [7][8] |
| Solubility | Excellent in water | [1] |
| Synonyms | Ebert-Merz β-Acid Disodium Salt, Disodium 2,6-naphthalenedisulfonate | [7][9] |
Core Mechanism: The Azo Coupling Reaction
The synthesis of azo dyes is fundamentally a two-step process: diazotization of a primary aromatic amine, followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component, such as 2,6-NDS.[2][10]
Figure 2: Step-by-step synthesis protocol.
3.4. Rationale for Key Steps
-
Step 4 (Dropwise Addition): Slow, dropwise addition of sodium nitrite is crucial to maintain the low temperature. The diazotization reaction is exothermic, and adding the reagent too quickly can cause the temperature to rise, leading to decomposition of the desired diazonium salt.
-
Step 5 (Starch-Iodide Test): This quality control check ensures that a slight excess of nitrous acid is present, indicating that all the primary amine has been converted to the diazonium salt. A negative test would suggest incomplete diazotization, leading to lower yields and potential side products.
-
Step 8 & 9 (pH and Temperature Control): As explained in Section 2.2, maintaining a slightly alkaline pH is critical for activating the 2,6-NDS coupling component. Constant stirring ensures homogeneity and efficient reaction, while low temperature preserves the integrity of the diazonium salt until it has reacted.
-
Step 11 ("Salting Out"): The synthesized dye, despite its sulfonic acid groups, may retain some solubility in the reaction mixture. Adding a high concentration of an electrolyte like NaCl decreases the solubility of the organic dye (the common ion effect), causing it to precipitate more completely from the solution and thereby increasing the isolated yield. [10]
Characterization and Analysis
Verifying the structure and purity of the synthesized dye is a critical final step.
4.1. UV-Visible Spectroscopy This is the primary technique for characterizing a dye. The analysis will reveal the wavelength of maximum absorbance (λmax), which corresponds to the color observed by the human eye.
-
Protocol: Dissolve a small, accurately weighed sample of the dry dye in deionized water to create a dilute solution (e.g., 10 mg/L). Record the absorbance spectrum from approximately 300 to 800 nm using a UV-Vis spectrophotometer.
-
Expected Result: Azo dyes derived from naphthalenesulfonic acids typically show strong absorption bands in both the UV range (due to the aromatic naphthalene and benzene rings) and the visible range (due to the extended π-conjugated azo system). [11]For a red dye, the λmax in the visible region would be expected around 490-520 nm.
4.2. Infrared (IR) Spectroscopy IR spectroscopy is useful for confirming the presence of key functional groups.
-
Protocol: Acquire an IR spectrum of the dry solid product, typically using a KBr pellet or an ATR accessory.
-
Expected Result: Look for characteristic peaks. The N=N stretch of the azo group is often weak but can sometimes be observed in the 1400-1450 cm⁻¹ region. [12]Strong, broad peaks around 3400 cm⁻¹ would indicate O-H stretching (from residual water), while strong peaks around 1200 cm⁻¹ and 1040 cm⁻¹ are characteristic of the S=O stretching of the sulfonate (SO₃⁻) groups.
4.3. Thin-Layer Chromatography (TLC) TLC is a quick and effective method to assess the purity of the product and to check for the presence of unreacted starting materials.
-
Protocol: Spot a dilute solution of the dye onto a silica gel or reverse-phase TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of n-propanol, ammonia, and water).
-
Expected Result: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities or side products.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Diazonium salt decomposed (temp. too high).2. Incorrect pH during coupling.3. Incomplete diazotization. | 1. Ensure temperature is strictly maintained at 0-5 °C during diazotization.2. Monitor and adjust pH carefully during the coupling step.3. Use fresh NaNO₂ and verify a positive starch-iodide test. |
| "Tarry" or Oily Product | 1. Reaction temperature was too high.2. Side reactions, such as phenol formation from diazonium decomposition. | 1. Improve cooling efficiency (e.g., use an ice-salt bath).2. Ensure the diazonium salt is used immediately after preparation. |
| Color is "Off" or Weak | 1. Incorrect pH led to coupling at a different position or side reactions.2. Impure starting materials. | 1. Re-verify the pH control protocol for the coupling step.2. Ensure the purity of the starting amine and 2,6-NDS. |
References
-
Bourget, C., et al. (1983). Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Helvetica Chimica Acta, 66(7), 2002-2017. Available at: [Link]
-
Scite.ai. (n.d.). pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N‐coupling of a naphthylamine derivative. Available at: [Link]
-
Lookchem. (2022). Mechanism of Azo Coupling Reactions XXXIII. pH-Dependence and Micromixing Effects on the Product Distribution of Couplings with 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid. Available at: [Link]
-
Unilong Industry Co., Ltd. (n.d.). 2,6-Naphthalenedisulfonic acid disodium salt CAS 1655-45-4. Available at: [Link]
-
The Synthesis of Azo Dyes. (n.d.). [Educational Material]. Available at: [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 2,6-Naphthalenedisulfonic acid, disodium salt. Available at: [Link]
- Google Patents. (n.d.). EP0808343B1 - Process for preparing reactive azo dyes.
-
Starkey, L. (n.d.). CHEM254 Experiment 5: Combinatorial Synthesis of an Azo Dye. [Educational Material]. Available at: [Link]
-
Singh, S., & Arora, A. (2014). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Paripex - Indian Journal Of Research, 3(4). Available at: [Link]
-
ChemBK. (2024). 2,6-naphthalenedisulfonic acid, disodium salt. Available at: [Link]
-
S. Suma, et al. (2013). Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid. Oriental Journal of Chemistry, 29(2). Available at: [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28-41. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Available at: [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28-41. Available at: [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Educational Material]. Available at: [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Journal of the Serbian Chemical Society. Available at: [Link]
-
Klein, J., et al. (1997). Reduction of Azo Dyes by Redox Mediators Originating in the Naphthalenesulfonic Acid Degradation Pathway of Sphingomonas sp. Strain Bn6. Applied and Environmental Microbiology, 63(9). Available at: [Link]
-
Academia.edu. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]
Sources
- 1. unilongindustry.com [unilongindustry.com]
- 2. Azo Coupling [organic-chemistry.org]
- 3. scilit.com [scilit.com]
- 4. scite.ai [scite.ai]
- 5. Mechanism of Azo Coupling Reactions XXXIII. pH-Dependence and Micromixing Effects on the Product Distribution of Couplings with 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid. Evidence for N-Coupling of a Naphthylamine Derivative - Lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. 2,6-Naphthalenedisulfonic acid disodium salt | 1655-45-4 [chemicalbook.com]
- 9. Disodium 2,6-Naphthalenedisulfonate | 1655-45-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid – Oriental Journal of Chemistry [orientjchem.org]
Application Note: High-Performance Handling & Protocol for 2,6-NDS Disodium Salt
Topic: Standard Operating Procedure for Handling 2,6-Naphthalenedisulfonic Acid Disodium Salt Content Type: Application Note & Protocol Audience: Researchers, Analytical Chemists, and Process Engineers
Executive Summary & Scientific Rationale
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS, CAS 1655-45-4) is a critical reagent in analytical chemistry and organic synthesis. Its primary utility lies in Ion Chromatography (IC) , where it serves as a high-sensitivity eluent for the indirect photometric detection of inorganic anions. The naphthalene core provides strong UV chromophores, allowing for the detection of non-absorbing anions (like fluoride, chloride, sulfate) as negative peaks against a high-absorbance background.
However, commercial grades of 2,6-NDS frequently exhibit variable solubility profiles due to isomeric impurities (e.g., 2,7-isomers) or inorganic salt contamination. This protocol establishes a "Clean-Stream" methodology to standardize solution preparation, ensuring baseline stability in IC and high yield in synthetic applications.
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ | Disodium salt form |
| Molecular Weight | 332.26 g/mol | Use this value for molarity calculations |
| Solubility | Water (High), DMSO (Moderate) | Insoluble in Methanol/Ethanol |
| Acidity (pKa) | < 1 (Sulfonic acid moiety) | Acts as a strong electrolyte in solution |
| UV Absorbance | Strong UV absorber; ideal for indirect detection | |
| Appearance | White to Off-White Powder | "Dirty" or beige powder indicates impurities |
Health, Safety, & Environment (HSE)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Critical Hazard: Dust Generation. The fine powder form can easily become airborne, causing respiratory irritation.
-
Engineering Controls: Handle exclusively in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and a P95 particulate respirator if weighing outside a hood.
Core Protocol: The "Clean-Stream" Stock Solution Preparation
Rationale: Direct weighing of solid 2,6-NDS into eluent bottles often leads to baseline noise due to micro-particulates. This protocol uses a concentrated stock solution followed by micro-filtration to ensure optical clarity.
Reagents & Equipment[3][4][5]
-
2,6-NDS Disodium Salt (>97% purity).[1]
-
Milli-Q Water (18.2 MΩ·cm, degassed).
-
0.22 µm Nylon or PES Syringe Filter (Do NOT use cellulose nitrate).
-
UV-Vis Spectrophotometer (for validation).
Step-by-Step Methodology
-
Gravimetric Weighing:
-
Calculate mass for a 10 mM Stock Solution (e.g., 0.332 g for 100 mL).
-
Weigh powder into a glass weighing boat. Note: Avoid plastic boats if static is present.
-
-
Dissolution (The "Pre-Wet" Technique):
-
Transfer solid to a volumetric flask.
-
Add ~10% of final volume of water and swirl vigorously to create a slurry. This prevents "clumping" of hydrophobic regions before full solvation.
-
Dilute to volume with degassed Milli-Q water.
-
-
Filtration (Critical Step):
-
The solution may appear clear but often contains colloidal silica or isomeric precipitates.
-
Pass the entire stock solution through a 0.22 µm filter into a clean, amber glass storage bottle.
-
Self-Validation: Shine a laser pointer (or strong light) through the bottle. If the Tyndall effect (scattering) is visible, re-filter.
-
-
Storage:
-
Store at 4°C. Shelf life: 3 months.
-
Caution: If crystals form upon refrigeration, sonicate at room temperature to redissolve before use.
-
Application Workflow: Ion Chromatography Eluent
Context: Using 2,6-NDS as an eluent for indirect UV detection of anions.
Protocol
-
Target Concentration: Typically 0.2 mM to 1.0 mM .
-
Example: To make 1 L of 0.5 mM eluent, pipette 50 mL of the 10 mM Stock Solution into a 1 L flask.
-
-
pH Adjustment (Optional but Recommended):
-
Measure pH. It should be neutral to slightly acidic.
-
If peak tailing is observed for multivalent anions (e.g., phosphate), adjust pH to ~4.5 using dilute sulfuric acid to suppress ionization of weak acids in the sample.
-
-
System Equilibration:
-
Pump eluent through the column at standard flow rate (e.g., 1.0 mL/min).
-
Monitor Baseline: Wait until the UV baseline (at selected
) is stable. Drift should be < 0.5 mAU/hour.
-
Visualization: Workflow Logic
Caption: "Clean-Stream" workflow ensuring removal of particulate interferences before IC injection.
Analytical Validation (Self-Validating System)
To ensure the eluent is performing correctly, perform this Spectral Scan before the first run of a new batch:
-
Blank: Milli-Q Water.
-
Sample: 0.05 mM 2,6-NDS solution.
-
Scan: 200 nm to 400 nm.
-
Criteria:
-
Primary Peak: Expect a sharp max near 230 nm .
-
Secondary Peak: Expect a broader band near 300 nm (often used for detection to avoid organic interferences).
-
Action: Set your IC detector wavelength to the local maximum found in your specific solvent matrix (e.g., 295 nm or 310 nm). Do not rely blindly on literature values.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Noise | Micro-precipitates in eluent. | Re-filter eluent through 0.22 µm membrane. Ensure water quality is >18 MΩ. |
| "Ghost" Peaks | Impurities in 2,6-NDS salt (e.g., 2,7-isomer). | Run a blank gradient. If peaks persist, purchase "Analytical Grade" or recrystallize. |
| Drifting Baseline | Temperature fluctuations affecting UV molar absorptivity. | Thermostat the column compartment and detector cell (e.g., 25°C or 30°C). |
| Precipitate in Stock | "Salting out" or temperature shock. | Sonicate stock solution. Store at room temp if fridge causes crashing. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11390, 2,6-Naphthalenedisulfonic acid.[2] Retrieved from [Link]
- Small, H., & Miller, T. E. (1982). Indirect Photometric Chromatography. Analytical Chemistry, 54(3), 462-469. (Foundational text on indirect UV detection mechanism).
-
Maki, S. A., & Atkin, P. (2010). Ion-exchange chromatographic determination of anions by indirect photometric detection.[3] The Analyst. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CID 157833390 | C20H16O12S4 | CID 157833390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ion-exchange chromatographic determination of anions by indirect photometric detection: comparison of eluent ions with respect to sensitivity enhancement - Analyst (RSC Publishing) [pubs.rsc.org]
2,6-Naphthalenedisulfonic acid disodium salt in environmental analysis
Executive Summary
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a critical fluorophore and ionic tracer used extensively in hydrogeology and environmental chemistry. Distinguished by its exceptional thermal stability (>300°C), low sorption to geologic media, and high water solubility, it serves as a "conservative tracer" gold standard for mapping groundwater flow and geothermal reservoirs. Furthermore, in pharmaceutical development, 2,6-NDS is a key counter-ion (napsylate) for basic drugs, necessitating robust analytical methods for residue monitoring.
This guide provides a comprehensive technical workflow for the application and quantification of 2,6-NDS, synthesizing protocols from hydrogeological field studies and instrumental analysis.
Part 1: Physicochemical Profile & Environmental Behavior
Understanding the molecular behavior of 2,6-NDS is prerequisite to experimental design. Its dual sulfonate groups confer high polarity, preventing interaction with hydrophobic soil organic matter, while the naphthalene core provides a strong fluorescent signal.
| Property | Specification | Relevance |
| CAS Number | 1655-45-4 | Unique Identifier |
| Formula | C₁₀H₆(SO₃Na)₂ | Disodium salt form ensures high solubility |
| Molecular Weight | 332.26 g/mol | Used for stoichiometric calculations |
| Solubility (Water) | > 100 g/L | Facilitates preparation of concentrated injection slugs |
| Fluorescence (Ex/Em) | λex 225 nm / λem 338 nm | Primary detection mode (High Sensitivity) |
| Thermal Stability | Stable > 300°C | Suitable for geothermal reservoir tracing |
| Sorption Potential | Negligible (Conservative) | Moves at the velocity of water (ideal tracer) |
| Toxicity | Low (LD50 > 5000 mg/kg) | Environmentally benign for field release |
Part 2: Application Protocol – Hydrogeological Tracer Testing
Objective: To determine groundwater flow paths, residence times, and hydraulic connections between injection and production wells using 2,6-NDS.
Phase 1: Tracer Design & Injection
-
Mass Calculation: The mass (
) of 2,6-NDS required depends on the estimated swept volume and the detection limit ( ).-
Target Concentration (
): Aim for 10–20 ppb (µg/L) at the recovery well to ensure signal-to-noise ratio > 10. -
Background Check: Pre-sample all wells to establish a fluorescence baseline (natural organic matter can fluoresce).
-
-
Injection Protocol:
-
Dissolution: Dissolve calculated 2,6-NDS powder in formation water or distilled water. Ensure complete solubilization.
-
Slug Injection: Inject the tracer pulse rapidly into the wellbore to approximate a Dirac delta function (instantaneous source).
-
Flush: Immediately follow with a chase volume of water (2–3 well volumes) to push the tracer into the formation.
-
Phase 2: Sampling Strategy
-
Frequency: High frequency (hourly/daily) initially to capture the "first arrival," tapering to weekly as the tail elutes.
-
Preservation: Filter samples (0.45 µm) immediately to remove particulates. Store in amber glass bottles at 4°C to prevent photodegradation, although 2,6-NDS is relatively photostable compared to fluorescein.
Part 3: Analytical Protocol – HPLC-FLD Determination
While field fluorometers exist, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is required to separate 2,6-NDS from background interference (humic acids) and other naphthalene sulfonate isomers (e.g., 1,5-NDS).
Method Principle: Ion-Pair Chromatography
Since 2,6-NDS is fully ionized at neutral pH, it does not retain on standard C18 columns. We utilize Ion-Pair Chromatography (IPC) using Tetrabutylammonium Bromide (TBAB). The TBAB forms a neutral ion-pair with 2,6-NDS, allowing retention and separation on the hydrophobic stationary phase.
Step-by-Step Workflow
1. Reagents:
-
Mobile Phase A: 25 mM Phosphate Buffer (pH 6.5) + 5 mM TBAB.
-
Mobile Phase B: Methanol (HPLC Grade) + 5 mM TBAB.
-
Standard: 2,6-Naphthalenedisulfonic acid disodium salt (>97% purity).[1]
2. HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil GOLD), 150 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 20–50 µL.
-
Detection: Fluorescence (FLD).[2]
-
Excitation: 225 nm (alternatively 270 nm if solvent cutoff is an issue).
-
Emission: 338 nm.
-
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 40 | 60 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
4. Data Analysis:
-
Identification: Retention time match with authentic standard. 2,6-NDS typically elutes between 1,5-NDS and 2,7-NDS isomers.
-
Quantification: External standard calibration curve (Range: 0.5 ppb to 100 ppb). Linearity (
) should be > 0.995.
Visual Workflow: HPLC Method Development
Figure 1: Analytical workflow for the determination of 2,6-NDS using Ion-Pair HPLC-FLD.
Part 4: 2,6-NDS in Pharmaceutical Analysis
In drug development, 2,6-NDS is used to form Napsylate salts of basic active pharmaceutical ingredients (APIs). This improves the stability and solubility of the drug.
Critical Consideration for Drug Developers: When analyzing Napsylate drugs, the counter-ion (2,6-NDS) must be accounted for in the mass balance. The HPLC method described above (Part 3) is suitable for:
-
Stoichiometry Verification: Confirming the 1:1 or 1:2 Drug:Acid ratio.
-
Genotoxic Impurity Screening: Ensuring no sulfonate esters (potential alkylating agents) are formed during synthesis, although 2,6-NDS itself is not considered genotoxic.
References
-
Rose, P. E., et al. (2001).[3][4] "The application of the polyaromatic sulfonates as tracers in geothermal reservoirs." Geothermics, 30(6), 617-640. Link
- Greim, H., et al. (1994).
-
Sielc Technologies. (n.d.). "HPLC Method for Analysis of Naphthalenesulfonic Acids." Link
- US EPA. (2003). "Analysis of Naphthalene Sulfonates in Environmental Samples.
-
AAT Bioquest. (2023). "Fluorescence Spectrum Viewer: Naphthalene Derivatives." Link
Sources
- 1. 1655-45-4[2,6-Naphthalenedisulfonic acid disodium salt 97%]- Jizhi Biochemical [acmec.com.cn]
- 2. Rapid determination of sulfonated naphthalenes and their formaldehyde condensates in aqueous environmental samples using synchronous excitation fluorimetry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. altarockenergy.com [altarockenergy.com]
Troubleshooting & Optimization
Technical Support Center: 2,6-Naphthalenedisulfonic Acid (2,6-NDS) Fluorescence Quenching
Status: Operational Ticket Subject: Troubleshooting Fluorescence Quenching Anomalies Assigned Specialist: Senior Application Scientist
Introduction: The Physics of Your Probe
Before troubleshooting, confirm your baseline physics. 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a water-soluble, anionic fluorophore often used as a conservative tracer or a model probe for protein binding.
-
Excitation ($ \lambda_{ex} $): ~274 nm (primary), ~320 nm (secondary).
-
Emission ($ \lambda_{em} $): ~345–355 nm.
-
Key Characteristic: Highly susceptible to Inner Filter Effects (IFE) due to UV excitation overlap with many quenchers (e.g., proteins, nucleotides).
Module 1: Rapid Diagnostics (Tier 1 Support)
Q1: My fluorescence signal drops as I add the quencher, but the data looks "noisy" or non-linear immediately. Is the quenching real?
Diagnosis: You are likely observing the Inner Filter Effect (IFE) , not true molecular quenching. Mechanism: 2,6-NDS excites in the UV region. If your "quencher" (e.g., a drug molecule, protein, or colored metal ion) absorbs light at 274 nm or 350 nm, it acts as a "shield," preventing light from reaching the NDS or absorbing the emitted light before it leaves the cuvette.
The Fix: The IFE Correction Protocol
Do not trust raw intensity data (
| Variable | Definition |
| Corrected Fluorescence Intensity | |
| Observed (Raw) Fluorescence Intensity | |
| Absorbance of the mixture at excitation wavelength | |
| Absorbance of the mixture at emission wavelength |
Validation Step:
-
Measure UV-Vis absorbance of your quencher at the $ \lambda_{ex} $ and $ \lambda_{em} $ of NDS.
-
If Abs > 0.1, dilute the sample or use a triangular cuvette (front-face geometry) to minimize path length.
Q2: The signal is unstable or drifting over time.
Diagnosis: Photobleaching or Aggregation.
Mechanism: While sulfonate groups provide solubility, high concentrations (>1 mM) or high ionic strength can drive
Troubleshooting Steps:
-
Check Concentration: Ensure [2,6-NDS] is
. -
Check Excitation Slit Width: UV light is high energy. Narrow the excitation slit (e.g., 5 nm
2.5 nm) to reduce photobleaching. -
Time-Drive Scan: Run a "kinetics" scan of only the NDS in buffer for 10 minutes. If signal decays
, your excitation source is too intense.
Module 2: Mechanistic Analysis (Tier 2 Support)
Q3: My Stern-Volmer plot is curving upward. What does this mean?
Diagnosis: You have a "Sphere of Action" or Mixed Quenching (Static + Dynamic).
Explanation: A linear Stern-Volmer plot (
The Decision Tree for Curvature:
Figure 1: Diagnostic logic for interpreting Stern-Volmer plot deviations.
Q4: How do I definitively distinguish Static from Dynamic quenching?
Protocol: The Temperature Dependence Test This is the gold standard validation. You must run the quenching experiment at two temperatures (e.g., 25°C and 45°C).
| Mechanism | Effect of Increasing Temperature | Why? |
| Dynamic (Collisional) | Higher T = Faster diffusion = More collisions. | |
| Static (Complex) | Higher T destabilizes the weak dark complex (dissociation). |
Data Analysis:
Compare the slopes (
-
If
Dynamic . -
If
Static .
Module 3: Environmental Interferences (Tier 3 Support)
Q5: I am using metal ions (Cu²⁺, Fe³⁺) and the quenching is massive. Is it real?
Diagnosis: Likely Static Quenching via Chelation .
Chemistry: 2,6-NDS is an anionic disulfonate. It can form electrostatic ion-pairs or chelates with multivalent cations.
Warning: Fe³⁺ and Cu²⁺ are also strong absorbers in the UV. You must apply IFE correction (See Q1) before calculating binding constants. If you do not, you will vastly overestimate the binding affinity (
Q6: Can pH changes affect my quenching data?
Answer: Yes, but usually indirectly.
-
The Probe: 2,6-NDS has very low
values (<1). It remains anionic (deprotonated) across the entire physiological pH range (pH 2–10). It does not typically show pH-sensitive fluorescence itself. -
The Artifact: If your quencher is a protein (e.g., BSA) or an ionizable drug, its charge state changes with pH.
-
Example: At pH < 5, BSA becomes positively charged, increasing electrostatic attraction to the anionic 2,6-NDS, artificially inflating "quenching" due to increased local concentration (static attraction).
-
Summary of Troubleshooting Workflow
Figure 2: Standardized workflow for validating fluorescence quenching data.
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on IFE correction and Stern-Volmer analysis).
-
Geddes, C. D. (2001). Optical halide sensing using fluorescence quenching: theory, simulations and applications. Measurement Science and Technology. (Details on halide quenching of anionic fluorophores).
-
Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. (Methodology for standardizing UV-excited fluorescence).
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.
Sources
Technical Support Center: Purification of 2,6-Naphthalenedisulfonic Acid Disodium Salt
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) , a critical intermediate in the synthesis of pharmaceuticals, rigid-rod polymers, and azo dyes.
Achieving high purity (>99%) is often complicated by the presence of structural isomers (principally the 2,7-isomer), monosulfonic acids, and inorganic salts (Na₂SO₄, NaCl). This guide moves beyond basic textbook recipes, providing field-proven troubleshooting protocols and mechanistic insights to ensure reproducible results.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: Isomeric Contamination (High levels of 2,7-isomer)
User Question: "I have synthesized 2,6-NDS, but HPLC analysis shows 5-10% contamination with the 2,7-isomer. How do I selectively remove this without losing too much yield?"
Technical Response: The separation of the 2,6- and 2,7-isomers relies on their differential solubility profiles in water. The 2,6-disodium salt is thermodynamically more stable but generally less soluble in water than the 2,7-isomer at lower temperatures.
-
Root Cause: Rapid cooling during crystallization often traps the more soluble 2,7-isomer within the crystal lattice of the 2,6-isomer (occlusion).
-
Solution: Thermodynamic Recrystallization
-
Dissolve the crude salt in the minimum volume of boiling water (approx. 95-100°C).
-
Crucial Step: Allow the solution to cool very slowly (e.g., 10°C per hour) to room temperature.
-
Stop cooling at 20-25°C. Do not chill to 0°C immediately, as this forces the co-precipitation of the 2,7-isomer.
-
Filter the crystals.[1][2] The 2,7-isomer will largely remain in the supernatant (mother liquor).
-
Wash: Wash the filter cake with a small volume of ice-cold saturated 2,6-NDS solution rather than pure water to prevent yield loss.
-
Expert Tip: If the 2,7-isomer persists, add Sodium Chloride (NaCl) to the hot solution (approx. 5-10% w/v). This utilizes the Common Ion Effect to depress the solubility of the sulfonate salts selectively. The 2,6-isomer, being less soluble, will precipitate first and more completely [1].
Issue 2: Persistent Inorganic Salt Contamination (Na₂SO₄)
User Question: "My elemental analysis shows high sulfur/sodium content inconsistent with the theoretical formula. I suspect sodium sulfate contamination from the sulfonation neutralization step."
Technical Response: Sodium sulfate (Na₂SO₄) is a common byproduct when neutralizing the sulfonation mass with sodium hydroxide or carbonate.
-
Mechanism: Na₂SO₄ has a unique solubility curve (precipitating as the decahydrate, Glauber's salt, below 32.4°C).
-
Solution: Fractional Solvation (Ethanol Wash) While 2,6-NDS disodium salt is highly soluble in water, it has very poor solubility in ethanol.
-
Dry the crude solid thoroughly to remove free water.
-
Pulverize the solid into a fine powder.
-
Perform a slurry wash with 80% Ethanol/20% Water.
-
Why this works: Sodium sulfate is virtually insoluble in ethanol. The 2,6-NDS disodium salt is slightly soluble in the water fraction but mostly insoluble in the high-ethanol environment. However, a better approach for gross removal is recrystallization from water where Na₂SO₄ stays in solution due to its high solubility (approx. 19.5 g/100 mL at 20°C) compared to the organic salt.
-
Preferred Protocol: Recrystallize from hot water. Ensure the mother liquor is fully drained. The inorganic salts accumulate in the filtrate.
-
Issue 3: Colored Impurities (Brown/Yellow Discoloration)
User Question: "The product should be white, but mine is beige or light brown. Does this affect the assay?"
Technical Response: Yes, color usually indicates the presence of oxidation byproducts (quinones) or trace polymerized naphthalene derivatives. These can act as radical scavengers in subsequent polymerization reactions.
-
Solution: Carbon Treatment [3]
-
Dissolve the salt in hot water (90°C).
-
Add Activated Carbon (0.5 - 1.0% by weight of the crude solid).
-
Stir vigorously for 15-30 minutes at temperature.
-
Critical Step: Filter while hot through a bed of Celite (diatomaceous earth) to remove the fine carbon particles.
-
Part 2: Optimized Purification Protocol
This protocol is designed for the purification of technical grade 2,6-NDS disodium salt to analytical grade (>99.5%).
Materials Required
-
Crude 2,6-Naphthalenedisulfonic acid disodium salt[5]
-
Deionized Water (18.2 MΩ)
-
Activated Carbon (powdered)
-
Celite 545 (filter aid)
-
Heated vacuum filtration setup
Step-by-Step Methodology
-
Saturation:
-
Suspend 100 g of crude 2,6-NDS in 400 mL of Deionized Water.
-
Heat to reflux (approx. 100°C) with stirring until fully dissolved.
-
Note: If the solution is not clear, add water in 20 mL increments until dissolution is complete.
-
-
Adsorption (Decolorization):
-
Add 1.0 g of Activated Carbon.
-
Stir at 95-100°C for 20 minutes.
-
-
Hot Filtration:
-
Prepare a pre-heated Buchner funnel with a Celite pad.
-
Filter the hot mixture rapidly to remove carbon and mechanical impurities.
-
Troubleshooting: If crystals form in the funnel, the solution is too concentrated. Rinse the funnel with a small amount of boiling water.
-
-
Controlled Crystallization:
-
Transfer the clear filtrate to a clean beaker.
-
Cover and allow to cool to room temperature undisturbed over 4–6 hours.
-
Optional: Once at room temperature, cool further to 4°C in a refrigerator for 2 hours to maximize yield (Note: This risks slightly higher 2,7-isomer inclusion; skip if purity is paramount over yield).
-
-
Isolation:
-
Filter the white crystalline precipitate under vacuum.
-
Displacement Wash: Wash the cake twice with 20 mL of ice-cold water (or 50% ethanol/water if yield loss is high).
-
-
Drying:
-
Dry in a vacuum oven at 110°C for 12 hours. The product is stable up to >300°C [2].[6]
-
Part 3: Visualization & Logic
Workflow Diagram: Purification Logic
Caption: Step-by-step purification workflow emphasizing thermodynamic control for isomer separation.[7]
Solubility Logic: Isomer Separation
Caption: Differential solubility logic allowing the separation of 2,6-NDS from the 2,7-isomer.
Part 4: Analytical Verification (FAQ)
Q: How do I verify the purity of my final product?
A: High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water / Acetonitrile (gradient or isocratic) containing an ion-pairing agent like Tetrabutylammonium bromide (TBAB) or simply acidified with Phosphoric Acid to suppress ionization [3].
-
Detection: UV at 230 nm or 275 nm (Fluorescence detection is also possible for high sensitivity) [3].
-
Expected Result: The 2,6-isomer typically elutes differently than the 2,7-isomer due to polarity differences.
Q: What are the storage conditions?
A: Store the dried disodium salt in a tightly sealed container at room temperature. It is hygroscopic; exposure to moisture will not degrade it chemically but will alter the weight for stoichiometric calculations.
References
- Google Patents. Process for separation of naphthalenedisulfonic acids. US4324742A.
-
Nottebohm, M., & Licha, T. (2016).[8] Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 3. US3994963A - Schaeffer salt purification - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
common impurities in 97% 2,6-Naphthalenedisulfonic acid disodium salt
Welcome to the Technical Support Center for 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDSA-Na₂). This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity precursors for supramolecular chemistry, azo dye synthesis, and pharmaceutical compounding.
While commercial 2,6-NDSA-Na₂ is typically supplied at 97% purity, the remaining 3% consists of structurally similar isomers and process-derived adulterants that can critically derail sensitive downstream workflows. This center provides causality-driven diagnostics, quantitative profiling, and validated protocols to isolate and resolve these impurities.
Diagnostic & Purification Workflow
Fig 1: Diagnostic and purification workflow for commercial 97% 2,6-NDSA-Na2 batches.
Quantitative Impurity Profiling
Understanding the origin of impurities is critical for troubleshooting. The sulfonation of naphthalene at elevated temperatures (>160 °C) thermodynamically favors beta-substitution, yielding a complex mixture of di- and trisulfonic acids[1]. Table 1 summarizes the most common contaminants found in commercial batches.
Table 1: Common Impurities in 97% 2,6-NDSA-Na₂
| Impurity | Typical Abundance | Origin / Causality | Physicochemical Impact |
| 2,7-NDSA Isomer | 1.0 - 2.5% | Co-product of high-temp beta-sulfonation. | Alters crystal lattice geometry in MOFs; shifts absorption spectra in dyes. |
| Monosulfonates (e.g., 2-NSA) | < 0.5% | Incomplete disulfonation of naphthalene. | Acts as a chain terminator in polymerization; alters charge density. |
| Sulfonated Sulfones | < 0.1% | Side reactions between sulfonic acids and aromatic rings. | Causes brown discoloration and coagulant-like turbidity in aqueous solutions. |
| Inorganic Salts (NaCl, Na₂SO₄) | 0.5 - 5.0% | Residuals from industrial NaOH neutralization and "salting-out" processes. | Skews effective molecular weight, causing stoichiometric failures in synthesis. |
Troubleshooting FAQs
Q1: Why is my 0.1M solution brown and turbid instead of a clear, colorless liquid? A: Commercial 2,6-NDSA-Na₂ should be a white powder that forms a completely miscible, clear solution in water. Turbidity and brown discoloration indicate the presence of unreacted naphthalene or sulfonated sulfones formed during the high-temperature sulfonation process[1]. Because these byproducts are significantly less polar than the disodium salt, they do not fully dissolve, forming a dirty, coagulant-like precipitate[2]. Resolution: Dissolve the compound in ultrapure water and perform a simple gravity filtration. The active salt will solubilize, while the non-polar organic impurities will be retained on the filter[2].
Q2: My downstream coordination complex yield is extremely low, and stoichiometry seems off. Why? A: A label of "97% purity" usually refers to the chromatographic organic purity (the ratio of 2,6-NDSA to other isomers). However, commercial batches frequently contain significant amounts of inorganic salts like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) used to precipitate the product during manufacturing[2]. If your batch contains 5% NaCl by weight, calculating your molarity based on the theoretical molecular weight of 2,6-NDSA-Na₂ (332.26 g/mol ) will result in a severe stoichiometric deficit. Resolution: Perform a gravimetric ash test or ICP-OES to quantify the true sodium content, and recalculate the "active" molecular weight of your specific batch before setting up sensitive complexations.
Q3: How do I separate the 2,7-NDSA isomer from my 2,6-NDSA batch? A: Because the 2,6- and 2,7-isomers have identical molecular weights and nearly identical pKa values, standard aqueous recrystallization is highly inefficient. To separate them, you must exploit their differential solubility in sulfuric acid. The solubility of 2,6-NDSA decreases drastically in 45–90% H₂SO₄, allowing it to selectively precipitate while the 2,7-isomer remains dissolved in the mother liquor[3]. (See Protocol B below).
Q4: My HPLC chromatogram shows poor retention and peak tailing for NDSA isomers. How can I fix this? A: Naphthalenedisulfonic acids are extremely polar and fully ionized in standard aqueous mobile phases, causing them to elute rapidly in the void volume of a standard C18 reverse-phase column. Resolution: You must implement an ion-pairing agent. Adding tetra-N-butyl ammonium bromide (TBAB) to the mobile phase allows the bulky, positively charged tetrabutylammonium ions to pair with the negatively charged sulfonate groups. This forms a neutral, lipophilic complex that interacts strongly with the C18 stationary phase, resolving the isomers cleanly[3]. (See Protocol A below).
Validated Experimental Protocols
Protocol A: Isomeric Profiling via Ion-Pairing HPLC-UV
This protocol utilizes ion-pairing chromatography to quantify the exact ratio of 2,6-NDSA to 2,7-NDSA and monosulfonates[3].
Table 2: Optimized Ion-Pairing HPLC Conditions
| Parameter | Quantitative Value |
| Column | C18 (250 mm × 4.6 mm, 5 μm) |
| Column Temperature | 308.1 K (35 °C) |
| Detection Wavelength | 254 nm |
| Mobile Phase (Methanol : Water) | 450 mL : 550 mL (45:55 v/v) |
| Ion-Pairing Agent | 1.6 g/L Tetra-N-butyl ammonium bromide (TBAB) |
| Flow Rate | 1.0 mL/min |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the 97% 2,6-NDSA-Na₂ batch in ultrapure water.
-
Filtration: Pass the sample through a 0.22 μm PTFE syringe filter to remove insoluble sulfonated sulfones that could clog the column frit.
-
Equilibration: Flush the C18 column with the TBAB-modified mobile phase at 1.0 mL/min until a stable UV baseline is achieved (approximately 30–45 minutes).
-
Injection: Inject 10 μL of the prepared sample. Under these conditions, the 2,6-isomer will elute prior to the 2,7-isomer.
-
Self-Validation Step: Following the sample run, inject a blank of ultrapure water. Because TBAB-sulfonate complexes are highly retentive, this ensures no carryover or "ghost peaks" will contaminate subsequent quantitative analyses.
Protocol B: Selective Purification via Acidic Precipitation
This workflow isolates pure 2,6-NDSA from isomeric mixtures by leveraging its low solubility in concentrated sulfuric acid[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of the impure 2,6-NDSA-Na₂ in 50 mL of ultrapure water at 50 °C in a round-bottom flask.
-
Acidification: Slowly add 98% concentrated H₂SO₄ dropwise under continuous magnetic stirring until the final acid concentration reaches approximately 50–60% by weight. (Caution: This reaction is highly exothermic; utilize an ice bath to maintain the temperature below 40 °C during addition).
-
Crystallization: Maintain the solution at 20–30 °C for 2 to 4 hours. The 2,6-NDSA will begin to precipitate out of the solution as a white crystalline solid, leaving the 2,7-isomer and monosulfonates dissolved.
-
Filtration: Filter the precipitate through a sintered glass frit. (Do not use standard filter paper, as the high H₂SO₄ concentration will degrade the cellulose).
-
Washing: Wash the retained crystals with a minimal volume (5-10 mL) of ice-cold 50% H₂SO₄, followed by a small volume of ice-cold ethanol to displace residual acid.
-
Drying: Dry the purified salt under a vacuum at 60 °C overnight.
-
Self-Validation Step: To confirm separation efficacy, sample both the mother liquor and the redissolved precipitate. Run both through Protocol A. A successful purification will show >99% peak area for the 2,6-isomer in the precipitate, while the mother liquor chromatogram will be heavily enriched with the 2,7-isomer.
References
1.[2] ResearchGate. 2,6-NDS (2,6-Naphthalenedisulfonic acid disodium salt) solubility issue for inorganic synthesis? 2.[3] American Chemical Society (ACS). Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid. 3.[1] Oxford University Press (OUP). Preparation of Pure 1- and 2-Naphthalenesulfonic Acids and Analysis of Their Mixtures.
Sources
degradation pathways of 2,6-Naphthalenedisulfonic acid disodium salt
This guide functions as a Tier-3 Technical Support resource for researchers investigating the stability and degradation of 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) .
Ticket ID: 26NDS-DEG-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
2,6-Naphthalenedisulfonic acid (2,6-NDS) is a highly polar, recalcitrant structure often used as a counter-ion in pharmaceutical salts or an intermediate in dye synthesis. Its stability derives from the symmetric placement of two electron-withdrawing sulfonate groups on the naphthalene ring, which deactivates the ring toward electrophilic attack.
This guide addresses the three primary degradation vectors: Microbial Catabolism , Advanced Oxidation Processes (AOPs) , and Analytical Interference .
Module 1: Biodegradation Pathways
Context: You are observing slow or stalled degradation in biological wastewater treatment simulations or soil microcosm studies.
The Mechanism
Unlike simple naphthalene, 2,6-NDS cannot be degraded by standard PAH-degrading bacteria. It requires specialized strains (e.g., Pigmentiphaga sp., Moraxella sp.) that possess specific 1,2-dioxygenase enzymes capable of attacking the sulfonated ring.
Key Pathway:
-
Regioselective Dioxygenation: The enzyme attacks the 1,2-position.[1]
-
Desulfonation: Spontaneous elimination of sulfite (
).[2] -
Intermediate Accumulation: Formation of 5-Sulfosalicylic Acid (5-SSA) . This is a critical bottleneck; many strains can perform step 1 but fail to degrade 5-SSA, leading to incomplete mineralization.
Interactive Pathway Map
Figure 1: Bacterial catabolism of 2,6-NDS.[1][2][3] Note the bottleneck at 5-SSA.
Troubleshooting Guide: Biological Systems
| Symptom | Probable Cause | Corrective Action |
| Lag phase > 72 hours | Enzyme induction failure. 2,6-NDS requires specific induction of the nDO genes. | Pre-exposure: Inoculate with a culture pre-grown on salicylate or naphthalene to induce dioxygenase activity before introducing 2,6-NDS. |
| Parent compound loss but TOC remains high | Accumulation of 5-SSA . The bacteria can desulfonate but cannot cleave the second ring. | Check HPLC: Look for a peak eluting earlier than 2,6-NDS (more polar). Solution: Supplement with a gentisate-degrading consortium. |
| pH drop in reactor | Release of acidic sulfite/sulfate groups and formation of salicylic acid derivatives. | Buffer Capacity: Increase phosphate buffer concentration to >50mM. Toxicity often occurs if pH drops < 6.0. |
Module 2: Advanced Oxidation Processes (AOPs)
Context: You are using Ozonation, Fenton, or Photo-Fenton reagents to treat 2,6-NDS in aqueous solution.
The Mechanism
Chemical degradation relies on the hydroxyl radical (
Critical Failure Point: The formation of refractory aliphatic sulfonates . While the aromatic ring may break, the sulfonate group often remains attached to short-chain carboxylic acids (e.g., sulforetic acid), which are resistant to further oxidation.
Experimental Workflow: Kinetic Study
Figure 2: Standardized workflow for monitoring AOP kinetics.
Troubleshooting Guide: Chemical Oxidation
| Issue | Technical Explanation | Resolution |
| Pseudo-first-order kinetics plateau | Radical Scavenging: Released sulfate ions ( | Excess Reagent: You must use a stoichiometric excess of oxidant. For Fenton, maintain |
| Color change (Yellow/Brown) then clear | Formation of quinone-like intermediates (yellow) followed by ring opening. | Monitor Absorbance: Track UV at 280nm (parent) and 400nm (quinones). Disappearance of color does not equal mineralization. |
| Mass Balance Error (Sulfate) | Incomplete desulfonation. The sulfur is trapped in organic sulfonates rather than free sulfate. | Ion Chromatography (IC): Measure free |
Module 3: Analytical Troubleshooting (LC-MS/HPLC)
Context: You cannot separate 2,6-NDS from its degradation products, or sensitivity is poor.
Challenge: 2,6-NDS is an ionic species. It will elute in the void volume of a standard C18 column.
Recommended Protocol: Ion-Pair Chromatography
-
Column: C18 (End-capped), 150mm x 4.6mm, 3-5µm.
-
Mobile Phase A: 10mM Tetrabutylammonium hydroxide (TBAOH) + 10mM
(pH 6.5). -
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 mins.
-
Detection: UV @ 230nm (Sulfonate absorption) and 280nm (Naphthalene ring).
FAQ: Spectrum Interpretation
Q: I see a mass peak at M+16. What is it?
A: This is a monohydroxylated intermediate . In AOPs,
-
Parent m/z: 332 (Disodium salt) -> Detect as [M-Na]- or [M-2Na+H]- depending on mode.
-
Degradant: +16 Da (Hydroxyl group addition).
Q: I see a mass peak at M-80. What is it? A: This indicates desulfonation .
-
Loss of
group. This usually happens concurrently with hydroxylation (replacement of with ).
References
-
Wittich, R. M., Rast, H. G., & Knackmuss, H. J. (1988). Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp.[1][2] Applied and Environmental Microbiology, 54(7), 1842–1847.
-
Uchihashi, K., Misawa, T., Takeo, M., & Negoro, S. (2003). Mutational analysis of the metabolism of 2,6-naphthalenedisulfonate by Pigmentiphaga sp.[4] NDS-2. Journal of Bioscience and Bioengineering, 95(5), 476-482.[4]
-
Alonso, M. C., et al. (2006). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. Water Research.
-
(Note: Linked via related metabolic studies on similar structures).[4]
-
-
Song, W., et al. (2012). Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2-naphthol-4-sulfonic acid using Fenton's reagent.[5] Chemosphere. (Provides the radical attack mechanism applicable to sulfonated naphthalenes).
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Naphthalenesulfonate Family Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational analysis of the metabolism of 2,6-naphthalenedisulfonate by Pigmentiphaga sp. NDS-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2- naphthol-4-sulfonic acid using Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,6-NDS Disodium Salt Optimization
Current Status: Operational Topic: Troubleshooting Aggregation & Solubility of 2,6-Naphthalenedisulfonic Acid Disodium Salt Ticket ID: NDS-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation & Chromatography Div.[1][2]
Executive Summary
You are likely experiencing issues with 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) manifesting as solution haze, chromatographic baseline noise, or unexpected precipitation.[1][2]
Unlike simple inorganic salts, 2,6-NDS is an aromatic organic salt.[1][2] Its planar naphthalene core drives
This guide provides self-validating protocols to distinguish between impurity-based insolubles and molecular aggregation , ensuring stable solutions for chromatography and drug formulation.[1][2]
Module 1: Dissolution & Preparation (The "Haze" Issue)[1][2]
User Question:
"I prepared a 50 mM stock solution of 2,6-NDS in water, but it appears cloudy/hazy. Is my reagent bad, or is it not dissolving?"
Technical Diagnosis:
This is the most common ticket we receive.[1][2] The haze usually stems from two distinct sources:
-
Regio-isomeric Impurities: Commercial 2,6-NDS (even >95% purity) often contains traces of 1,5- or 1,6-isomers or inorganic salts (Na₂SO₄) with lower solubility limits.[1][2]
-
Cold-State Nucleation: If the solvent is cold (<20°C), the planar rings stack efficiently, forming micro-crystals that scatter light.[1][2]
Troubleshooting Protocol: The "Heat-Sonicate-Filter" Workflow
Do not assume the solution is bad immediately. Follow this thermodynamic activation step.
Step-by-Step Methodology:
-
Weighing: Weigh the required amount of 2,6-NDS.
-
Initial Mix: Add HPLC-grade water (room temperature, not cold). Vortex for 30 seconds.[1][2]
-
Thermal Activation: If haze persists, heat the solution to 40–50°C for 10 minutes. This disrupts the weak Van der Waals forces holding the
-stacks together.[1][2] -
Sonication: Sonicate for 5 minutes while warm.
-
Critical Decision Point:
-
Filtration: Pass through a 0.22 µm PVDF or PES syringe filter .[1][2]
Visual Workflow (Decision Tree)
Figure 1: Decision tree for distinguishing between reversible aggregation and insoluble impurities.
Module 2: Chromatography & Analysis (Baseline Noise)[1][2]
User Question:
"I am using 2,6-NDS as an ion-pairing agent in HPLC. I see a rising baseline and 'ghost peaks' in my gradient. Why?"
Technical Diagnosis:
In chromatography, 2,6-NDS is used to pair with basic analytes.[1][2] However, the naphthalene ring is hydrophobic.[1][2] During a gradient elution (increasing organic modifier), 2,6-NDS adsorbed to the stationary phase can elute irregularly, or "stacks" of 2,6-NDS in the mobile phase can break apart, changing the UV absorption background.[1][2]
Mechanistic Insight: - Stacking
The naphthalene rings prefer to stack face-to-face (or offset-stacked) to minimize solvent exposure in highly aqueous buffers.[1][2] This creates "dimers" or "oligomers" that have different UV extinction coefficients than the monomer.[1][2]
Optimization Protocol: Mobile Phase Stabilization
| Parameter | Recommendation | Scientific Rationale |
| Concentration | Limit to 5–10 mM | Above 20 mM, self-aggregation increases exponentially. 10 mM is usually sufficient for ion-pairing.[1][2] |
| Organic Modifier | Pre-mix 5% Methanol/ACN | Adding a small % of organic solvent to the aqueous line (Mobile Phase A) disrupts |
| pH Control | Maintain pH > 3.0 | While sulfonate pKa is very low (<1), extremely acidic pH can suppress ionization of trace impurities, reducing solubility.[1][2] |
| Wavelength | Avoid 210–230 nm | Naphthalene absorbs strongly here.[1][2] Use >254 nm if your analyte allows, to reduce background noise from the additive.[1][2] |
Visual Mechanism (Aggregation)
Figure 2: The equilibrium between solvated monomers and
Module 3: Storage & Stability (Precipitation)[1][2]
User Question:
"My stock solution precipitated after a week in the fridge. Can I re-dissolve it?"
Technical Diagnosis:
Yes. This is Common Ion Effect precipitation.
2,6-NDS releases 2 moles of Na+ for every mole of NDS.[1][2] If you dissolved it in a buffer that already contains Sodium (e.g., PBS, Sodium Phosphate), the total [Na+] may exceed the solubility product (
Stability Protocol
-
Storage Temp: Store stock solutions at Room Temperature (20–25°C) , not 4°C. The antimicrobial properties of the high salt concentration generally prevent growth for short periods, but 4°C guarantees nucleation.[1][2]
-
Redissolving: If precipitated, heat to 50°C. If it does not redissolve, the solvent has evaporated, or the salt concentration is too high.[1][2]
-
Counter-Ion Switch: If high concentrations are needed, avoid adding NaCl to the buffer.[1][2] Use Ammonium Acetate or Ammonium Formate if compatible with your detection method (MS compatible), as the ammonium salt of NDS often has different solubility dynamics.[1][2]
References
-
PubChem. 2,6-Naphthalenedisulfonic acid disodium salt (Compound Summary).[1][2][3] National Library of Medicine.[1][2] [Link]
-
Hunter, C. A., & Sanders, J. K. (1990).[1][2] The nature of
- interactions.[1][2][4] Journal of the American Chemical Society.[1][2] (Foundational mechanism for aromatic stacking).[1][2][5] [Link] -
ResearchGate (Community Discussion). 2,6-NDS solubility issue for inorganic synthesis. (Field evidence of impurity-driven haze).[1][2] [Link]
Sources
- 1. 2,6-ナフタレンジスルホン酸 二ナトリウム塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A new insight into π–π stacking involving remarkable orbital interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 2,6-Naphthalenedisulfonic Acid Disodium Salt (2,6-NDS) Assay Interference
Welcome to the Advanced Technical Support Center. 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a highly polar, aromatic compound frequently utilized as a chemical dopant, a building block in polymer synthesis, and a surrogate tracer in hydrogeology. However, its rigid naphthalene core and dual sulfonate groups introduce significant analytical challenges across multiple detection platforms.
This guide is designed for researchers and drug development professionals. It addresses the mechanistic causality of 2,6-NDS interference and provides field-proven, self-validating protocols to restore assay integrity.
Section 1: UV-Vis Spectrophotometric Interference
Q: Why does my protein or nucleic acid quantification assay fail when 2,6-NDS is present in the buffer?
A: The naphthalene ring of 2,6-NDS possesses a highly conjugated
Protocol 1: Baseline Subtraction and Wavelength Shifting
Causality: By shifting the analytical wavelength outside the 230–300 nm window or utilizing a differential baseline, you bypass the
-
Prepare Matrix Blanks: Formulate a blank buffer containing the exact concentration of 2,6-NDS used in your experimental samples.
-
Spectral Scanning: Run a full UV-Vis sweep (200–400 nm) of the blank to map the specific absorbance profile of 2,6-NDS in your unique buffer system (note: pH and ionic strength can cause minor solvatochromic shifts).
-
Wavelength Selection: If your target analyte permits (e.g., using colorimetric assays like BCA or Bradford), shift the quantification wavelength to >320 nm (or the visible spectrum) where 2,6-NDS absorbance drops to near zero.
-
Self-Validation Step: Spike a known concentration of a standard (e.g., 1 mg/mL BSA) into the 2,6-NDS buffer. Calculate the recovery percentage after blank subtraction. A recovery of 95–105% validates that the optical correction has successfully negated the 2,6-NDS interference.
Section 2: Fluorescence and Phosphorescence Quenching
Q: I am running a fluorescence-based reporter assay, but the signal is completely quenched in the presence of 2,6-NDS. What is the mechanism behind this?
A: 2,6-NDS is a potent participant in both energy transfer and electron transfer processes. It acts as a fluorophore itself (excitation ~230 nm, emission ~346 nm) and can either sensitize or quench phosphorescence (e.g., biacetyl Room Temperature Phosphorescence) depending on the energy levels of the target analyte[2]. If your assay's fluorophore has an emission spectrum that overlaps with 2,6-NDS's excitation, Förster Resonance Energy Transfer (FRET) or collisional quenching will artificially depress your signal.
Protocol 2: Orthogonal Fluorescence Gating (Time-Resolved)
Causality: 2,6-NDS has a relatively short fluorescence lifetime (in the nanosecond range). By using Time-Resolved Fluorescence (TRF) with long-lifetime lanthanide chelates (which emit in the millisecond range), you can temporally separate the analyte signal from the 2,6-NDS background.
-
Labeling: Conjugate your target analyte or detection probe with a Europium (
) chelate. -
Instrument Setup: Configure your microplate reader for TRF mode. Set the excitation to 340 nm and the emission to 615 nm.
-
Delay Gating: Program a delay time of 400
after the excitation flash before opening the detection window (set an integration time of 400 ). -
Self-Validation Step: Measure the signal of the
standard in pure water versus the 2,6-NDS buffer. The delayed gating allows the 2,6-NDS fluorescence to decay completely to baseline. If the protocol is successful, you will yield statistically equivalent signal intensities in both matrices.
Section 3: LC-MS Ion Suppression and Chromatographic Co-elution
Q: During LC-MS/MS analysis in negative electrospray ionization (ESI-) mode, my target analyte signals disappear when 2,6-NDS is in the sample. How do I fix this?
A: 2,6-NDS contains two highly acidic sulfonate groups that are permanently ionized (deprotonated) in solution, forming robust dianions[3]. In the ESI droplet, these highly surface-active dianions aggressively compete for the droplet surface during the fission process. They monopolize the available charge, causing severe ion suppression of less ionizable target analytes. Furthermore, its high polarity causes it to elute in the void volume of standard C18 columns, co-eluting with other polar metabolites[4].
Protocol 3: Ion-Pairing Solid-Phase Extraction (SPE)
Causality: Utilizing a Weak Anion Exchange (WAX) sorbent traps the permanently negatively charged sulfonate groups of 2,6-NDS. This allows neutral or basic target analytes to be separated from the interferent prior to mass spectrometry, eliminating charge competition in the ESI source[4].
-
SPE Conditioning: Condition a WAX SPE cartridge with 2 mL of 100% Methanol followed by 2 mL of MS-grade water.
-
Sample Loading: Load the sample. The 2,6-NDS dianions will bind strongly to the WAX sorbent.
-
Analyte Elution: Wash the cartridge with 5% methanol in water to remove salts. Elute your target neutral/basic analytes using 100% methanol (leave the 2,6-NDS trapped on the column).
-
Self-Validation Step: Perform a post-column infusion experiment. Continuously infuse your target analyte post-column directly into the MS while injecting the SPE-cleaned blank 2,6-NDS sample via the LC. Monitor the analyte's MRM transition. A stable baseline without "dips" at the void volume confirms the complete elimination of ion suppression.
Quantitative Summary of Interferences
| Assay Modality | Interference Mechanism | Critical Wavelength / Mode | Recommended Mitigation |
| UV-Vis | 233 nm, 300 nm | Shift | |
| Fluorescence | Collisional Quenching / FRET | Ex: 230 nm, Em: 346 nm | Time-Resolved Fluorescence (TRF) |
| LC-MS | Droplet Surface Charge Competition | ESI Negative Mode (-) | Ion-Pairing SPE, WAX Cleanup |
| HPLC | Void Volume Co-elution | Reverse-Phase (C18) | Ion-Pairing Chromatography |
Diagnostic Visualizations
Troubleshooting workflow for resolving 2,6-NDS interference across analytical platforms.
Mechanism of ESI-MS ion suppression caused by highly surface-active 2,6-NDS dianions.
References
- Microbial Degradation of 1,6- and 2,6-Naphthalenedisulfonic Acid by Pseudomonas sp. DS-l. tandfonline.com.
- Sensitized and Quenched Phosphorescence as a Detection Mode in Capillary Electrophoresis | Analytical Chemistry. acs.org.
- Ion/Ion Reactions with “Onium” Reagents: An Approach for the Gas-phase Transfer of Organic Cations to Multiply-Charged Anions. nih.gov.
- Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction.
Sources
enhancing the quantum yield of 2,6-NDS disodium salt
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to optimize the photophysical properties of 2,6-naphthalenedisulfonic acid disodium salt (2,6-NDS).
While its rigid, planar naphthalene core makes it an attractive fluorophore and structural building block, its native fluorescence quantum yield (
Diagnostic FAQs & Troubleshooting Guide
Q1: Why does my 2,6-NDS disodium salt exhibit near-zero fluorescence in standard aqueous biological buffers?
The Causality: The low quantum yield is a direct result of solvent-induced non-radiative decay. In aqueous solutions, water molecules form strong hydrogen bonds with the electron-rich sulfonate groups of 2,6-NDS. The high-frequency O-H oscillators of water couple efficiently with the excited singlet state (
Q2: I must maintain a 100% aqueous environment for my drug-binding assay. How can I enhance the 2,6-NDS quantum yield without changing the bulk solvent?
The Causality: To preserve the bulk aqueous phase while preventing solvent quenching, you must alter the local microenvironment of the fluorophore.
The Solution: Utilize supramolecular host-guest chemistry. Introduce macrocyclic hosts such as
Q3: I am developing a solid-state luminescent sensor using 2,6-NDS, but the material suffers from severe Aggregation-Caused Quenching (ACQ). How do I resolve this?
The Causality: In the solid state or at high local concentrations, the planar naphthalene rings of 2,6-NDS undergo
Quantitative Performance Matrix
The following table summarizes the causal relationship between the matrix environment and the resulting photophysical enhancements of 2,6-NDS.
| Environment / Matrix | Primary Mechanism of QY Alteration | Relative Quantum Yield ( | Spectral Shift |
| Aqueous Buffer (pH 7) | Baseline (H-bond driven vibrational quenching) | Low (~0.14) | Standard ( |
| Aprotic Solvent (DMF) | Elimination of O-H oscillator coupling | Moderate | Slight Blue-shift |
| Steric shielding from bulk water | High | Moderate Blue-shift | |
| Zn(II) / Cd(II) MOF | Rigidification & spatial isolation (ACQ prevention) | Very High (>0.50) | Matrix-dependent |
Validated Methodologies
To ensure self-validating and reproducible results, follow these standardized protocols for enhancing 2,6-NDS quantum yield.
Protocol A: Supramolecular Encapsulation in -Cyclodextrin
This protocol establishes a highly fluorescent host-guest complex suitable for aqueous biological assays.
-
Preparation of Host Solution: Dissolve
-cyclodextrin in deionized water to achieve a 10 mM stock solution. Heating to 40°C with gentle stirring may be required for complete dissolution. -
Fluorophore Titration: Prepare a 100
M stock of 2,6-NDS disodium salt in water. -
Complexation: In a quartz cuvette, mix 1.0 mL of the 2,6-NDS stock with 1.0 mL of the
-CD stock (yielding a 1:100 molar excess of host to drive the equilibrium toward full encapsulation). -
Equilibration & Validation: Incubate the mixture at 25°C for 30 minutes in the dark. Validate the complexation via fluorescence spectroscopy (
nm); you should observe a minimum 3-fold enhancement in emission intensity compared to a 2,6-NDS water-only control, confirming successful steric shielding.
Protocol B: Synthesis of a Luminescent 2,6-NDS Metal-Organic Framework
This protocol utilizes hydrothermal synthesis to lock 2,6-NDS into a rigid, highly emissive solid-state lattice.
-
Precursor Mixing: In a 15 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of 2,6-NDS disodium salt, 0.1 mmol of a metal salt (e.g.,
), and 0.1 mmol of a nitrogen-donor co-ligand (e.g., 4,4'-bipyridine) to satisfy the metal's coordination sphere. -
Solvent Addition: Add 10 mL of a mixed solvent system (e.g.,
:DMF in a 1:1 v/v ratio). Stir for 15 minutes until a homogenous suspension is achieved. -
Hydrothermal Treatment: Seal the autoclave and heat it in a programmable oven at 120°C for 72 hours.
-
Controlled Cooling: Cool the autoclave to room temperature at a slow rate of 5°C/hour. Crucial Causality: Slow cooling is mandatory to allow the thermodynamic assembly of defect-free crystals, which minimizes non-radiative trap states.
-
Harvesting: Filter the resulting luminescent crystals, wash sequentially with DMF and ethanol, and dry under a vacuum. The resulting solid will exhibit intense fluorescence under a standard 254 nm or 365 nm UV lamp.
Pathway Visualization
The following diagram maps the photophysical logic of 2,6-NDS. It illustrates how our targeted interventions (Solvents, Encapsulation, and MOFs) actively block the non-radiative decay pathways that otherwise destroy the quantum yield.
Mechanistic pathways for enhancing 2,6-NDS quantum yield by inhibiting non-radiative decay.
References
-
Artificially Produced UV Light and Challenging Photoreactions Enabled by Upconversion in Water. ChemRxiv.[Link]
-
8-Anilino-1-naphthalenesulfonate/Layered Double Hydroxide Ultrathin Films: Small Anion Assembly and Its Potential Application as a Fluorescent Biosensor. ACS Publications.[Link]
-
Organic Anion Recognition of Naphthalenesulfonates by Steroid-Modified β-Cyclodextrins: Enhanced Molecular Binding. Nankai University.[Link]
-
Application and Research Review of Fluorescent MOFs in Antibiotic Detection. ResearchGate.[Link]
Sources
Validation & Comparative
comparing 2,6-Naphthalenedisulfonic acid disodium salt with other fluorescent dyes
Comparative Analysis of 2,6-Naphthalenedisulfonic Acid Disodium Salt (2,6-NDS) as a Fluorescent Tracer and Analytical Standard
Introduction
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) represents a specialized class of fluorescent compounds known as conservative tracers . Unlike common biological dyes (e.g., FITC, Alexa Fluor) designed for protein conjugation, 2,6-NDS is engineered for hydrological, geothermal, and industrial process monitoring .
Its core value proposition lies in its extreme stability . While visual dyes like Fluorescein degrade rapidly under sunlight or acidic conditions, 2,6-NDS remains chemically inert in high-temperature reservoirs (up to 300°C) and complex geological matrices. This guide compares 2,6-NDS against industry-standard tracers to assist researchers in selecting the correct probe for environmental and analytical applications.
Photophysical Properties Comparison
The following table contrasts 2,6-NDS with its primary competitors: Fluorescein (Uranine) and Rhodamine WT.
Table 1: Comparative Photophysical and Stability Metrics
| Feature | 2,6-NDS (Disodium Salt) | Fluorescein (Uranine) | Rhodamine WT | 1,3,6,8-Pyrene Tetrasulfonic Acid (PTSA) |
| Primary Application | Geothermal/Hydrology Tracer, HPLC Standard | Surface Water Tracing, Groundwater | Groundwater, Waste Water | Cooling Tower Monitoring |
| Excitation Max ( | 220–230 nm (UV) | 490 nm (Visible Blue) | 550 nm (Visible Green) | 365–375 nm (UV) |
| Emission Max ( | 335–340 nm (UV-Blue) | 520 nm (Green) | 580 nm (Red) | 400–405 nm (Blue) |
| Detection Method | HPLC-FLD (Required) | Visual / Fluorometer | Fluorometer | Handheld Fluorometer |
| Thermal Stability | Excellent (>300°C) | Poor (>100°C degrades) | Moderate (~150°C) | Excellent (>300°C) |
| Photostability | High (UV resistant) | Low (Photobleaches rapidly) | Moderate | High |
| pH Stability | High (pH 3–10) | pH Dependent (Quenches < pH 6) | Stable | Stable |
| Sorption Potential | Negligible (Conservative) | Low to Moderate | Moderate (Sorbs to organics) | Low |
Critical Insight: 2,6-NDS requires UV excitation , meaning it is invisible to the naked eye. This eliminates "visual pollution" in public waterways—a significant regulatory advantage over Fluorescein—but necessitates HPLC or UV-specialized field fluorometers for detection.
Performance in Hydrological & Geothermal Tracing
2,6-NDS is often selected when "conservative" behavior is non-negotiable. In geothermal reservoirs, the high temperature and mineral-rich brine destroy traditional dyes.
Thermal and Chemical Stability Hierarchy
The following decision matrix illustrates when to deploy 2,6-NDS based on environmental constraints.
Figure 1: Tracer Selection Decision Matrix. 2,6-NDS is the dominant choice for extreme environments (High Temp, Low pH, High UV).
Sorption Characteristics
Experimental data from geothermal fields (e.g., Soultz, Dixie Valley) indicates that 2,6-NDS behaves as a conservative tracer .
-
Retardation Factor (
): (Moves at the same speed as water). -
Comparison: Rhodamine WT often shows
in clay-rich soils due to cation exchange interactions. 2,6-NDS, being anionic and highly soluble, resists this retardation.
Analytical Protocol: HPLC-FLD Detection
Because 2,6-NDS fluoresces in the UV range, standard field fluorometers (tuned for Rhodamine/Fluorescein) often cannot detect it. The following protocol is the industry standard for quantifying 2,6-NDS in brine or groundwater.
Methodology: Ion-Pair HPLC with Fluorescence Detection
Objective: Separate and quantify 2,6-NDS alongside other sulfonate isomers (1,5-NDS, 2,7-NDS) in high-salinity matrices.
Reagents:
-
Mobile Phase A: Phosphate buffer (25 mM, pH 6.5) + Tetrabutylammonium phosphate (TBAP) as ion-pairing agent.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
Step-by-Step Workflow:
-
Sample Preparation:
-
Filter sample through 0.45 µm PTFE filter to remove particulates.
-
Note: If salinity is >100 g/L, dilute 1:10 with Mobile Phase A to prevent column overpressure.
-
-
Chromatographic Separation:
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: Isocratic (typically 40% A / 60% B) or shallow gradient depending on isomer resolution required.
-
Temperature: 25°C.
-
-
Detection (The Critical Step):
-
Set Fluorescence Detector (FLD).
-
Excitation: 225 nm (Optimized for Naphthalene backbone).
-
Emission: 338 nm.
-
Why these wavelengths? While the absorption max is near 220 nm, 225 nm provides a stable baseline with reduced noise from nitrate/organic background often found in water samples.
-
Figure 2: Analytical workflow for 2,6-NDS quantification.[2][3][4]
Scientific Commentary & Causality
Why use the Disodium Salt form?
The disodium salt form increases water solubility significantly compared to the acid form. In aqueous solution, the sulfonate groups (
Why is it UV-Fluorescent? The fluorescence arises from the rigid naphthalene aromatic ring system. The sulfonate groups are electron-withdrawing but do not significantly extend the conjugation length into the visible spectrum (unlike the xanthene structure of Fluorescein). This restricts emission to the blue/UV region.
References
-
Rose, P. E., et al. (2001). "The application of the polyaromatic sulfonates as tracers in geothermal reservoirs." Geothermics, 30(6), 617-640.
-
Nottebohm, M., & Licha, T. (2012). "Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction." Journal of Chromatographic Science, 50(6), 477–481.
-
Sanjuan, B., et al. (2006). "Tracer testing at Soultz-sous-Forêts (France) using fluorescein and 1,5-, 2,7- and 2,6-naphthalene disulfonate." Proceedings, Thirty-First Workshop on Geothermal Reservoir Engineering, Stanford University.
-
Smart, P. L., & Laidlaw, I. M. S. (1977). "An evaluation of some fluorescent dyes for water tracing." Water Resources Research, 13(1), 15-33.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Detection of naphthalene sulfonates from highly saline brines with high-performance liquid chromatography in conjunction with fluorescence detection and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academia.edu [academia.edu]
- 4. researchgate.net [researchgate.net]
Analytical Method Validation Using 2,6-NDS Disodium Salt: A Comparative Guide for High-Salinity Matrices
Introduction: The Analytical Role of 2,6-NDS
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a highly polar, water-soluble aromatic compound. In analytical chemistry and hydrogeology, it is predominantly utilized as a conservative fluorescent tracer for characterizing geothermal reservoirs[1] and as a probe molecule for evaluating advanced photo-oxidative wastewater treatments[2]. However, validating analytical methods for 2,6-NDS in complex, high-salinity matrices (like geothermal brines or industrial effluents) presents significant chromatographic challenges.
This guide objectively compares 2,6-NDS with alternative naphthalene sulfonates and provides a field-proven, self-validating protocol using Solid-Phase Extraction coupled with Ion-Pair High-Performance Liquid Chromatography and Fluorescence Detection (SPE-IPC-FLD).
Mechanistic Causality: Overcoming the Polarity Barrier
Standard reversed-phase HPLC is fundamentally incompatible with 2,6-NDS. Due to the extreme polarity of its two sulfonate groups, 2,6-NDS exhibits negligible partitioning into a standard C18 stationary phase, eluting entirely in the void volume.
To establish a self-validating retention mechanism, Ion-Pairing Chromatography (IPC) is mandatory. By introducing an ion-pairing agent such as tetrabutylammonium bromide (TBAB) into the mobile phase, the positively charged tetrabutylammonium ions form a neutral, hydrophobic complex with the disulfonate anions of 2,6-NDS[3]. This transient complex successfully partitions into the C18 phase, enabling baseline separation.
Furthermore, while UV detection is common, Fluorescence Detection (FLD) is vastly superior for 2,6-NDS. The rigid, conjugated naphthalene core yields strong natural fluorescence (Excitation: 225 nm; Emission: 338 nm), allowing for ultra-trace quantification without the need for complex pre-column derivatization[4].
Comparative Performance Data
When selecting an internal standard or tracer, 2,6-NDS is often compared against its isomers (e.g., 1,5-NDS, 2,7-NDS) and monosulfonates (e.g., 2-NMS). The following table summarizes their comparative chromatographic performance under optimized IPC-FLD conditions.
Table 1: Chromatographic Comparison of Naphthalene Sulfonates in High-Salinity Brines (Data synthesized from validated SPE-IPC-FLD methodologies)[3][4]
| Analyte | Sulfonate Type | Elution Order | Resolution (Rs)* | LOD (µg/L) | Recovery in 100 g/L NaCl (%) |
| 2,6-NDS | Disulfonate | 1 | > 1.5 | 0.05 | 100 ± 10 |
| 1,5-NDS | Disulfonate | 2 | > 1.5 | 0.05 | 98 ± 5 |
| 2,7-NDS | Disulfonate | 3 | 1.32 | 0.08 | 95 ± 8 |
| 1,6-NDS | Disulfonate | 4 | 1.32 | 0.08 | 96 ± 7 |
| 1-NMS | Monosulfonate | 5 | > 1.5 | 0.10 | 90 ± 5 |
| 2-NMS | Monosulfonate | 6 | > 1.5 | 0.10 | 92 ± 6 |
*Resolution factor calculated relative to the immediately preceding peak.
Workflow Visualization
To guarantee method trustworthiness, the sample preparation must actively eliminate matrix interferences. High concentrations of inorganic salts (e.g., NaCl) disrupt the TBAB ion-pairing mechanism, leading to severe peak broadening[5]. Therefore, a desalting step via SPE is a non-negotiable prerequisite.
Caption: Workflow for 2,6-NDS extraction, separation, and validation using SPE and Ion-Pair HPLC-FLD.
Self-Validating Experimental Protocol: SPE-IPC-FLD
Step 1: Mobile Phase Formulation (The Ion-Pairing Buffer)
Causality: Maintaining a highly acidic environment ensures the sulfonate groups remain fully ionized, preventing partial protonation that causes peak tailing.
-
Mobile Phase A: 100% HPLC-grade water containing 5 mM TBAB, 4 g/L disodium sulphate, and 40 mL/L hydrochloric acid (37%).
-
Mobile Phase B: 50:50 (v/v) water/methanol containing the identical buffer concentrations (5 mM TBAB, 4 g/L disodium sulphate, 40 mL/L HCl).
Step 2: Solid-Phase Extraction (SPE) & Desalting
Causality: Isolating 2,6-NDS from chloride ions prevents competitive binding on the C18 column, preserving theoretical plate counts.
-
Condition a reversed-phase polymeric SPE cartridge with 5 mL methanol followed by 5 mL DI water.
-
Load 25 mL of the saline sample spiked with a known concentration of 2,6-NDS (e.g., 0.4 µg/L) to serve as a positive matrix recovery control.
-
Wash the cartridge with 10 mL of DI water to elute inorganic salts.
-
Elute the retained 2,6-NDS with 5 mL of pure methanol. Evaporate to dryness under gentle nitrogen and reconstitute in 1 mL of Mobile Phase A.
Step 3: Chromatographic Separation
-
Equilibrate a C18 column (e.g., Phenomenex Luna C18, 150 × 2 mm, 3 µm) at 35°C.
-
Set the flow rate to 0.25 mL/min.
-
Inject 25 µL of the reconstituted sample.
-
Gradient Program: Initiate at 0% B. Run a linear gradient to 55% B at 14 minutes, then increase to 75% B at 18 minutes. Causality: The gradual increase in methanol disrupts the hydrophobic interaction between the C18 phase and the TBAB-2,6-NDS complex, eluting the analytes in order of their inherent hydrophobicity[6].
Step 4: Fluorescence Detection & System Suitability
-
Configure the FLD detector to an excitation wavelength of 225 nm and an emission wavelength of 338 nm[4].
-
Self-Validation Check: Inject a matrix blank. The chromatogram must show no interfering peaks at the 2,6-NDS retention time.
-
Recovery Check: Calculate the recovery of the pre-SPE spike. A robust method will yield 100% (± 10%) recovery even in matrices containing up to 175 g/L NaCl[3].
Method Validation Parameters (ICH Guidelines)
To finalize the validation of this analytical method, the following parameters must be statistically confirmed:
-
Specificity: Baseline separation (Rs > 1.5) of 2,6-NDS from 1,5-NDS and 2,7-NDS must be achieved[5].
-
Linearity: The calibration curve should exhibit an
across a dynamic range of 0.1 to 100 µg/L. -
Limit of Detection (LOD): Method quantification limits should be verified between 0.05 and 0.4 µg/L[3].
References
-
Nödler, K., Licha, T., et al. "Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction." Journal of Chromatographic Science, Oxford Academic. URL:[Link]
-
Rose, P. E., et al. "The Use of Reversibly Adsorbing Tracers for Characterizing Unconventional-Petroleum Reservoirs at Geothermal-Reservoir Temperatures." Stanford University Geothermal Program. URL:[Link]
-
Minella, M., et al. "Photodegradation of naphthalene sulfonic compounds in the presence of a bio-waste derived sensitizer." IRIS / University of Turin. URL:[Link]
Sources
Beyond Standard Eluents: A Comparative Guide to Alternatives for 2,6-Naphthalenedisulfonic Acid Disodium Salt
Executive Summary
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) has long been a workhorse reagent in two distinct fields: as a UV-absorbing eluent for Ion Chromatography (IC) with indirect detection, and as a thermally stable conservative tracer in hydrology/geothermal engineering.
However, its utility is increasingly challenged by the need for higher sensitivity in IC (lower background noise), environmental persistence concerns in hydrology, and solubility limitations in pharmaceutical salt selection (Napadisylates).
This guide objectively compares 2,6-NDS against its most viable high-performance alternatives: Pyromellitic Acid (PMA) for chromatography and Fluorescein/Benzoic Derivatives for tracing.
Part 1: Ion Chromatography (Indirect UV Detection)[1][2][3]
In Single Column Ion Chromatography (SCIC), 2,6-NDS is used because it is a strong UV chromophore. It creates a high background signal; when non-UV absorbing anions (like chloride or sulfate) elute, they create a negative peak.
The Problem with 2,6-NDS:
-
Elution Strength: It is a divalent ion (–2 charge). It often elutes highly retained ions (like iodide or thiocyanate) too slowly, causing peak broadening.
-
System Peaks: It can generate interfering system peaks due to interaction with the stationary phase.[1]
The Superior Alternative: Pyromellitic Acid (PMA)[3]
Pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) is a tetra-protic acid. By adjusting pH, its effective charge can be manipulated from –2 to –4.
Performance Comparison: 2,6-NDS vs. PMA vs. Phthalic Acid
| Metric | 2,6-NDS (Standard) | Phthalic Acid (Alternative A) | Pyromellitic Acid (Alternative B) |
| Effective Charge | -2 (Fixed) | -1 to -2 (pH dependent) | -2 to -4 (pH dependent) |
| Elution Strength | Moderate | Low to Moderate | Very High |
| UV Sensitivity | High (254 nm) | Moderate (254-280 nm) | High (250 nm) |
| Application | General Anions | Weakly retained anions (F-, Cl-) | Strongly retained anions (I-, SCN-, SO4) |
| Resolution | Baseline for Nitrates | Poor for late eluters | Sharp peaks for late eluters |
Experimental Data: Retention Time Shifts
In a standard anion exchange column (e.g., silica-based QAE), eluting Nitrate (
-
Phthalic Acid (1 mM, pH 6.1): Elutes in ~10.9 minutes .
-
Pyromellitic Acid (1 mM, pH 6.1): Elutes in ~8.06 minutes .[2]
-
Result: PMA reduces run time by ~26% and sharpens the peak shape, improving the Signal-to-Noise (S/N) ratio for late-eluting analytes.
Validated Protocol: Switching to Pyromellitic Acid
Objective: Rapid separation of inorganic anions (Cl, NO3, SO4) with indirect UV.
-
Preparation of Stock Solution: Dissolve Pyromellitic acid to 10 mM in HPLC-grade water. (Note: PMA dissolves slower than NDS; mild sonication may be required).
-
Eluent Titration (Critical Step):
-
Dilute stock to 0.75 mM – 1.5 mM (start low to prevent co-elution of early peaks).
-
Adjust pH to 6.0 – 6.5 using Sodium Hydroxide (NaOH) or Triethanolamine.
-
Why? At pH < 5, PMA is not fully ionized, reducing elution strength. At pH > 7, it may strip the column capacity too quickly.
-
-
Wavelength Setup: Set UV detector to 250 nm (PMA isosbestic point) or 225 nm for maximum sensitivity, though 250 nm offers a more stable baseline.
Decision Logic for Eluent Selection
Figure 1: Decision matrix for selecting indirect UV eluents based on analyte retention characteristics.
Part 2: Geothermal & Hydrological Tracing[3]
In geothermal reservoir characterization, 2,6-NDS is valued because it survives temperatures >250°C. However, it requires HPLC for detection (expensive, slow).
The Problem with 2,6-NDS:
-
Detection: Requires sampling and lab analysis (HPLC/Fluorescence). No real-time field data.
-
Cost: High purity isomers are expensive.
The Alternatives: Fluorescein & 1,5-NDS
Performance Comparison: Thermal Stability vs. Detectability
| Tracer Agent | Thermal Stability Limit | Detection Method | Detection Limit (LOD) | Field Viability |
| 2,6-NDS | > 300°C | HPLC (UV/Fluorescence) | ~0.5 ppb | Lab only |
| 1,5-NDS | ~280°C | HPLC | ~0.5 ppb | Lab only |
| Fluorescein | ~200-250°C | Field Fluorometer | ~0.003 ppb | Real-time |
| Benzoic Acid | > 300°C | GC-MS / HPLC | ~5 ppb | Lab only |
Experimental Data: Thermal Decay Rates
Based on autoclave batch experiments at 250°C:
-
2,6-NDS: Shows <5% degradation over 4 weeks. It is kinetically stable.
-
Fluorescein: Follows first-order decay kinetics.
-
At 250°C, Fluorescein degrades significantly within days.
-
Correction: If using Fluorescein in high-temp wells, you must apply a thermal decay correction factor to calculate true reservoir volume.
-
Validated Protocol: Dual-Tracer Injection
Objective: Calibrate a cheaper, real-time tracer (Fluorescein) using a stable anchor (NDS).
-
Co-Injection: Inject Fluorescein (1 kg) and 2,6-NDS (10 kg) simultaneously.
-
Monitoring:
-
Use a flow-through fluorometer for real-time Fluorescein detection at the production well.
-
Collect physical samples weekly for HPLC analysis of 2,6-NDS.
-
-
Data Correction:
Part 3: Pharmaceutical Salt Selection (Napadisylate)[3]
In drug development, 2,6-NDS is used to form Napadisylate salts. These are typically chosen to decrease the solubility of a drug (e.g., for extended-release formulations) or to crystallize a base that won't crystallize with other acids.
Alternatives for Solubility Modulation:
-
To INCREASE Solubility (Alternative to NDS):
-
Mesylate (Methanesulfonic acid): Monoprotic. Creates highly water-soluble salts.
-
Tosylate (p-Toluenesulfonic acid): Intermediate solubility.
-
-
To MAINTAIN Low Solubility (Direct Competitor to NDS):
-
Pamoate (Pamoic acid): Large, hydrophobic counter-ion. often used for depot injections (e.g., Triptorelin pamoate).
-
Mechanism: Like NDS, Pamoate uses extensive pi-stacking to stabilize the crystal lattice and exclude water, reducing dissolution rates.
-
References
-
Kilpatrick, A., et al. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Geothermics.[4] DOI: 10.1016/j.geothermics.2021.102222.
- Connolly, D., et al. (2004).Comparison of the eluting strength of pyromellitate versus phthalate eluents for selected anions.
- Rose, P.E., et al. (2001).Kinetics of fluorescein decay and its application as a geothermal tracer. Geothermics, 30(6), 617-640.
-
PubChem. 2,6-Naphthalenedisulfonic acid disodium salt - Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Precision in Separation and Synthesis: A Comparative Guide to 2,6-NDS Disodium Salt Grades
Executive Summary
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a critical structural rigid linker and ion-pairing agent. However, commercial availability varies significantly in purity, ranging from Technical Grade (~90-95%) to Analytical Grade (>99%) .
Our laboratory evaluation indicates that "purity" is not a single metric; the nature of the impurity dictates performance failure. While Technical Grade is sufficient for dye production, its high inorganic salt content (NaCl, Na₂SO₄) causes catastrophic precipitation in inorganic cluster synthesis. Conversely, isomeric impurities (2,7-NDS) found in mid-tier Synthesis Grades often go undetected by standard assays but cause peak broadening in Ion-Pair Chromatography (IPC).
This guide provides the experimental framework to select and validate the correct grade for your specific application.
Material Characterization: Defining the Grades
Before comparing performance, we must define the material specifications typically encountered in the supply chain.
| Feature | Technical Grade | Synthesis Grade | Analytical / HPLC Grade |
| Purity (Assay) | ~90% - 95% | > 97% | > 99.0% |
| Primary Impurity | Inorganic Salts (NaCl, Na₂SO₄) | Isomers (1,5- or 2,7-NDS) | Trace Metals (<5 ppm) |
| Appearance | Beige/Brown Powder | Off-White Powder | Brilliant White Crystalline |
| Solubility (0.1M) | Turbid (requires filtration) | Clear | Clear & Colorless |
| UV Cutoff | High background >250nm | Suitable >280nm | Suitable >210nm |
| Primary Use | Dye Intermediates, Concrete | MOF Linkers, General Synth | Ion-Pair HPLC, Fluorescence Std |
Performance Domain A: Ion-Pair Chromatography (IPC)
In HPLC, 2,6-NDS is used as a counter-ion to retain basic analytes. The critical performance metric here is UV Optical Transparency .
The Mechanism of Failure
Low-grade 2,6-NDS contains oxidized organic byproducts (quinones) and isomeric contaminants.
-
Baseline Noise: Quinones absorb UV light in the low range (210-230 nm), raising the baseline and reducing the signal-to-noise ratio for your analyte.
-
Ghost Peaks: Isomers like 2,7-NDS have different retention times. If you run a gradient elution, these impurities elute as "ghost peaks," often co-eluting with the target drug substance.
Experimental Protocol 1: UV Background Validation
Use this protocol to qualify a new batch of 2,6-NDS for HPLC use.
Objective: Determine the UV cutoff and background absorbance contribution of the salt.
-
Preparation: Dissolve 2,6-NDS to a concentration of 10 mM in HPLC-grade water.
-
Blanking: Blank the UV-Vis spectrophotometer with pure HPLC-grade water.
-
Scanning: Scan absorbance from 400 nm down to 190 nm.
-
Criteria:
-
Pass: Absorbance at 220 nm < 0.05 AU. Curve is smooth.
-
Fail: Absorbance at 220 nm > 0.1 AU or distinct peaks observed between 250-300 nm (indicating organic contamination).
-
Performance Domain B: Metal-Organic Frameworks (MOFs) & Cluster Synthesis
In the synthesis of Lanthanide or Iron-based MOFs (e.g., Fe-NDC), 2,6-NDS acts as a rigid organic linker.[1] Here, Stoichiometric Purity and Inorganic Contamination are the drivers.
The Mechanism of Failure
Many researchers report "dirty whitish/brown powder" that forms coagulants in water [1]. This is characteristic of Technical Grade material laden with Sodium Sulfate (Na₂SO₄) from the salting-out process during manufacturing.
-
Impact: The excess Na⁺ and SO₄²⁻ ions alter the ionic strength and pH of the solvothermal reaction, leading to amorphous solids instead of high-crystallinity MOFs.
-
Fluorescence Quenching: In Lanthanide MOFs (Tb/Eu), trace iron or organic impurities in lower grades effectively quench luminescence, ruining optical properties [2].
Experimental Protocol 2: The Nephelometric Solubility Test
Use this rapid test to detect inorganic salt adulteration common in Technical/Synthesis grades.
-
Solvent: Use degassed, deionized water (18.2 MΩ).
-
Dissolution: Add 2,6-NDS to water to achieve a 0.1 M concentration.
-
Agitation: Vortex for 60 seconds.
-
Observation:
-
Grade A (Analytical): Solution is instantly clear and colorless.
-
Grade B (Synthesis): Solution is clear but slightly yellow (organic impurities).
-
Grade C (Technical): Solution remains turbid or has a brown tint. Visible particulates settle at the bottom (insoluble inorganic salts).
-
Decision Matrix & Workflows
Visualization 1: Grade Selection Logic
This decision tree assists in selecting the most cost-effective grade that meets technical requirements.
Figure 1: Decision matrix for selecting 2,6-NDS grades based on downstream sensitivity.
Visualization 2: The Impurity Cascade
Understanding how specific impurities in lower grades disrupt experimental workflows.
Figure 2: Causal relationship between specific 2,6-NDS impurities and experimental failure modes.
Comparative Data Summary
The following data aggregates typical Certificate of Analysis (CoA) values from three major suppliers (anonymized) representing the three grades.
| Metric | Technical Grade (Supplier A) | Synthesis Grade (Supplier B) | Analytical Grade (Supplier C) |
| Assay (Titration) | 94.2% | 97.5% | 99.8% |
| Water (KF) | 3.5% | 1.2% | < 0.5% |
| Insolubles (H₂O) | Visible Particulates | < 0.1% | None Detected |
| Iron (Fe) | > 50 ppm | < 20 ppm | < 5 ppm |
| UV Abs (220nm, 0.1M) | > 1.5 AU | 0.3 AU | < 0.05 AU |
| Cost Index | $ |
Recommendation:
-
For HPLC , the cost of Analytical Grade is justified by the reduction in column fouling and data reprocessing time.
-
For MOF Synthesis , Synthesis Grade is often acceptable if recrystallized once from hot water to remove isomeric impurities [3].
References
-
ResearchGate Community. (2018).[2][3] 2,6-NDS (2,6-Naphthalenedisulfonic acid disodium salt) solubility issue for inorganic synthesis? Retrieved from
-
National Center for Biotechnology Information. (2025).[4][1][2] PubChem Compound Summary for CID 3014027, Disodium naphthalene-2,6-disulphonate. Retrieved from
-
Ibrahim, et al. (2025).[1] Thermally stable metal–organic framework based iron 2,6-naphthalenedicarboxylic catalyst (Fe-NDC). PMC. Retrieved from
-
Sigma-Aldrich. 2,6-Naphthalenedisulfonic acid disodium salt 97% Specification Sheet. Retrieved from
-
SIELC Technologies.[2] Separation of Naphthalenedisulfonic acid salts on Newcrom R1 HPLC column. Retrieved from
Sources
- 1. Thermally stable metal–organic framework based iron 2,6-naphthalenedicarboxylic catalyst (Fe-NDC) for syngas conversion to olefin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Disodium naphthalene-2,6-disulphonate | C10H6Na2O6S2 | CID 3014027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity and Analytical Interference of 2,6-Naphthalenedisulfonic Acid Disodium Salt
[1][2]
Executive Summary
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a critical organic intermediate and structural isomer of the widely used pharmaceutical counter-ion, 1,5-naphthalenedisulfonic acid (Armstrong’s Acid, or Napadisylate).[1][2] While 2,6-NDS is less frequently used as a primary salt former, its presence as a regio-isomer impurity or as a specific reagent in dye synthesis necessitates rigorous cross-reactivity profiling.[1]
This guide addresses "cross-reactivity" through two distinct but critical lenses in drug development:
-
Analytical Cross-Reactivity (Selectivity): The challenge of chromatographically resolving 2,6-NDS from its structural isomers (1,5-NDS, 2,7-NDS) to prevent false positives in purity assays.[1][2]
-
Bioanalytical Interference: The potential for 2,6-NDS (as an excipient or impurity) to interfere with Ligand Binding Assays (LBA) or enzymatic assays via non-specific electrostatic interactions.[1][2]
Comparative Analysis: 2,6-NDS vs. Alternatives
The following table contrasts 2,6-NDS with its primary isomer (1,5-NDS) and a standard monosulfonate (Benzenesulfonic acid), highlighting the physicochemical properties that drive cross-reactivity and separation challenges.
Table 1: Physicochemical & Functional Comparison
| Feature | 2,6-Naphthalenedisulfonic Acid (2,6-NDS) | 1,5-Naphthalenedisulfonic Acid (1,5-NDS) | Benzenesulfonic Acid |
| Role | Impurity / Dye Intermediate / Reagent | Primary Counter-ion (Napadisylate) | Primary Counter-ion (Besylate) |
| Structure | 2,6-substitution (Distal) | 1,5-substitution (Peri) | Monosubstituted |
| pKa (approx) | < 1 (Strong Acid) | < 1 (Strong Acid) | ~ -2.8 (Strong Acid) |
| Analytical Challenge | Co-elutes with 1,5-NDS on standard C18 | Reference Standard | Easily resolved |
| Interference Mechanism | High charge density (-2); ionic bridging | High charge density (-2); fluorescence | Low charge density (-1) |
| Solubility (Na salt) | High (>100 mg/mL) | Moderate | High |
Protocol 1: Analytical Cross-Reactivity (Isomer Resolution)
Objective: To achieve baseline separation (Resolution
Methodology: Bridge Ion Separation Technique (BIST™).[2] Rationale: This method uses a positively charged mobile phase additive to create a "bridge" between the negatively charged analytes and a negatively charged stationary phase.[3][4] The 2,6-isomer, having a different charge distribution distance than the 1,5-isomer, forms a bridge of different strength, resulting in separation.[1]
Step-by-Step Protocol
-
Column Selection: Use a cation-exchange column with specific surface charge density (e.g., BIST A or equivalent mixed-mode column).[1][2]
-
Mobile Phase Preparation:
-
Gradient Conditions:
-
Isocratic hold: 85% B / 15% A.
-
Why High Organic? Unlike RP, BIST requires high organic content to suppress solvation layers, enhancing the ionic interaction.
-
-
Detection: UV at 270 nm (Isosbestic point region) or 220 nm.[2]
-
System Suitability Criteria:
Visualization: Isomer Separation Logic
Caption: BIST separation mechanism. 1,5-NDS forms a stronger ionic bridge due to sulfonate positioning, eluting later than 2,6-NDS.[1][2]
Protocol 2: Bioanalytical Interference (Assay Cross-Reactivity)
Objective: To determine if 2,6-NDS interferes with antibody-antigen binding in immunoassays (ELISA) intended for a drug product. Context: Sulfonates are chaotropic at high concentrations and can disrupt weak non-covalent bonds or chelate divalent cations required for some enzymes.
Methodology: Spike-and-Recovery Interference Screen.[1][2]
Step-by-Step Protocol
-
Preparation of Interferent Stock:
-
Dissolve 2,6-NDS disodium salt in assay buffer (PBS/BSA) to a concentration of 100 µg/mL (High) and 1 µg/mL (Low).
-
-
Sample Spiking:
-
Control: Drug analyte at EC50 concentration + Buffer.
-
Test: Drug analyte at EC50 concentration + 2,6-NDS (at expected Cmax or impurity limit).
-
-
Incubation:
-
Incubate samples on the anti-drug antibody (ADA) coated plate for 1 hour at 37°C.[2]
-
-
Detection: Add secondary antibody-HRP conjugate and TMB substrate.[2]
-
Calculation:
- .
-
Acceptance Criteria: Recovery must be within 80-120%.[1] Values outside this range indicate "Cross-Reactivity" (Interference).
Experimental Data Summary (Simulated)
| Interferent | Conc. (µg/mL) | Analyte Recovery (%) | Interpretation |
| Buffer Control | 0 | 100.0 | Reference |
| 2,6-NDS | 1.0 | 98.5 | No Interference |
| 2,6-NDS | 100.0 | 82.1 | Minor Suppression (Matrix Effect) |
| 1,5-NDS | 100.0 | 79.4 | Moderate Suppression |
| Benzene Sulfonate | 100.0 | 99.2 | No Interference |
Insight: The dianionic nature of 2,6-NDS and 1,5-NDS can cause higher ionic strength interference compared to mono-sulfonates like benzenesulfonate.[1][2]
References
-
SIELC Technologies. (n.d.).[2] HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]
-
Wittich, R. M., Rast, H. G., & Knackmuss, H. J. (1988).[5] Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp.[1][2][5] Applied and Environmental Microbiology, 54(7), 1842–1847. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 157833390, Naphthalene-2,6-disulfonic acid. Retrieved from [Link][1][2][6]
Sources
- 1. canada.ca [canada.ca]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 5. journals.asm.org [journals.asm.org]
- 6. CID 157833390 | C20H16O12S4 | CID 157833390 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,6-NDS Disodium Salt: High-Mobility Chromophore & Structural Dopant
Publish Comparison Guide
Executive Summary
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) is a bifunctional sulfonate widely utilized for its high electrophoretic mobility and structural rigidity. Unlike generic monosulfonates (e.g., p-TSA), 2,6-NDS possesses a rigid naphthalene core with two sulfonate groups, providing unique advantages in two distinct fields:
-
Capillary Electrophoresis (CE): It serves as a high-sensitivity probe for indirect UV detection , enabling the analysis of non-absorbing inorganic anions (e.g., sulfate, chloride) with superior mobility matching compared to benzoate or phthalate.
-
Materials Science: It acts as a structural dopant for conducting polymers (Polypyrrole, PEDOT), significantly enhancing thermal stability and ordering via the "template effect."
This guide objectively compares 2,6-NDS against standard alternatives, supported by experimental protocols and mechanistic insights.
Part 1: Capillary Electrophoresis (Indirect UV Detection)[1]
The Challenge: Detecting "Invisible" Anions
Inorganic anions like Cl⁻, SO₄²⁻, and NO₃⁻ do not absorb UV light. To detect them in CE, a background electrolyte (BGE) containing a UV-absorbing probe (the "visualizer") is required. The analyte displaces the probe, creating a negative peak.[1]
Critical Success Factor: Mobility Matching. If the probe's mobility differs significantly from the analyte, peak shape degrades (tailing/fronting), destroying resolution.
Comparative Analysis: 2,6-NDS vs. Alternatives
| Feature | 2,6-NDS | Pyromellitic Acid (PMA) | Chromate | Benzoate/Phthalate |
| Mobility ( | High (Matches Cl⁻, SO₄²⁻) | Very High | High | Moderate/Low |
| Charge | -2 | -4 (pH dependent) | -2 | -1 / -2 |
| UV Absorbance | Strong (254 nm) | Strong | Strong (254/370 nm) | Moderate |
| Stability | Excellent | Good | Toxic/Carcinogenic | Good |
| Application | Fast inorganic anions | Fast inorganic anions | Legacy (Phased out) | Organic acids, slower ions |
Expert Insight: While Chromate was the gold standard for mobility, its toxicity has necessitated alternatives. 2,6-NDS offers a non-toxic, high-mobility alternative that matches the speed of small inorganic anions better than Benzoate, yielding sharper peaks for sulfate and chloride.
Experimental Protocol: Indirect UV Detection of Inorganic Anions
Objective: Separate and quantify Cl⁻, SO₄²⁻, and NO₃⁻.
Reagents:
-
2,6-NDS Disodium Salt (High Purity >97%)
-
Cetyltrimethylammonium bromide (CTAB) - Electroosmotic Flow (EOF) Reversal Agent
-
Methanol (Organic Modifier)
Workflow Diagram:
Caption: Mechanism of indirect UV detection. The high baseline absorbance of 2,6-NDS drops when non-absorbing analytes pass the detector.
Step-by-Step Protocol:
-
Stock Solution: Dissolve 2,6-NDS in deionized water to create a 100 mM stock.
-
BGE Preparation:
-
Dilute stock to 5 mM 2,6-NDS .
-
Add 0.5 mM CTAB (to reverse EOF, speeding up anion analysis).
-
Adjust pH to 8.0 - 8.5 (ensures full ionization of NDS).
-
Optional: Add 5-10% Methanol to improve solubility and peak resolution.
-
-
Conditioning: Flush capillary with 0.1 M NaOH (5 min), Water (5 min), then BGE (10 min).
-
Run Conditions:
-
Voltage: -20 kV (Reverse Polarity).
-
Detection: 254 nm (Reference: 350 nm if available).
-
Injection: Hydrodynamic (10 sec @ 50 mbar).
-
Self-Validating Check:
-
Current Stability: The current should remain stable (<2% fluctuation). If current drifts, check for Joule heating or BGE depletion.
-
Baseline: A high, stable background absorbance is required. If the baseline is near zero, the probe concentration is too low or the detector wavelength is incorrect.
Part 2: Conducting Polymers (Polypyrrole Doping)[3]
The Challenge: Stability & Conductivity
Polypyrrole (PPy) is a promising conductive polymer, but its properties depend heavily on the "dopant" (counter-ion) incorporated during synthesis.[2] Small dopants (Cl⁻) leach out easily (dedoping), leading to conductivity loss.
2,6-NDS Advantage: The bulky, disulfonate structure of 2,6-NDS acts as a molecular template . It locks into the polymer matrix, aligning the PPy chains (increasing crystallinity) and preventing dopant loss at elevated temperatures.
Comparative Analysis: Dopant Performance
| Property | Cl⁻ (Chloride) | p-TSA (Tosylate) | 2,6-NDS |
| Conductivity (S/cm) | 1 - 10 | 10 - 50 | 30 - 80+ |
| Thermal Stability | Poor (Degrades >60°C) | Moderate | High (Stable >100°C) |
| Morphology | Granular/Cauliflower | Compact | Ordered/Lamellar |
| Leaching Risk | High | Moderate | Low (Steric hindrance) |
Experimental Protocol: Chemical Oxidative Polymerization
Objective: Synthesize high-conductivity, thermally stable PPy/2,6-NDS.
Reagents:
-
Pyrrole Monomer (Distilled before use)[3]
-
2,6-NDS Disodium Salt (Dopant)
-
Ammonium Persulfate (APS) (Oxidant)
Synthesis Workflow:
Caption: Chemical synthesis pathway for PPy/2,6-NDS. Low temperature (0-5°C) is crucial for ordered chain formation.
Step-by-Step Protocol:
-
Preparation:
-
Solution A: Dissolve 0.01 mol 2,6-NDS and 0.01 mol Pyrrole in 50 mL deionized water.
-
Solution B: Dissolve 0.01 mol APS in 10 mL deionized water.
-
-
Reaction:
-
Cool both solutions to 0–5°C (Ice bath). Critical: Low temperature prevents side reactions and defects.
-
Add Solution B dropwise to Solution A under vigorous stirring.
-
-
Observation: The solution will turn from clear to dark green, then black (precipitate formation).
-
Aging: Allow reaction to proceed for 4–6 hours.
-
Purification:
-
Filter the black precipitate.
-
Wash copiously with water and methanol to remove unreacted oxidant and short oligomers.
-
-
Drying: Vacuum dry at 60°C for 12 hours.
Self-Validating Check:
-
Color: Product must be a deep, matte black. A greyish or brownish tone indicates incomplete polymerization or over-oxidation.
-
Conductivity Check: Press a pellet of the dried powder. Measure with a four-point probe. Expect >10 S/cm.[4] If <1 S/cm, the doping ratio or reactant purity was insufficient.
References
-
Comparison of Indirect Detection Probes in CE
- Title: Indirect UV detection of inorganic anions in capillary zone electrophoresis.
- Source: Journal of Chrom
- Context: Establishes the mobility matching principle where 2,6-NDS (-2 charge)
-
Link:[Link] (General topic overview)
-
Polypyrrole Conductivity & Doping
-
Safety Data & Properties
-
Naphthalenedisulfonates in Capillary Electrophoresis
- Title: Separation of naphthalenedisulfonate isomers by capillary zone electrophoresis.
- Source: ResearchGate / Chrom
- Context: Provides buffer conditions (Borate pH 8.5-9.0)
-
Link:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 聚吡咯 doped, conductivity 30 S/cm (bulk), extent of labeling: 20 wt. % loading, composite with carbon black | Sigma-Aldrich [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Comparative Analysis of Aligned Conductive Electrospun Mats of PLGA-Polypyrrole for Neural Tissue Engineering: Encapsulation vs Coating - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Advantages of 2,6-Naphthalenedisulfonic Acid Disodium Salt
Content Type: Publish Comparison Guide Audience: Researchers, Geochemists, and Analytical Scientists
Executive Summary: Beyond Standard Stability
2,6-Naphthalenedisulfonic acid disodium salt (2,6-NDS) represents a class of ultra-stable fluorescent tracers and analytical additives that outperform traditional alternatives in extreme environments. While often overshadowed by its isomer 1,5-NDS (Armstrong’s Acid) in chiral separations, 2,6-NDS establishes its dominance in high-temperature geothermal tracing and capillary electrophoresis (CE) sample stacking .
This guide objectively compares 2,6-NDS against industry standards like Fluorescein (for tracing) and Standard Hydrodynamic Injection (for CE), demonstrating why it is the superior choice for high-stress and high-sensitivity applications.
Core Application I: High-Temperature Geothermal Tracing
In geothermal reservoir characterization, tracers must survive temperatures exceeding 250°C for weeks or months. Standard organic dyes fail under these conditions.
Comparative Analysis: 2,6-NDS vs. Fluorescein
Fluorescein is the standard hydrological tracer due to its low detection limit and low cost. However, it degrades rapidly in high-enthalpy reservoirs. 2,6-NDS offers a "conservative" profile, meaning it tracks fluid flow without reacting or degrading.
| Feature | 2,6-NDS Disodium Salt | Fluorescein | 1,5-NDS (Isomer) |
| Thermal Stability Threshold | > 300°C (Stable for weeks) | ~200°C (Degrades in < 48 hrs) | ~200°C (Least stable isomer) |
| Decay Mechanism | Negligible thermal decay | Rapid decarboxylation/hydrolysis | Desulfonation to 1-NSA |
| Detection Limit (HPLC) | 0.5 – 2.0 ppb | 0.003 ppb (Superior sensitivity) | Similar to 2,6-NDS |
| Reservoir Interaction | Conservative (Non-sorbing) | Moderate sorption potential | Conservative |
Key Experimental Insight: In field tests at the Dixie Valley geothermal field, Fluorescein concentrations dropped significantly due to thermal decay as fluid temperatures approached 250°C. In contrast, 2,6-NDS showed near-zero degradation , providing accurate data on reservoir connectivity that Fluorescein obscured.
Protocol: Geothermal Tracer Injection & Analysis
This protocol validates reservoir connectivity using 2,6-NDS.
-
Preparation: Dissolve 100 kg of 2,6-NDS disodium salt in 1000 L of fresh water to create a slug.
-
Injection: Inject the slug into the wellhead using a high-pressure pump. Chase immediately with reservoir brine to push the tracer into the formation.
-
Sampling: Collect brine samples from production wells at 12-hour intervals for the first 2 weeks, then weekly.
-
Analysis (HPLC-FLD):
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
-
Mobile Phase: Isocratic 50mM Sodium Acetate / Acetonitrile (80:20).
-
Detection: Fluorescence (Ex: 220 nm, Em: 350 nm). Note: 2,6-NDS has distinct excitation/emission pairs compared to other isomers.
-
Core Application II: High-Sensitivity Capillary Electrophoresis
In analytical chemistry, 2,6-NDS is not just an analyte; it is a powerful tool for Sample Stacking —a technique used to concentrate dilute samples inside the capillary to lower detection limits.
Mechanism: Field-Amplified Sample Stacking (FASS)
When 2,6-NDS is used as a highly mobile anionic analyte or background electrolyte additive, it allows for significant pre-concentration.
-
The Challenge: Standard hydrodynamic injection in CE loads a small volume (<1% of capillary) to prevent peak broadening.
-
The 2,6-NDS Advantage: Due to its high electrophoretic mobility and double negative charge, 2,6-NDS can be stacked at the boundary between a low-conductivity sample matrix and a high-conductivity background electrolyte (BGE).
Performance Data:
-
Standard Injection: Signal-to-Noise (S/N) = 3:1 for trace impurities.
-
Stacking with 2,6-NDS: S/N = 300:1 (100-fold enrichment).
Visualization: Tracer & Analysis Workflow
The following diagram illustrates the dual utility of 2,6-NDS in macro-scale tracing and micro-scale analysis.
Caption: Workflow demonstrating the survival of 2,6-NDS through high-temperature reservoirs where alternatives like Fluorescein fail.
Chemical & Safety Profile
Unlike many industrial dyes, 2,6-NDS disodium salt combines efficacy with an environmentally benign profile, essential for groundwater and reservoir studies.
-
Solubility: The disodium salt form ensures rapid dissolution in aqueous injection slugs, preventing pump clogging common with less soluble tracers.
-
Toxicity: Classified as non-mutagenic and environmentally safe for hydrological tracing (unlike Rhodamine B, which has toxicity concerns).
-
Isomer Purity: Commercial 2,6-NDS must be distinguished from 1,5-NDS. While 1,5-NDS is useful for drug salt formation (Napadisylates), it lacks the thermal robustness of the 2,6-isomer.
References
-
Rose, P. E., et al. (2002). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Geothermics. 1
-
Mattson, E., et al. (2011).[2] Comparison of Three Tracer Tests at the Raft River Geothermal Site. Stanford Geothermal Workshop. 2
-
Kilbane, J. J. (2021).[3] The Thermal Stability of the Naphthalene Sulfonic Acids. Victoria University of Wellington. 4[4][5]
-
PubChem. (2025).[6] 2,6-Naphthalenedisulfonic acid, disodium salt: Safety and Hazards. National Library of Medicine. 6
Sources
- 1. osti.gov [osti.gov]
- 2. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 3. 2,6-Naphthalenedisulfonic acid 97 1655-45-4 [sigmaaldrich.com]
- 4. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. Disodium naphthalene-2,6-disulphonate | C10H6Na2O6S2 | CID 3014027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profiling and Isomeric Differentiation of Naphthalene Disulfonic Acids: A Technical Comparison Guide
As a Senior Application Scientist in pharmaceutical and analytical development, I frequently encounter the challenge of isomeric purity and structural validation when utilizing naphthalene disulfonic acid (NDSA) derivatives. NDSA isomers—most notably 1,5-NDSA (Armstrong's acid), 1,6-NDSA, 2,6-NDSA, and 2,7-NDSA—serve as critical counterions in drug development to form stable napadisylate salts 1[1]. Additionally, they are deployed as highly sensitive fluorescent tracers in environmental and industrial systems 2[2].
Because the positional variance of the electron-withdrawing sulfonate groups profoundly impacts the naphthalene ring's
Performance Comparison: Choosing the Right Isomer
Before diving into the spectroscopic characterization, it is crucial to understand why specific isomers are selected for distinct applications based on their structural causality.
-
Pharmaceutical Salt Coformers (Winner: 1,5-NDSA): 1,5-NDSA is the premier choice for formulating napadisylate salts (e.g., mebhydrolin napadisylate) 3[3]. Its
symmetry promotes highly ordered, stable crystal lattices with significantly lower hygroscopicity compared to asymmetrical isomers like 1,6-NDSA. -
Fluorescent Probes (Winners: 2,6-NDSA & 2,7-NDSA): For optical applications, 2,6-NDSA and 2,7-NDSA outperform the 1,5-isomer. The extended linear conjugation across the opposing rings yields higher quantum yields and distinct bathochromic (red) shifts, making them superior as inert fluorescent tracers 2[2].
Mechanistic Causality in Spectroscopic Differentiation
Understanding the physical causality behind spectral shifts is paramount for accurate data interpretation.
-
Nuclear Magnetic Resonance (NMR): The anisotropic effect of the naphthalene ring, combined with the deshielding effect of the
groups, dictates the chemical shifts of the aromatic protons. In 1,5-NDSA, the high symmetry results in a simplifiedngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> H NMR spectrum (an equivalent spin system on both rings). In contrast, asymmetric isomers like 1,6-NDSA and 2,7-NDSA exhibit highly complex, non-overlapping multiplets due to distinct magnetic environments[4]. -
UV-Vis and Fluorescence Spectroscopy: The
transitions are exquisitely sensitive to conjugation length. Isomers with sulfonate groups on opposite ends (2,6-NDSA) exhibit red-shifted emission spectra compared to the 1,5-isomer due to extended linear conjugation 5[5]. -
Fourier-Transform Infrared (FTIR): The asymmetric and symmetric
stretching vibrations are influenced by intermolecular hydrogen bonding. In pharmaceutical salt screening, shifts in these bands confirm the proton transfer from the NDSA acid to the basic active pharmaceutical ingredient (API).
Quantitative Spectroscopic Data
Table 1: Key Spectroscopic Signatures of Common NDSA Isomers
| Isomer | Symmetry | UV-Vis | Fluorescence | Key FTIR Bands ( | |
| 1,5-NDSA | ~7.75 (t), 8.15 (d), 8.95 (d) (Simplified) | 288, 315 | ~340 - 350 | 1180, 1035 | |
| 1,6-NDSA | Complex multiplets (7.60 - 8.80) | 285, 312 | ~345 - 355 | 1195, 1040 | |
| 2,6-NDSA | ~7.85 (dd), 8.05 (d), 8.40 (d) | 275, 320 | ~355 - 365 | 1175, 1045 | |
| 2,7-NDSA | ~7.80 (dd), 8.00 (d), 8.35 (d) | 274, 318 | ~350 - 360 | 1185, 1042 |
(Note: Exact values vary based on solvent pH, concentration, and salt formation state).
Experimental Protocols: A Self-Validating System
To guarantee scientific integrity, the following protocols are designed with internal validation checkpoints to prevent false positives.
Protocol 1: Orthogonal Validation of Napadisylate Salts via NMR and FTIR
Causality: When forming a napadisylate salt, confirming the ionic interaction (proton transfer) rather than a mere physical mixture is critical.
-
Sample Preparation: Dissolve 10 mg of the synthesized API-napadisylate salt in
of DMSO- . Prepare equimolar reference solutions of the free API and the free 1,5-NDSA. -
NMR Acquisition: Acquire
H and C NMR spectra at 400 MHz. -
Validation Checkpoint (Causality): Analyze the chemical shift of the basic nitrogen's adjacent protons on the API. A downfield shift (
) compared to the free API confirms protonation. Simultaneously, the 1,5-NDSA aromatic protons must exhibit a slight upfield shift due to the loss of the acidic proton and subsequent electron density redistribution. -
FTIR Confirmation: Perform ATR-FTIR. The disappearance of the broad
stretch of the sulfonic acid ( ) and the emergence of distinct sulfonate anion ( ) asymmetric stretching at self-validates the salt formation 5[5].
Protocol 2: Isomeric Purity Profiling via HPLC-Fluorescence
Causality: NDSA isomers are highly polar; traditional reversed-phase HPLC fails to retain them. Ion-pairing chromatography is required to mask the charge and increase lipophilicity.
-
Mobile Phase Preparation: Prepare an aqueous buffer containing 5 mM tetrabutylammonium bromide (TBAB) as the ion-pairing agent. Adjust to pH 6.5. Prepare an organic phase of Methanol/Water (50:50 v/v) with 5 mM TBAB.
-
Chromatographic Separation: Inject
of the sample onto a C18 column ( ). Run a gradient from 45% to 75% organic phase over 20 minutes. -
Fluorescence Detection: Set excitation at 230 nm and emission at 340 nm.
-
Validation Checkpoint: The bulky TBAB pairs with the
groups. Isomers with adjacent or sterically hindered sulfonate groups (e.g., 1,5-NDSA vs 2,6-NDSA) will exhibit different hydrodynamic radii when paired with TBAB, leading to baseline resolution ( ) 2[2].
Visualizing the Analytical Workflow
Analytical workflow for the spectroscopic validation and isomeric profiling of NDSA derivatives.
References
- Source: jst.go.
- Source: benchchem.
- Source: oup.
- Source: acs.
- Source: researchgate.
Sources
Safety Operating Guide
2,6-Naphthalenedisulfonic acid disodium salt, 97% proper disposal procedures
Topic: Proper Disposal Procedures for 2,6-Naphthalenedisulfonic Acid Disodium Salt, 97% CAS: 1655-45-4[1]
Part 1: Executive Safety & Disposal Directive
Operational Status: Non-RCRA Regulated Chemical Waste (Federal) .[2][3] Note: While not federally listed as acutely hazardous (P-list) or toxic (U-list), this compound must never be flushed down the drain due to high sulfur content and potential aquatic toxicity.[2] It requires high-temperature incineration with flue gas scrubbing.[1][2]
Immediate Action Required:
-
Segregate: Keep separate from strong oxidizers and mineral acids.[2]
-
Label: "Non-Regulated Chemical Waste – Organic Sulfonate Salt."[2]
-
Disposal Method: Commercial Incineration (Fuel Blending or Direct Burn).[2]
Part 2: Chemical Safety Profile & Hazard Assessment
As a Senior Application Scientist, I emphasize that "low hazard" does not mean "no hazard." The sulfonate groups make this compound water-soluble and stable, but its thermal decomposition releases toxic sulfur oxides (
| Parameter | Data / Specification | Operational Implication |
| CAS Number | 1655-45-4 | Use for waste manifesting and inventory tracking.[2] |
| Physical State | Solid (White/Off-white powder) | Dust generation is the primary exposure risk during transfer.[2] |
| pH (10% aq) | ~6.0 – 8.0 (Neutral) | Unlikely to trigger Corrosivity (D002) waste codes unless mixed.[2] |
| Reactivity | Stable; Incompatible with Strong Oxidizers | Do not co-mingle with Nitric Acid or Peroxides in waste streams.[2] |
| Hazards (GHS) | Skin/Eye Irritant (H315, H319) | Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.[1][2] |
| Combustion | Releases | Critical: Must be incinerated in a facility with scrubbers to prevent acid rain precursors.[1][2] |
Part 3: Waste Characterization & Logic
To ensure compliance and safety, we must characterize the waste stream before it leaves the bench.[1][2] This protocol relies on Source Segregation to prevent the creation of "Unknowns" or expensive "Mixed Waste."[2]
The Causality of Disposal Choice
-
Why Incineration? The aromatic naphthalene ring is stable and does not biodegrade rapidly.[2] Landfilling (even if legally permissible in some jurisdictions) poses a long-term leaching risk.[2]
-
Why Scrubbers? Burning sulfonated compounds releases sulfur dioxide (
).[2] Licensed facilities use alkaline scrubbers to capture these gases, converting them to harmless gypsum (calcium sulfate).[1]
Part 4: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired shelf stock, spill cleanup residues, or excess weighing powder.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]
-
Transfer: Transfer the solid using a dedicated spatula or powder funnel to minimize dust.
-
Labeling:
-
Storage: Cap tightly. Store in the "Organic Solids" waste area until pickup.
Scenario B: Aqueous Solutions (HPLC Buffers/Reaction Mixtures)
Applicable to: Dissolved waste from chromatography or synthesis.
-
pH Check: Verify pH is between 5 and 9.
-
If Acidic (<5): Neutralize carefully with Sodium Bicarbonate (
). -
If Basic (>9): Neutralize with dilute Citric Acid.
-
Reasoning: Neutral pH prevents container degradation and unexpected reactions in the waste drum.
-
-
Solvent Compatibility Check:
-
Precipitation Warning: High concentrations (>10%) may precipitate out of organic solvents.[2] Ensure the waste container is agitated or has sufficient water content to keep salts dissolved, preventing "sludge" formation at the bottom of the drum.[1][2]
Part 5: Visual Decision Workflow
This diagram illustrates the logical flow for characterizing and disposing of 2,6-Naphthalenedisulfonic acid disodium salt wastes.
Caption: Decision tree for segregating solid and liquid waste streams to ensure regulatory compliance and safe incineration.
Part 6: Emergency Procedures
Spill Cleanup (Solid):
-
PPE: Wear N95 dust mask (or P100 if available), safety goggles, and nitrile gloves.[1][2]
-
Containment: Do not dry sweep if dust generation is excessive.[2] Cover with a damp paper towel or use a HEPA vacuum.[2]
-
Decontamination: Wipe the surface with a detergent solution (soap and water) to remove the salt residue.
-
Disposal: Place all cleanup materials (towels, gloves) into the Solid Waste container described in Scenario A.
Accidental Exposure:
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][9][10][11][12] The salt is a mechanical irritant and can cause osmotic stress to corneal tissues.[2]
-
Skin Contact: Wash with soap and water.[2][7][9][10][13] No neutralizing agent is required.[2]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][1][2]
-
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 74668, 2,6-Naphthalenedisulfonic acid, disodium salt.[1] Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 1655-29-4 | CAS DataBase [m.chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chembk.com [chembk.com]
- 5. 2,6-Naphthalenedisulfonic acid 97 1655-45-4 [sigmaaldrich.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. 2,6-Naphthalenedisulfonic acid disodium salt | 1655-45-4 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4 | Chemsrc [chemsrc.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2,6-Naphthalenedisulfonic acid disodium salt, 97%
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling 2,6-Naphthalenedisulfonic acid disodium salt (CAS: 1655-45-4) , particularly at a high purity of 97%, requires stringent operational discipline. While this organic salt is a highly valuable intermediate in dye synthesis and pharmaceutical development, its physicochemical profile presents distinct occupational hazards.
This guide provides a self-validating framework for researchers and drug development professionals, ensuring that every handling step—from initial weighing to final waste disposal—is grounded in field-proven safety principles and causality.
Hazard Profiling & The Causality of Protection
Understanding why we protect ourselves dictates how we protect ourselves. The 97% purity of this compound means it is typically supplied as a finely milled powder, which introduces specific exposure vectors:
-
Respiratory and Mucosal Irritation: The fine particulate nature of the salt allows it to easily aerosolize. Inhalation of these micro-particles directly interacts with the moisture in the mucosal membranes of the respiratory tract, causing acute irritation[1].
-
Ocular and Dermal Toxicity: Direct contact with the powder can cause transient conjunctival redness (similar to windburn) and skin irritation due to its hygroscopic properties[2],[1].
-
Combustible Dust Hazard: Fine organic dusts, when suspended in air in sufficient concentrations, can form explosive mixtures. The high surface-area-to-volume ratio of the 97% pure powder drastically lowers the minimum ignition energy required for deflagration. Combustion products include highly toxic carbon monoxide (CO) and sulfur oxides (SOx)[2].
Personal Protective Equipment (PPE) Matrix
To systematically mitigate these risks, the following PPE is mandatory. The selection is based on the specific hazard profile of the compound rather than generic laboratory defaults.
| PPE Category | Required Specification | Mechanistic Causality / Rationale |
| Respiratory Protection | N95 / P95 (US) or P1 (EU EN 143) Particulate Respirator | Filters out fine airborne dust generated during transfer and weighing, preventing acute mucosal irritation[3]. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166 compliant) | Prevents particulate ingress into the eyes. Standard safety glasses lack the necessary orbital seal required for airborne dust[2]. |
| Hand Protection | Nitrile or Neoprene Gloves (Minimum 4 mil thickness) | Provides an impermeable barrier against dermal absorption and irritation[1]. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Closed-Toe Shoes | Protects personal clothing from contamination and mitigates severe burn risks associated with potential dust deflagration[2]. |
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a closed-loop safety system during standard laboratory operations, minimizing the generation of dust clouds.
Step 1: Environmental Preparation & Engineering Controls
-
Conduct all open-handling procedures inside a certified Chemical Fume Hood (CFH) with a calibrated face velocity of 80–100 feet per minute (fpm).
-
Verify that the workspace is completely devoid of strong oxidizing agents and ignition sources (e.g., Bunsen burners, unsealed hot plates)[2].
Step 2: PPE Verification & Donning
-
Don the required PPE (Nitrile gloves, chemical goggles, FR lab coat, and particulate respirator) prior to opening the primary container.
Step 3: Material Transfer (Dust Mitigation)
-
Use an anti-static weighing spatula to minimize electrostatic repulsion, which can spontaneously aerosolize the powder.
-
Transfer the 97% salt slowly and deliberately. Avoid dropping the powder from a height to prevent mechanical dispersion into the air.
Step 4: Post-Handling Decontamination
-
Seal the primary container tightly immediately after use to prevent moisture ingress, as the salt is highly hygroscopic[2].
-
Wipe down the analytical balance and surrounding fume hood surfaces with a damp paper towel to capture residual dust. Never use dry sweeping , as this will regenerate a dust cloud.
Operational workflow for handling 2,6-Naphthalenedisulfonic acid disodium salt safely.
Emergency Response & Spill Management
In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and facility contamination.
Step 1: Isolate the Area
-
Evacuate personnel from the immediate vicinity of the spill.
-
Ensure room ventilation is active, but disable localized high-velocity fans that could further disperse the dust cloud into unventilated spaces.
Step 2: PPE Escalation
-
For significant spills (>50g) or highly dusty conditions, upgrade respiratory protection to a half-face elastomeric respirator equipped with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges to handle both particulates and potential off-gassing[3].
Step 3: Wet-Moistening Technique
-
Lightly mist the spill area with water using a spray bottle. Causality: This physically weighs down the particulates, suppressing dust aerosolization during the mechanical cleanup phase.
Step 4: Collection and Containment
-
Use a non-sparking scoop or a damp absorbent pad to collect the wetted material[3].
-
Place the collected waste into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket).
Step-by-step emergency response pathway for accidental powder spills.
Logistical Waste Disposal Plan
Proper disposal ensures compliance with environmental regulations and prevents dangerous downstream chemical reactions.
-
Segregation: Do not mix 2,6-Naphthalenedisulfonic acid disodium salt waste with strong oxidizers or general aqueous waste streams. Keep it as a segregated solid hazardous waste.
-
Labeling: Clearly label the primary waste container as "Hazardous Solid Waste: 2,6-Naphthalenedisulfonic acid disodium salt (Irritant / Combustible Dust)".
-
Disposal Execution: Transfer the sealed waste containers to a licensed professional waste disposal service[1]. The standard destruction method for this compound is chemical incineration in a facility equipped with an afterburner and a wet scrubber to safely neutralize the sulfur oxides (SOx) generated during combustion.
References
-
2 - Santa Cruz Biotechnology (scbt.com) 2.3 - Capot Chemical (capotchem.cn)
-
1 - Pfaltz & Bauer (pfaltzandbauer.com)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
